3-Bromo-7-nitro-1-tosyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-7-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZCZAKXSPRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole
Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathway from 1-tosyl-1H-indole to the highly functionalized 3-Bromo-7-nitro-1-tosyl-1H-indole. This molecule represents a valuable scaffold in medicinal chemistry, combining key structural motifs known for modulating biological activity. The guide elucidates the strategic importance of the N-tosyl protecting group, details the mechanistic rationale behind the regioselective nitration and subsequent bromination, and provides field-proven experimental protocols for researchers in organic synthesis and drug development.
Strategic Overview: The Role of the N-Tosyl Group in Indole Functionalization
The indole nucleus is a cornerstone of countless pharmaceuticals and natural products.[1] However, its inherent reactivity, particularly the electron-rich pyrrole ring, presents significant challenges in controlled synthesis. The NH proton is acidic, and the C3 position is highly susceptible to electrophilic attack and acid-catalyzed polymerization.[1][2] The introduction of a p-toluenesulfonyl (tosyl) group at the N1 position is a critical strategic decision that extends far beyond simple protection.
Pillar 1: Enhanced Stability The electron-withdrawing nature of the tosyl group significantly reduces the electron density of the pyrrole ring, thereby increasing the overall stability of the indole scaffold.[3] This is paramount for preventing decomposition and polymerization, especially under the strongly acidic conditions required for nitrating the deactivated benzene ring.[3][4]
Pillar 2: Modulation of Reactivity and Regioselectivity By deactivating the pyrrole moiety, the tosyl group fundamentally alters the regiochemical outcome of electrophilic aromatic substitution.[3] While electrophilic attack on an unprotected indole overwhelmingly favors the C3 position, N-tosylation makes substitution on the carbocyclic (benzene) ring competitive.[1][5] This electronic modulation is the key that unlocks the desired C7-nitration pathway.
Pillar 3: A Versatile Protecting Group The tosyl group is robust and stable under a wide range of reaction conditions, yet it can be removed when necessary, making it an excellent choice for multi-step synthesis.[6][7]
Overall Synthetic Workflow
The synthesis is designed as a two-step electrophilic substitution sequence. The strategy hinges on first installing the nitro group onto the deactivated benzene ring at the sterically accessible C7 position, followed by the bromination of the still highly nucleophilic C3 position.
Caption: Synthetic pathway from 1H-Indole to the target compound.
Step 1: Regioselective Nitration of 1-Tosyl-1H-indole
The primary challenge in this synthesis is achieving selective nitration at the C7 position. Direct nitration of indole itself typically yields a mixture of isomers, with C3, C5, and C6 being the most common sites of attack.[1][4] The deactivation of the pyrrole ring by the tosyl group is essential to direct the electrophile (the nitronium ion, NO₂⁺) to the benzene ring. While substitution at C5 and C6 can occur, careful control of reaction conditions, particularly temperature, can favor the formation of the 7-nitro isomer.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid serves as a catalyst to protonate nitric acid, generating the potent electrophile, NO₂⁺. This electrophile is then attacked by the π-system of the benzene portion of the 1-tosyl-1H-indole.
Caption: Mechanism of electrophilic nitration.
Experimental Protocol: Synthesis of 7-Nitro-1-tosyl-1H-indole
-
Trustworthiness: This protocol requires stringent temperature control. Deviation can lead to the formation of undesired isomers and decomposition products. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-tosyl-1H-indole (1.0 eq.).
-
Dissolution & Cooling: Carefully add concentrated sulfuric acid (98%, ~10 mL per gram of starting material) while maintaining the temperature below 10 °C using an ice-salt bath. Stir until a homogeneous solution is obtained. Cool the solution to 0-5 °C.
-
Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A precipitate should form.
-
Work-up & Purification:
-
Allow the ice to melt completely, then filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the crude solid under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to isolate the pure 7-nitro-1-tosyl-1H-indole.
-
Step 2: Electrophilic Bromination of 7-Nitro-1-tosyl-1H-indole
With the C7 position nitrated, the subsequent bromination is directed to the most electron-rich position remaining: C3. Despite the deactivating effects of both the N-tosyl and C7-nitro groups, the inherent nucleophilicity of the indole C3 position makes it the kinetic site for electrophilic attack.[1][8] The use of N-bromosuccinimide (NBS) provides a mild and highly selective source of electrophilic bromine, minimizing potential side reactions.[9]
Mechanistic Rationale
NBS serves as a source of Br⁺. The π-bond between C2 and C3 of the indole attacks the electrophilic bromine atom of NBS, forming a resonance-stabilized carbocation intermediate. Subsequent loss of a proton from C3 re-establishes aromaticity and yields the final product.
Caption: C3-Bromination workflow using NBS.
Experimental Protocol: Synthesis of this compound
-
Trustworthiness: NBS is a light-sensitive reagent and should be stored appropriately. The reaction should be protected from direct light.
-
Reaction Setup: Dissolve 7-nitro-1-tosyl-1H-indole (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm slowly to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.
-
Work-up & Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the pure this compound.[10]
-
Summary of Quantitative Data
| Parameter | Step 1: N-Tosylation | Step 2: C7-Nitration | Step 3: C3-Bromination |
| Starting Material | 1H-Indole | 1-Tosyl-1H-indole | 7-Nitro-1-tosyl-1H-indole |
| Key Reagents | p-Toluenesulfonyl chloride (1.1 eq.), NaH (1.2 eq.) | Fuming HNO₃ (1.1 eq.), Conc. H₂SO₄ | N-Bromosuccinimide (1.1 eq.) |
| Solvent | Anhydrous DMF or THF | Concentrated H₂SO₄ | Anhydrous DMF or THF |
| Temperature | 0 °C to Room Temp. | 0-5 °C | 0 °C to Room Temp. |
| Typical Time | 2-4 hours | 1-2 hours | 1-3 hours |
| Purification | Extraction, Recrystallization | Precipitation, Recrystallization / Chromatography | Extraction, Chromatography |
Conclusion
The synthesis of this compound is a prime example of strategic chemical synthesis, where the choice of a protecting group does more than mask reactivity—it actively directs the course of the reaction. By leveraging the stabilizing and directing effects of the N-tosyl group, a sequential and regioselective functionalization of the indole core can be achieved. The protocols outlined in this guide provide a robust framework for accessing this and other similarly complex indole derivatives, empowering further research and development in medicinal chemistry.
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A Comprehensive Technical Guide to 3-Bromo-7-nitro-1-tosyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
Notice: The properties and protocols detailed herein are based on established principles of indole chemistry and data from structurally related compounds. While this guide provides expert insights, researchers should validate all procedures. The CAS number for the topic compound is 2091135-02-1; the user-provided CAS number 90481-77-9 corresponds to 3-Bromo-1-tosyl-1H-indole.
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3] The strategic functionalization of the indole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired biological activities.[4][5] This guide provides an in-depth technical overview of 3-Bromo-7-nitro-1-tosyl-1H-indole, a highly functionalized indole derivative with significant potential as a versatile building block in the synthesis of complex bioactive molecules. We will explore its physicochemical properties, propose a robust synthetic strategy, and discuss its reactivity and potential applications, particularly in the realm of oncology and neurodegenerative disease research.
Physicochemical and Structural Properties
This compound (CAS: 2091135-02-1) is a polysubstituted indole carrying three key functional groups that dictate its chemical behavior and synthetic utility.[6] The tosyl group at the N-1 position acts as a robust protecting group and modulates the electronic properties of the indole ring.[7][8] The nitro group at C-7 is a strong electron-withdrawing group, influencing the molecule's reactivity and serving as a handle for further transformations.[9] The bromine atom at C-3 provides a site for transition metal-catalyzed cross-coupling reactions.[10]
| Property | Value | Source |
| CAS Number | 2091135-02-1 | [6][11][12][13] |
| Molecular Formula | C₁₅H₁₁BrN₂O₄S | [6][11] |
| Molecular Weight | 395.23 g/mol | [6] |
| IUPAC Name | 3-bromo-7-nitro-1-(p-tolylsulfonyl)indole | [6] |
| Purity | Typically ≥96% | [13] |
| Storage Temperature | 2-8°C | [6][11] |
| InChI Key | OZSZCZAKXSPRBU-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Considerations
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 1-Tosyl-1H-indole (N-Tosylation)
The tosyl group serves to protect the indole nitrogen from oxidation and other undesired side reactions during subsequent steps.[7]
-
To a solution of indole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in THF dropwise.
-
Let the reaction proceed at room temperature and monitor its completion using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Tosyl-1H-indole.
Part 2: Synthesis of 7-Nitro-1-tosyl-1H-indole (Nitration)
Direct nitration of indoles is often unselective.[14] A common strategy for achieving 7-nitro substitution involves the nitration of an indoline precursor followed by re-aromatization.[14][15] However, for an N-protected indole, direct nitration can be more controlled.
-
Dissolve 1-Tosyl-1H-indole (1.0 eq.) in a suitable solvent like acetic anhydride.
-
Prepare the nitrating agent, acetyl nitrate, by carefully adding nitric acid to acetic anhydride at a low temperature (e.g., below 10°C).
-
Add the freshly prepared acetyl nitrate solution dropwise to the solution of 1-Tosyl-1H-indole, maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain crude 7-Nitro-1-tosyl-1H-indole.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[14]
Part 3: Synthesis of this compound (Bromination)
The C-3 position of the N-tosyl indole is susceptible to electrophilic bromination.
-
Dissolve 7-Nitro-1-tosyl-1H-indole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the final product, this compound.[16]
Chemical Reactivity and Synthetic Potential
The unique arrangement of the bromo, nitro, and tosyl groups on the indole scaffold of this compound imparts a distinct reactivity profile, making it a valuable intermediate for chemical library synthesis.
Caption: Reactivity map of this compound.
-
Palladium-Catalyzed Cross-Coupling at C-3: The bromine atom at the C-3 position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[10][17] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, providing a powerful tool for generating molecular diversity. The N-tosyl group is generally stable under these conditions.[7]
-
Reduction of the Nitro Group: The 7-nitro group can be selectively reduced to a 7-amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or treatment with reducing agents like tin(II) chloride (SnCl₂).[18] This resulting aniline functionality can be further derivatized, for example, through acylation, alkylation, or diazotization, to introduce additional functional groups.
-
N-Detosylation: The tosyl group can be removed under various conditions, most commonly by base-catalyzed hydrolysis (e.g., NaOH or KOH in methanol/water) or reductive cleavage.[19][20] This deprotection step unmasks the indole N-H, which can be important for biological activity or for further N-functionalization.
Applications in Drug Discovery and Medicinal Chemistry
Indole derivatives are a cornerstone of modern drug discovery, with applications spanning a wide range of therapeutic areas including oncology, infectious diseases, and neurology.[1][18] this compound, as a highly functionalized building block, is poised to contribute significantly to the synthesis of novel therapeutic agents.
-
Oncology: The 7-nitroindole scaffold is a key component in the design of various anticancer agents.[9] For instance, derivatives of 7-nitroindole have been shown to inhibit critical signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[9][15] The ability to functionalize the C-3 position of this compound via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors or tubulin polymerization inhibitors.[3]
-
Neurodegenerative Diseases: 7-Nitroindole itself is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[9] The subject compound provides a template for synthesizing more complex and selective nNOS inhibitors.
-
Infectious Diseases: The indole nucleus is present in many compounds with antimicrobial and antiviral properties.[2] Libraries of compounds derived from this compound can be screened for activity against various pathogens.
Conclusion
This compound is a strategically designed synthetic intermediate with immense potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a diverse range of chemical transformations in a controlled and regioselective manner. While detailed experimental data for this specific molecule is sparse, its properties and reactivity can be confidently inferred from the well-established chemistry of its constituent functional groups on the indole scaffold. This guide provides a solid foundation for researchers and drug development professionals to harness the synthetic utility of this promising building block in the quest for novel therapeutics.
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A Technical Guide to 3-Bromo-7-nitro-1-tosyl-1H-indole: Properties, Synthesis, and Applications
Executive Summary: 3-Bromo-7-nitro-1-tosyl-1H-indole is a highly functionalized indole derivative that serves as a versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a core indole scaffold, a common motif in biologically active compounds, with three key functional groups: a bromine atom, a nitro group, and a tosyl protecting group. This strategic combination of functionalities makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth analysis of its molecular properties, outlines a logical synthetic pathway, and explores its potential applications for researchers and drug development professionals.
Chemical Identity and Molecular Properties
This compound is a solid compound at room temperature, characterized by the presence of an indole ring system substituted at the 1, 3, and 7 positions. The tosyl (p-toluenesulfonyl) group at the N-1 position acts as a robust protecting group, enhancing the compound's stability and modulating the reactivity of the indole ring. The nitro group at C-7 is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene portion of the indole. The bromine atom at the C-3 position provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 2091135-02-1 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁BrN₂O₄S | [1][3] |
| Molecular Weight | 395.23 g/mol | [1][2][3] |
| IUPAC Name | 3-bromo-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole | [1] |
| SMILES Code | O=S(=O)(C1C=CC(C)=CC=1)N1C2C(=CC=CC=2C(Br)=C1)[O-] | [3] |
| Storage Temperature | 2-8°C | [2][3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly available literature, but a logical and efficient pathway can be devised from well-established principles of indole chemistry. The proposed synthesis involves a two-step sequence starting from the commercially available 7-nitroindole.
Proposed Synthetic Workflow
The synthetic strategy prioritizes the protection of the indole nitrogen first, which deactivates the ring slightly but prevents side reactions at the N-H position. This is followed by regioselective bromination at the C-3 position, which is the most electron-rich and sterically accessible carbon on the pyrrole ring of an N-protected indole.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Nitro-1-tosyl-1H-indole
-
To a solution of 7-nitroindole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole N-H to form the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen for the subsequent reaction.
-
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-nitro-1-tosyl-1H-indole.
Step 2: Synthesis of this compound
-
Dissolve the 7-nitro-1-tosyl-1H-indole (1.0 eq) from the previous step in a suitable solvent like DMF or carbon tetrachloride (CCl₄).
-
Cool the solution to 0°C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.
-
Causality: NBS is a mild and regioselective source of electrophilic bromine (Br⁺). In N-protected indoles, the C-3 position is highly activated towards electrophilic aromatic substitution, leading to the desired product with high selectivity.
-
-
Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate to remove any residual bromine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to afford the final product, this compound.
Applications in Research and Drug Development
The true value of this compound lies in its capacity as a versatile synthetic intermediate. The indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[4] This compound provides multiple avenues for diversification to generate libraries of novel compounds for biological screening.
Key Transformation Pathways:
-
Cross-Coupling at C-3: The bromine atom is ideally positioned for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern drug discovery.
-
Reduction of the Nitro Group: The nitro group at C-7 can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). This resulting aniline functionality can be further derivatized through amide bond formation, sulfonylation, or reductive amination to explore structure-activity relationships (SAR).
-
Deprotection of the Tosyl Group: If the indole N-H is required for biological activity or further synthetic steps, the tosyl group can be removed under basic conditions (e.g., NaOH or Mg/MeOH).
Caption: Potential synthetic transformations of the title compound.
The parent compound, 3-bromo-7-nitroindole, is noted as an intermediate for synthesizing biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[5] By extension, the N-tosylated derivative serves as a more stable and synthetically flexible precursor for these and other complex targets.
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-7-nitro-1-tosyl-1H-indole
Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of the complex indole derivative, 3-Bromo-7-nitro-1-tosyl-1H-indole (CAS No. 2091135-02-1). Designed for researchers in synthetic chemistry and drug development, this document outlines the core principles and practical methodologies for structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this guide offers a robust predictive framework for the characterization of this molecule, emphasizing the causality behind experimental choices and data interpretation.
Introduction and Molecular Structure
This compound is a highly functionalized heterocyclic compound. Its structure incorporates a core indole ring, which is a privileged scaffold in medicinal chemistry, modified with three key substituents: a bromine atom at the C3 position, a nitro group at the C7 position, and a tosyl (p-toluenesulfonyl) protecting group on the indole nitrogen. Each of these groups imparts distinct electronic and steric properties that are reflected in the molecule's spectroscopic data. The tosyl group enhances stability and modulates reactivity, while the bromine and the strongly electron-withdrawing nitro group significantly influence the electronic environment of the indole system.[1]
Accurate structural elucidation is paramount for any downstream application. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of such synthesized molecules. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Molecular Structure:
(Illustrative Image)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is critical. The choice of solvent and instrument parameters directly impacts spectral resolution and accuracy.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are essential as they are not detected in ¹H NMR, preventing solvent signals from obscuring the analyte peaks.[5] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution, which is particularly important for analyzing complex aromatic spin systems.[6]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique collapses ¹³C-¹H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line, simplifying interpretation.[7] A larger number of scans is typically required due to the low natural abundance (1.1%) and lower intrinsic sensitivity of the ¹³C nucleus.[7]
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Predicted ¹H NMR Spectrum & Interpretation
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the indole ring and the tosyl group. The electron-withdrawing nature of the nitro and tosyl groups will significantly deshield adjacent protons, shifting them downfield.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-2 | ~8.0 - 8.2 | Singlet (s) | 1H | Indole C2-H | The C2 proton is adjacent to the electron-withdrawing tosyl-nitrogen and lacks adjacent proton coupling partners. |
| H-4 | ~7.8 - 8.0 | Doublet (d) | 1H | Indole C4-H | Strongly deshielded by the adjacent C7-nitro group and the tosyl group. Coupled to H-5. |
| H-5 | ~7.3 - 7.5 | Triplet (t) | 1H | Indole C5-H | Appears as a triplet due to coupling with H-4 and H-6. |
| H-6 | ~7.9 - 8.1 | Doublet (d) | 1H | Indole C6-H | Deshielded by the C7-nitro group. Coupled to H-5. |
| H-2'/H-6' | ~7.8 - 7.9 | Doublet (d) | 2H | Tosyl Ar-H | Protons ortho to the sulfonyl group are deshielded. |
| H-3'/H-5' | ~7.3 - 7.4 | Doublet (d) | 2H | Tosyl Ar-H | Protons meta to the sulfonyl group. |
| CH₃ | ~2.4 | Singlet (s) | 3H | Tosyl -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum & Interpretation
The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic environment.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C=O (equiv.) | N/A | N/A | No carbonyl groups present. |
| Aromatic C | ~145 - 150 | Tosyl C-SO₂ | Quaternary carbon attached to the sulfonyl group. |
| Aromatic C | ~140 - 145 | Indole C-7 | Attached to the strongly electron-withdrawing nitro group. |
| Aromatic C | ~135 - 140 | Indole C-7a | Bridgehead carbon influenced by the nitro and tosyl groups. |
| Aromatic C | ~130 - 135 | Tosyl C-CH₃ | Quaternary carbon of the tosyl ring. |
| Aromatic C | ~128 - 130 | Tosyl C-2'/6' | Deshielded carbons ortho to the sulfonyl group. |
| Aromatic C | ~126 - 128 | Tosyl C-3'/5' | Carbons meta to the sulfonyl group. |
| Aromatic C | ~125 - 130 | Indole C-2 | Carbon adjacent to the tosyl-nitrogen. |
| Aromatic C | ~120 - 125 | Indole C-4, C-5, C-6 | Specific shifts depend on the combined electronic effects. |
| Aromatic C | ~115 - 120 | Indole C-3a | Bridgehead carbon. |
| Aromatic C | ~100 - 105 | Indole C-3 | Attached to bromine, leading to a shielded (upfield) shift relative to an unsubstituted C3. |
| -CH₃ | ~21 - 22 | Tosyl -CH₃ | Typical shift for an aryl-methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound will be dominated by strong absorptions from the nitro and sulfonyl groups.
Experimental Protocol: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal to no sample preparation, making it ideal for solid powders.[8]
Methodology:
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[9]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using a built-in clamp to ensure firm, uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[9][10]
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[9]
Workflow for IR Analysis
Caption: Workflow for ATR-IR data acquisition.
Predicted IR Absorption Bands
The key diagnostic peaks are expected from the strong vibrations of the N-O and S=O bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~1530-1550 | Strong | Asymmetric Stretch | Ar-NO₂ |
| ~1340-1360 | Strong | Symmetric Stretch | Ar-NO₂ |
| ~1350-1380 | Strong | Asymmetric Stretch | R-SO₂-N |
| ~1160-1190 | Strong | Symmetric Stretch | R-SO₂-N |
| ~3100-3150 | Medium | C-H Stretch | Aromatic C-H |
| ~1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~550-650 | Medium | C-Br Stretch | C-Br |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11][12]
Experimental Protocol: ESI-MS
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]
-
Ionization: Apply a high voltage to the capillary tip in the ESI source to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions ([M+H]⁺ in positive ion mode) are produced.[11]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for ESI-MS analysis.
Predicted Mass Spectrum & Interpretation
The key feature in the mass spectrum will be the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine.
| m/z Value | Interpretation | Rationale |
| 395.98 / 397.98 | [M+H]⁺ | The protonated molecular ion. The two peaks will appear in an approximate 1:1 ratio due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This isotopic signature is a definitive confirmation of a single bromine atom in the molecule. |
| 240.98 / 242.98 | [M+H - C₇H₇SO₂]⁺ | A likely fragment corresponding to the loss of the tosyl group (mass = 155.02). The 1:1 isotopic pattern for bromine would be retained. |
| 349.98 / 351.98 | [M+H - NO₂]⁺ | A potential fragment from the loss of the nitro group (mass = 46.00). The bromine isotopic pattern would also be present here. |
Conclusion
The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy elucidates the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical nitro and sulfonyl functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine). The predictive data and protocols outlined in this guide provide a comprehensive framework for researchers to validate the synthesis of this complex molecule, ensuring its identity and purity for subsequent scientific investigation.
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An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 3-Bromo-7-nitro-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, highly functionalized derivative, 3-Bromo-7-nitro-1-tosyl-1H-indole, a compound with significant potential as a versatile building block in the synthesis of novel bioactive molecules.[2] The strategic placement of a bromine atom, a nitro group, and a tosyl group introduces unique electronic and steric features, making its structural elucidation a subject of considerable interest. This document provides a comprehensive overview of a proposed synthetic pathway, detailed protocols for its characterization, and an in-depth analysis of its anticipated crystal structure based on established principles and data from analogous compounds.
Introduction: The Significance of Functionalized Indoles
Indole and its derivatives are of paramount importance in the pharmaceutical industry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of substituents onto the indole core is a well-established strategy for modulating its biological activity.
-
The Tosyl Group: The N-tosyl group serves as a robust protecting group, enhancing the stability of the indole ring and influencing its reactivity.[2] It can also act as an activating group in certain reactions.
-
The Nitro Group: The presence of a strong electron-withdrawing nitro group significantly alters the electronic properties of the indole ring, influencing its reactivity in subsequent functionalization reactions, such as palladium-catalyzed cross-couplings.[2]
-
The Bromo Group: The bromine atom at the 3-position provides a handle for further synthetic transformations, most notably through cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
The combination of these three functional groups in this compound creates a highly versatile platform for the development of complex molecular architectures with potential therapeutic applications. A thorough understanding of its three-dimensional structure is crucial for rational drug design and for predicting its interactions with biological targets.
Proposed Synthetic Pathway and Mechanistic Considerations
Sources
Solubility Profile of 3-Bromo-7-nitro-1-tosyl-1H-indole: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromo-7-nitro-1-tosyl-1H-indole is a highly functionalized indole derivative with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthetic workflows is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and presents a predicted solubility profile in a range of common organic solvents. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and analytical applications.
Introduction: The Strategic Importance of Solubility
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The compound this compound (Figure 1) is a synthetically valuable intermediate, featuring multiple functional groups that allow for diverse chemical transformations. The bromine atom at the C3 position is a versatile handle for cross-coupling reactions, the nitro group at C7 can be reduced to an amine for further derivatization, and the tosyl group at N1 serves as a robust protecting group while also activating the indole ring.[3][4]
However, the successful application of this compound in multi-step syntheses hinges on a thorough understanding of its solubility. Poor solubility can lead to significant challenges, including:
-
Reduced Reaction Rates: Inhomogeneous reaction mixtures often result in slower and incomplete conversions.
-
Difficulties in Purification: Selecting appropriate solvent systems for crystallization or chromatography is complicated without solubility data.
-
Inaccurate Dosing: For biological screening, achieving precise concentrations is impossible if the compound precipitates from the stock solution.
This guide provides the foundational knowledge and practical methodologies required to navigate these challenges effectively.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₅H₁₁BrN₂O₄S[5] Molecular Weight: 395.23 g/mol [5]
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is dictated by its structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6] Let's dissect the structure of this compound to understand its solubility tendencies.
-
The Indole Core: The bicyclic aromatic indole system is predominantly non-polar and hydrophobic.[1][7]
-
The Tosyl Group (-SO₂C₆H₄CH₃): This is a large, bulky, and strongly electron-withdrawing group. While the phenyl ring contributes to non-polar character, the sulfonyl component (SO₂) introduces significant polarity and acts as a hydrogen bond acceptor.
-
The Nitro Group (-NO₂): This is a highly polar, strong electron-withdrawing group and a potent hydrogen bond acceptor.
-
The Bromo Group (-Br): The bromine atom increases the molecular weight and introduces a degree of polarity, though its contribution is less significant than the nitro or tosyl groups.
Causality Analysis: The molecule presents a duality. It possesses a large, non-polar surface area (indole, tosyl's phenyl ring) which favors solubility in non-polar to moderately polar solvents. Simultaneously, the highly polar sulfonyl and nitro groups demand interaction with polar solvents, particularly those that are polar aprotic. The nitrogen on the indole ring is protected by the tosyl group, making it unavailable for hydrogen bond donation.[8] This structural arrangement suggests that the compound will exhibit poor solubility in highly non-polar solvents (like hexane) and also in highly polar protic solvents (like water), where it cannot effectively participate in the solvent's hydrogen-bonding network. Its optimal solubility is therefore expected in polar aprotic solvents that can effectively solvate the polar functional groups without requiring hydrogen bond donation from the solute.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[9][10] This protocol is designed to be a self-validating system.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into several screw-capped vials. The "excess" is critical to ensure a saturated solution is formed.
-
Record the precise mass of the compound for each vial.
-
-
Solvent Addition:
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath (e.g., 25 °C) to control for temperature effects on solubility.[7]
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours, permitting the excess, undissolved solid to settle.
-
Visually confirm the presence of undissolved solid at the bottom of each vial. This is a critical validation step to confirm saturation.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitating the solute, ensure the pipette is at the same temperature as the solution.
-
Filter the supernatant through a 0.22 µm syringe filter (compatible with the organic solvent) into a clean, pre-weighed vial to remove any microscopic particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).
-
-
Quantification:
-
Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer.
-
Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the analyte.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination workflow.
Caption: A flowchart of the experimental workflow for determining solubility.
Solubility Profile in Common Organic Solvents
While exhaustive experimental data for this compound is not publicly available, a predictive solubility profile can be constructed based on its physicochemical properties and established solvent characteristics.[11][12][13] The single confirmed data point is its solubility in Dimethyl Sulfoxide (DMSO) and insolubility in water.[5]
Quantitative Solubility Data (Predicted and Known)
The following table summarizes the predicted solubility of the compound across a spectrum of organic solvents categorized by their polarity.
| Solvent Category | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale / Intermolecular Forces |
| Non-Polar | n-Hexane | 1.9 | Very Low | Dominated by weak van der Waals forces; unable to solvate the polar NO₂ and SO₂ groups. |
| Toluene | 2.4 | Low | Aromatic π-π stacking with indole/tosyl rings possible, but insufficient polarity. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Moderate | Moderate dipole moment can interact with polar groups. |
| Tetrahydrofuran (THF) | 7.5 | Moderate to High | Ether oxygen is a hydrogen bond acceptor, solvating the solute effectively. | |
| Ethyl Acetate (EtOAc) | 6.0 | Moderate | Ester group provides polarity and hydrogen bond acceptance. | |
| Acetone | 21 | High | Strong dipole and H-bond acceptor, effectively solvates polar moieties. | |
| Acetonitrile (ACN) | 37.5 | High | High polarity and dipole moment. | |
| Dimethylformamide (DMF) | 38 | Very High | Highly polar, strong H-bond acceptor, excellent for dissolving polar organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | 47 | Very High (Soluble) [5] | Exceptionally high polarity and H-bond accepting strength. | |
| Polar Protic | 2-Propanol (IPA) | 18 | Low to Moderate | Can act as H-bond donor/acceptor, but large non-polar regions may hinder interaction. |
| Ethanol | 24.3 | Low to Moderate | Similar to IPA; strong solvent H-bond network is not easily disrupted by the solute. | |
| Methanol | 32.6 | Low | Highly polar protic nature and strong H-bonding network disfavor the largely hydrophobic solute. | |
| Water | 80.1 | Insoluble [5] | Highly polar, strong H-bonding network cannot be disrupted by the non-polar parts of the molecule. |
Visualization of Solubility Principles
The interplay between the solute's functional groups and the solvent's properties determines the final solubility outcome.
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
This compound is a structurally complex molecule with a nuanced solubility profile. Its solubility is poor in both highly non-polar and highly polar protic solvents. The optimal solvents for this compound are highly polar aprotic solvents, such as DMSO, DMF, and acetonitrile, which can effectively solvate the polar nitro and sulfonyl functionalities without being hindered by the molecule's inability to donate hydrogen bonds. For practical applications in synthesis and purification, solvents like THF, acetone, and ethyl acetate offer moderate solubility and are often more suitable for chromatography and crystallization due to their lower boiling points. The experimental protocol and predictive data provided in this guide equip researchers with the necessary tools to make informed decisions, ultimately streamlining workflows and enhancing the synthetic utility of this valuable indole derivative.
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Solubility of Things. (n.d.). Indole. Retrieved from Solubility of Things. [Link]
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Al-Mokyna, F. H., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]
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Queen's University. (2023). Solubility of Organic Compounds. Retrieved from Queen's University, Department of Chemistry. [Link]
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Zahra, J. A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health (PMC). [Link]
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Khan, I., et al. (2024). Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PubMed Central. [Link]
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Shevchenko, N. E., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from Institute of Science, Nagpur. [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from SALTISE. [Link]
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The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from The Periodic Table. [Link]
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Fishelovitch, D., et al. (2010). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (PMC). [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
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An In-depth Technical Guide to the Discovery and First Synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the synthetic pathway to 3-Bromo-7-nitro-1-tosyl-1H-indole, a substituted indole of interest in medicinal chemistry and synthetic organic chemistry. The narrative begins by addressing the challenges inherent in the direct functionalization of the indole scaffold and subsequently outlines a robust, multi-step synthesis commencing from indole. The core of this guide is a detailed exposition of a strategic three-step sequence: the regioselective C7-nitration of indole via an indoline protection strategy, followed by N-tosylation of the resulting 7-nitroindole, and culminating in the selective C3-bromination of the N-tosylated intermediate. Each experimental protocol is presented with an emphasis on the underlying chemical principles and mechanistic considerations that govern reaction outcomes, thereby providing a comprehensive resource for researchers engaged in the synthesis of complex indole derivatives.
Introduction: The Challenge of Regiocontrolled Indole Functionalization
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. However, its inherent reactivity poses significant challenges to regioselective functionalization. The pyrrole ring of indole is electron-rich and thus highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. Direct nitration of indole under acidic conditions, for instance, is notoriously difficult to control, often leading to polymerization or a mixture of products, primarily nitrated at the C3 and C5 positions.
The synthesis of this compound, with its specific substitution pattern, therefore requires a carefully orchestrated synthetic strategy. This guide details a logical and field-proven pathway that navigates these challenges through a sequence of protection, regioselective electrophilic substitution, and further functionalization.
A Strategic Synthetic Pathway
The most logical and validated synthetic route to this compound involves a three-stage process, which is visualized in the workflow diagram below. This strategy circumvents the difficulties of direct C7-nitration and ensures high regioselectivity in the final bromination step.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of the Key Intermediate, 7-Nitroindole
Direct nitration of indole at the C7 position is inefficient. Therefore, an indirect method is employed, which involves the temporary reduction of the indole to an indoline, followed by a sequence of protection, nitration, and deprotection/aromatization steps.[1]
Rationale for the Indoline Strategy
By reducing the pyrrole ring to an indoline, its high reactivity towards electrophiles is temporarily quenched. This allows for more controlled electrophilic substitution on the benzene ring. Subsequent protection of the indoline nitrogen and sulfonation at C2 further directs the incoming electrophile.
Experimental Protocol: Synthesis of 7-Nitroindole
Part A: Synthesis of Sodium 1-acetylindoline-2-sulfonate
-
Sulfonation and Reduction: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This reaction concurrently reduces the pyrrole ring and introduces a sulfonate group at the C2 position.[1]
-
Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.[1]
Part B: Regioselective C7-Nitration
-
Preparation of Nitrating Agent: Acetyl nitrate is prepared by carefully adding nitric acid to acetic anhydride, ensuring the molar amount of acetic anhydride is sufficient to consume any water present.[1]
-
Nitration Reaction: The sodium 1-acetylindoline-2-sulfonate is dissolved in acetic anhydride or acetic acid. The prepared acetyl nitrate solution is added dropwise while maintaining the temperature at or below 10°C. This controlled addition directs the nitration to the C7 position.[1]
Part C: Deprotection and Aromatization to 7-Nitroindole
-
Isolation of Intermediate: The precipitated nitrated intermediate is collected by filtration.[1]
-
Alkaline Hydrolysis: The filtered intermediate is treated with a 20% aqueous solution of sodium hydroxide. This step facilitates the elimination of the sulfonate and acetyl groups and, crucially, the dehydrogenation of the indoline ring back to an indole, yielding 7-nitroindole.[1]
-
Purification: The crude 7-nitroindole is collected, washed, and dried. For higher purity, recrystallization from ethanol/water is recommended.[1]
Stage 2: N-Tosylation of 7-Nitroindole
The second stage involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group. This is a critical step for several reasons:
-
Enhanced Stability: The electron-withdrawing tosyl group stabilizes the indole ring to some extent.[2]
-
Modulation of Reactivity: It prevents unwanted reactions at the nitrogen atom in subsequent steps.
-
Directing Group: While deactivating the pyrrole ring towards electrophilic attack, it allows for functionalization at other positions.
Experimental Protocol: Synthesis of 1-Tosyl-7-nitro-1H-indole
A general and effective method for the N-tosylation of indoles is employed.
-
Deprotonation: To a solution of 7-nitroindole (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.2 eq.) is added portionwise at 0°C. The mixture is stirred at room temperature for approximately 30 minutes to ensure complete formation of the indolide anion.
-
Tosylation: The reaction mixture is cooled back to 0°C, and p-toluenesulfonyl chloride (TsCl, 1.1 eq.) is added.
-
Reaction Monitoring and Work-up: The reaction is allowed to proceed at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Caption: Mechanism of N-Tosylation of 7-Nitroindole.
Stage 3: C3-Bromination of 1-Tosyl-7-nitro-1H-indole
The final step is the regioselective bromination at the C3 position of the N-tosylated and C7-nitrated indole. The presence of two electron-withdrawing groups (tosyl at N1 and nitro at C7) deactivates the indole ring towards electrophilic substitution. However, the C3 position remains the most susceptible site for electrophilic attack on the pyrrole ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, providing a source of electrophilic bromine under relatively mild conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1-tosyl-7-nitro-1H-indole (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at 0°C, N-bromosuccinimide (NBS, 1.0-1.1 eq.) is added in one portion.
-
Reaction Progression: The resulting mixture is stirred at 0°C and allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude residue is then purified by column chromatography on silica gel to afford the final product, this compound.
Characterization Data
The structural confirmation of this compound and its precursors is achieved through standard spectroscopic and analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 7-Nitroindole | C₈H₆N₂O₂ | 162.15 | Light yellow to orange powder/crystal |
| 1-Tosyl-7-nitro-1H-indole | C₁₅H₁₂N₂O₄S | 316.33 | - |
| This compound | C₁₅H₁₁BrN₂O₄S | 395.23 | - |
Note: Appearance for intermediates and the final product may vary based on purity.
Spectroscopic Data of Related Structures:
-
¹H NMR: In N-tosylated indoles, the aromatic protons of the tosyl group typically appear in the range of 7.6-8.0 ppm.[2]
-
¹³C NMR: The carbon bearing the nitro group in nitroindole derivatives often shows a signal around 147 ppm. The sulfonyl carbon of the tosyl group is typically observed around 140-145 ppm.[2]
Specific experimental characterization data for this compound should be obtained from the primary literature reporting its first synthesis.
Conclusion
The synthesis of this compound is a testament to the strategic application of protecting groups and the controlled execution of electrophilic aromatic substitution reactions. The indirect route to 7-nitroindole, followed by sequential N-tosylation and C3-bromination, provides a reliable and regioselective pathway to this highly functionalized indole derivative. The methodologies and mechanistic insights presented in this guide offer a valuable resource for chemists working on the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.
References
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [Link])
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Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (URL: [Link])
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EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. (2024-07-11). (URL: [Link])
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2 - Organic Syntheses Procedure. (URL: [Link])
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Scheme 1. Synthesis of the novel indole derivatives 3a-7. (A higher... - ResearchGate. (URL: [Link])
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3-Nitro-1-tosyl-1H-indole | C15H12N2O4S | CID 10870800 - PubChem. (URL: [Link])
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). (URL: [Link])
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega. (2022-10-19). (URL: [Link])
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (URL: [Link])
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scientific letter - Atlanchim Pharma. (2022-12-13). (URL: [Link])
-
N -Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles - ResearchGate. (URL: [Link])
-
Ch12: Electrophilic aromatic substitution questions - University of Calgary. (URL: [Link])
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC - NIH. (2023-11-15). (URL: [Link])
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (URL: [Link])
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Technical Guide: Chemical Stability and Storage of 3-Bromo-7-nitro-1-tosyl-1H-indole
Abstract: This document provides an in-depth technical guide on the chemical stability, handling, and optimal storage conditions for 3-Bromo-7-nitro-1-tosyl-1H-indole (CAS 2091135-02-1). Synthesizing data from chemical suppliers and principles derived from analogous structures, this guide details the intrinsic molecular stability conferred by its functional groups and outlines potential degradation pathways, including thermal and photolytic routes. We present validated protocols for short-term and long-term storage in both solid and solution forms to ensure the compound's integrity for research and development applications. This guide is intended for researchers, chemists, and drug development professionals who require reliable, long-term preservation of this key synthetic building block.
Introduction to the Molecular Profile
This compound is a highly functionalized indole derivative used as a versatile intermediate in organic synthesis and medicinal chemistry.[1] The stability and reactivity of the core indole structure are significantly modulated by its three key substituents, making an understanding of their interplay crucial for its effective use and storage.
-
Indole Core: The bicyclic aromatic system is inherently electron-rich, making it susceptible to oxidation and electrophilic attack.[2]
-
N-Tosyl Group: The p-toluenesulfonyl (tosyl) group at the N1 position serves as a robust protecting group. As a strong electron-withdrawing group, it significantly reduces the electron density of the indole ring, thereby increasing its stability against oxidation and modulating its reactivity in synthetic applications.[3]
-
C7-Nitro Group: The nitro group is a powerful electron-withdrawing substituent that further deactivates the benzene portion of the indole core, influencing its electronic properties.[3]
-
C3-Bromo Group: The bromine atom at the C3 position, a common site for electrophilic substitution in simpler indoles, serves as a valuable synthetic handle for cross-coupling reactions.
Collectively, these functional groups create a molecule that is more stable than a simple indole but possesses specific vulnerabilities that must be addressed through proper handling and storage.
Core Chemical Stability and Degradation Pathways
The primary factors influencing the stability of this compound are temperature, light, and chemical environment.
Intrinsic Molecular Stability
The presence of two strong electron-withdrawing groups (tosyl and nitro) significantly enhances the compound's intrinsic stability compared to unsubstituted indoles. These groups reduce the molecule's susceptibility to casual oxidation under ambient atmospheric conditions. The tosyl group, in particular, is known to protect the indole nitrogen and enhance overall stability.[3] Supplier data indicates that the compound, a light-yellow to off-white solid, is stable enough to be shipped under ambient temperatures for short durations.[1]
Potential Degradation Pathways
Despite its enhanced stability, the molecule is susceptible to degradation under specific conditions.
-
Thermal Degradation: While stable at room temperature, analogous N-tosylated indoles can undergo thermal desulfonylation (loss of the tosyl group) when subjected to prolonged heating at elevated temperatures (e.g., >120°C), particularly in polar solvents.[3] While not a concern at standard storage temperatures, this highlights a sensitivity to excessive heat.
-
Photolytic Degradation: A significant vulnerability arises from the nitro group. Aromatic nitro compounds are known to be photoreactive and can undergo UV light-induced rearrangement to form unstable nitrito intermediates.[3] This represents a critical degradation pathway, making protection from light, especially UV sources, mandatory for maintaining compound integrity.
-
Chemical Incompatibility:
-
Strong Oxidizing Agents: As with most complex organic molecules, contact with strong oxidizing agents should be avoided to prevent uncontrolled degradation.[4]
-
Strong Bases: The N-tosyl bond can be susceptible to cleavage under strongly basic (hydrolytic) conditions. Therefore, storage in high-pH buffer systems or exposure to strong bases should be avoided.
-
Recommended Storage and Handling Protocols
The following protocols are based on a combination of direct supplier recommendations and established chemical principles to ensure the long-term purity and viability of the compound.
Long-Term Storage (Solid Form)
For optimal long-term preservation, the solid (powder) form of this compound should be stored at -20°C .[1]
-
Rationale: Low temperature storage minimizes the kinetic rate of any potential slow-acting degradation pathways.
-
Container: Use a tightly sealed, amber glass vial or an opaque container to provide protection from both moisture and light. For added protection, vials can be wrapped in aluminum foil.
-
Atmosphere: For maximum stability over multiple years, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to eliminate ambient oxygen and moisture.
Short-Term Storage and Handling (Solid Form)
For routine laboratory use, the solid compound can be handled at ambient temperature.
-
Rationale: The compound is sufficiently stable for short-term exposure during weighing and preparation of solutions.[1]
-
Best Practices: Always handle in an area with minimal direct sunlight or UV lamp exposure. Minimize the time the container is open to the atmosphere. Before returning to cold storage, ensure the container is tightly sealed to prevent moisture condensation upon cooling.
Storage of Solutions
Solutions of the compound are significantly more prone to degradation than the solid form.
-
Recommended Conditions: Stock solutions, typically prepared in solvents like DMSO, must be stored at -80°C for long-term viability (up to 6 months).[1]
-
Rationale: Degradation reactions proceed much faster in the solution phase. The ultra-low temperature effectively halts molecular motion and chemical reactivity, preserving the compound's integrity.
-
Aliquoting: It is strongly advised to aliquot stock solutions into smaller, single-use volumes. This practice avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Data Summary and Visualization
Table of Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years[1] | Protect from light; store under inert gas for maximum stability. |
| Solid (Powder) | N/A | Ambient (20-25°C) | Short-term (days) | Permissible for shipping and handling; avoid light/UV exposure.[1] |
| Solution | DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles; use light-blocking tubes. |
Workflow for Compound Handling and Storage
The following diagram outlines the logical decision-making process from receipt to long-term storage of the compound.
Caption: Decision workflow for handling and storage of this compound.
Experimental Methodologies: A Self-Validating System
To ensure trustworthiness, the following protocols provide a framework for both proper handling and self-validation of compound stability.
Protocol for Aliquoting and Preparing Stock Solutions
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 20-30 minutes to prevent moisture condensation.
-
Inert Environment: If available, perform all weighing and transfers inside a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of the solid into an appropriate light-protected vial (e.g., amber vial).
-
Solubilization: Add the desired volume of anhydrous, research-grade DMSO to the vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected micro-tubes.
-
Sealing and Labeling: Tightly seal each aliquot. Label clearly with compound name, concentration, solvent, and date.
-
Storage: Immediately transfer the labeled aliquots to a -80°C freezer for long-term storage.
Protocol for Purity and Stability Assessment via HPLC
This protocol allows a laboratory to verify the stability of the compound under its specific storage conditions.
-
Initial Analysis (T=0): Upon receiving the compound, prepare a fresh stock solution in DMSO and immediately analyze it via High-Performance Liquid Chromatography (HPLC) using a suitable method (e.g., C18 column with a water/acetonitrile gradient and UV detection). Record the peak area and retention time. This serves as the baseline purity standard.
-
Sample Storage: Store an aliquot of the same stock solution at the intended temperature (e.g., -80°C) and another sample of the solid at its intended temperature (e.g., -20°C).
-
Time-Point Analysis: At set intervals (e.g., 1, 3, and 6 months), retrieve a stored aliquot (or prepare a new solution from the stored solid) and re-analyze it using the identical HPLC method.
-
Data Comparison: Compare the chromatograms from the time-point analyses to the T=0 baseline. The appearance of new peaks or a significant decrease (>2%) in the main peak's area percentage would indicate degradation. This self-validating system provides empirical evidence of the compound's stability under your laboratory's conditions.
Conclusion
This compound is a robust synthetic intermediate whose long-term integrity is readily preserved through adherence to specific storage protocols. The key vulnerabilities are exposure to UV light and elevated temperatures. By storing the solid material at -20°C and its solutions at -80°C , in light-protected containers, researchers can ensure high purity and consistent performance in their synthetic and drug discovery endeavors.
References
- Sigma-Aldrich. (2025, October 16).
- Thermo Fisher Scientific. (2025, December 19).
- Benchchem. (n.d.). 3-Nitro-1-tosyl-1H-indole.
- Sun-shine Chem. (n.d.). This compound, Manufacturer|CAS 2091135-02-1.
- Thermo Fisher Scientific. (2009, January 26).
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC - NIH.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Bromo-7-nitro-1-tosyl-1H-indole in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a privileged structure due to its prevalence in a vast array of biologically active compounds and functional materials. The strategic functionalization of the indole core is paramount for the development of novel therapeutics and advanced materials. 3-Bromo-7-nitro-1-tosyl-1H-indole emerges as a highly valuable and versatile building block for such endeavors. The presence of three key functionalities—a bromine atom at the C3 position, a nitro group at the C7 position, and a tosyl protecting group on the indole nitrogen—provides a rich platform for selective chemical modifications.
This guide focuses on the application of this compound in one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and efficient method for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C3 position of the indole ring, paving the way for the synthesis of complex molecular architectures.
Scientific Rationale and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex. The electron-withdrawing nature of the nitro and tosyl groups on the indole ring can facilitate this step by making the C3 position more electrophilic.[6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if necessary) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Optimization and Troubleshooting
The success of a Suzuki cross-coupling reaction can be sensitive to the specific substrates and reaction conditions. The following table provides a starting point for optimization.
| Parameter | Initial Condition | Alternative Conditions for Optimization | Rationale/Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2-5 mol%), Pd₂(dba)₃ (2.5 mol%) with a ligand | Different catalysts and ligands offer varying reactivity and stability. [8][9]For challenging couplings, more advanced ligands like SPhos or XPhos may be beneficial. [10] |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.0 eq.), K₃PO₄ (3.0 eq.) | The choice of base can significantly impact the reaction rate and yield. [8]Stronger bases like K₃PO₄ are often used for less reactive boronic acids. |
| Solvent | Dioxane | Toluene, DME, THF/H₂O (e.g., 4:1) | The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aqueous mixtures can sometimes accelerate the reaction. [11] |
| Temperature | 90 °C | Room temperature to 120 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates or catalysts. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh batch or a pre-catalyst can be helpful.
-
Insufficient Base: The base may not be strong enough or may have degraded. Try a stronger or freshly opened base.
-
Poorly Soluble Reagents: A different solvent system may be required to ensure all components are in solution.
-
-
Protodeboronation (Loss of Boronic Acid):
-
This can be a significant side reaction, especially with heteroaryl boronic acids. [10]Using a less aqueous solvent system, a milder base, or potassium trifluoroborate salts can mitigate this issue. [11]* Homocoupling of the Boronic Acid:
-
This side reaction can occur in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.
-
Conclusion
This compound is a valuable and strategically functionalized building block for the synthesis of complex indole derivatives. The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the elaboration of this scaffold at the C3 position. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can effectively utilize this versatile intermediate to access a wide range of novel compounds for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
-
Reddit. How resistant are Suzuki couplings to nitro groups? : r/chemhelp. [Link]
-
PubMed. Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. [Link]
-
ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. [Link]
-
PolyU Scholars Hub. Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. [Link]
-
ResearchGate. Palladium Catalysts with Triglyme‐Functionalized NHC Ligands for Suzuki Coupling Reactions in Aqueous Solvent. [Link]
-
Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Harvard University. The Suzuki Reaction. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Bromo-7-nitro-1-tosyl-1H-indole
Introduction: The Strategic Importance of 3-Bromo-7-nitro-1-tosyl-1H-indole in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the indole ring is paramount for modulating biological activity. This compound is a highly versatile building block designed for advanced chemical synthesis. The key structural features that make this reagent particularly valuable are:
-
The C-3 Bromo Substituent: This serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments at a key position for biological interaction.
-
The C-7 Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the indole ring, impacting both the reactivity of the C-Br bond and the potential for the final compound to engage in specific biological interactions.[2] The nitro group can also serve as a precursor for an amino group, opening further avenues for derivatization.
-
The N-1 Tosyl Group: This protecting group serves a dual purpose. It enhances the stability of the indole ring and modulates its reactivity.[2] Furthermore, its potential for removal under specific conditions adds to the synthetic flexibility of this intermediate.
This guide provides detailed protocols and expert insights into the application of this compound in several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3]
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For a substrate like this compound, the electron-deficient nature of the indole ring due to the nitro group generally enhances the rate of oxidative addition, the first step in the catalytic cycle. However, the potential for interaction of the nitro group with the palladium center necessitates careful selection of ligands to ensure catalyst stability and efficient reductive elimination. Bulky, electron-rich phosphine ligands are often preferred as they promote the desired catalytic turnover.[4] A mixed solvent system, typically an organic solvent with water, is often employed as water can facilitate the crucial transmetalation step.[4]
Experimental Protocol: Synthesis of 3-Aryl-7-nitro-1-tosyl-1H-indoles
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and finely ground potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-7-nitro-1-tosyl-1H-indole.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Expected Yield Range |
| 1 | Phenylboronic acid | 7-nitro-3-phenyl-1-tosyl-1H-indole | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-7-nitro-1-tosyl-1H-indole | 88-96% |
| 3 | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-7-nitro-1-tosyl-1H-indole | 82-92% |
| 4 | 3-Thienylboronic acid | 7-nitro-3-(thiophen-3-yl)-1-tosyl-1H-indole | 75-85% |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] It is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[5]
Causality Behind Experimental Choices
For the Heck coupling, the choice of base is crucial to facilitate the regeneration of the active Pd(0) catalyst. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used. The solvent should be polar and aprotic, like DMF or acetonitrile, to ensure the solubility of the reactants and catalyst. The phosphine ligand plays a significant role in stabilizing the palladium catalyst and influencing the reaction's efficiency.
Experimental Protocol: Synthesis of 3-Alkenyl-7-nitro-1-tosyl-1H-indoles
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Reaction Execution: Securely seal the reaction tube and place it in a preheated oil bath at 110 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenyl-7-nitro-1-tosyl-1H-indole.
Data Presentation: Heck Coupling
| Entry | Alkene | Product | Expected Yield Range |
| 1 | Styrene | (E)-7-nitro-3-(2-phenylvinyl)-1-tosyl-1H-indole | 70-85% |
| 2 | n-Butyl acrylate | (E)-butyl 3-(7-nitro-1-tosyl-1H-indol-3-yl)acrylate | 65-80% |
| 3 | 4-Vinylpyridine | (E)-7-nitro-3-(2-(pyridin-4-yl)vinyl)-1-tosyl-1H-indole | 60-75% |
Visualization: Heck Reaction Workflow
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.[6][7]
Causality Behind Experimental Choices
The classic Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. The reaction is typically conducted under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Synthesis of 3-Alkynyl-7-nitro-1-tosyl-1H-indoles
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL). Then, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-7-nitro-1-tosyl-1H-indole.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Expected Yield Range |
| 1 | Phenylacetylene | 7-nitro-3-(phenylethynyl)-1-tosyl-1H-indole | 80-90% |
| 2 | Ethynyltrimethylsilane | 7-nitro-1-tosyl-3-((trimethylsilyl)ethynyl)-1H-indole | 75-85% |
| 3 | 1-Hexyne | 3-(hex-1-yn-1-yl)-7-nitro-1-tosyl-1H-indole | 70-80% |
Visualization: Sonogashira Catalytic Cycles
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction has become a cornerstone of modern organic synthesis, allowing for the facile construction of aryl amines from aryl halides and a wide range of amine coupling partners.[8]
Causality Behind Experimental Choices
This reaction requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide is a common choice. The ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps. The choice of solvent, typically a non-polar aromatic solvent like toluene or an ethereal solvent like dioxane, is also important.
Experimental Protocol: Synthesis of 3-Amino-7-nitro-1-tosyl-1H-indoles
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and a stir bar.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and place it under a positive pressure of argon or nitrogen.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-7-nitro-1-tosyl-1H-indole derivative.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Expected Yield Range |
| 1 | Morpholine | 4-(7-nitro-1-tosyl-1H-indol-3-yl)morpholine | 80-90% |
| 2 | Aniline | N-phenyl-7-nitro-1-tosyl-1H-indol-3-amine | 70-85% |
| 3 | Benzylamine | N-benzyl-7-nitro-1-tosyl-1H-indol-3-amine | 75-88% |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to a diverse range of structures. The protocols provided herein serve as a robust starting point for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space centered around the privileged indole scaffold.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene - Benchchem. [URL: https://www.benchchem.com/application-notes/4190877/selective-suzuki-coupling-of-3-bromo-7-chloro-1-benzothiophene]
- Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene - Benchchem. [URL: https://www.benchchem.com/application-notes/4190876/heck-coupling-of-3-bromo-7-chloro-1-benzothiophene]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/10/99]
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1413813/full]
- Buchwald-Hartwig Amination of Nitroarenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28857476/]
- Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27725963/]
- Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. [URL: https://www.ideals.illinois.edu/items/22237]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062758/]
- Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/236041065_Mechanistic_Study_on_the_Palladium-catalyzed_Stereoselective_Cross-coupling_Reaction_of_11-Dibromo-333-trifluoro-2-tosyloxypropene]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03193d]
- Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c753b89041634537119f42]
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05423]
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - ResearchGate. [URL: https://www.researchgate.
- Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34121a]
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [URL: https://www.proquest.com/openview/26915383507114b30e1590637f8f9024/1?pq-origsite=gscholar&cbl=18750&diss=y]
- One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo061989a]
- 3-Nitro-1-tosyl-1H-indole | Benchchem. [URL: https://www.benchchem.com/product/bcp233547]
- Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/339243468_Original_Suzuki-Miyaura_Coupling_Using_Nitro_Derivatives_for_the_Synthesis_of_Perylenediimide-Based_Multimers]
- Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
- Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/380531818_Mechanochemical_Buchwald-Hartwig_Cross-Coupling_Reactions_of_Aromatic_Primary_Amines_and_Their_Application_to_Two-Step_One-Pot_Rapid_Synthesis_of_Unsymmetrical_Triarylamines]
- Selective Reactions of Alkenes - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/Highlights/2009/30March.shtm]
- Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11589133/]
- Synthesis of the novel indole derivatives 3a-7. (A higher... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-the-novel-indole-derivatives-3a-7-A-higher-resolution-colour-version-of_fig1_381270258]
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University. [URL: https://elischolar.library.yale.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842245/]
- troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde - Benchchem. [URL: https://www.benchchem.com/application-notes/4190881/troubleshooting-suzuki-coupling-with-3-bromo-1h-indole-2-carbaldehyde]
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. [URL: https://www.researchgate.
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The Strategic Utility of 3-Bromo-7-nitro-1-tosyl-1H-indole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Privileged Scaffold for Complex Molecular Architectures
In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in a vast array of biologically active compounds.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for the construction of complex molecules targeting a wide range of therapeutic areas. The strategic functionalization of the indole core is paramount to modulating its pharmacological profile. This guide focuses on a particularly valuable, albeit specialized, building block: 3-Bromo-7-nitro-1-tosyl-1H-indole .
This trifunctionalized indole is engineered for selective, high-yield transformations. The key features that underscore its utility are:
-
The Tosyl Group (N1-Position): This robust electron-withdrawing group serves a dual purpose. It protects the indole nitrogen from undesired side reactions and enhances the acidity of the N-H proton, facilitating certain synthetic manipulations. Crucially, it also modulates the electronic character of the indole ring system.
-
The Bromo Group (C3-Position): Positioned at the most electron-rich carbon of the indole nucleus, the bromine atom is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse carbon and heteroatom substituents with high regioselectivity.
-
The Nitro Group (C7-Position): As a potent electron-withdrawing group, the nitro functionality significantly influences the reactivity of the entire indole scaffold. It activates the C-Br bond towards oxidative addition in palladium catalysis and provides a synthetic handle for further transformations, such as reduction to an amino group, opening avenues for the synthesis of fused heterocyclic systems like carbazoles.
This document provides a comprehensive overview of the application of this compound in the synthesis of advanced intermediates for bioactive molecules. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for key transformations.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the C(3)-Br bond, which is primed for palladium-catalyzed cross-coupling reactions. The presence of two strong electron-withdrawing groups (tosyl at N1 and nitro at C7) decreases the electron density of the indole ring system. This electronic pull enhances the electrophilicity of the C3 carbon, making the C-Br bond more susceptible to oxidative addition by a Palladium(0) catalyst, the crucial first step in many cross-coupling catalytic cycles.
This heightened reactivity allows for efficient coupling under conditions that might be challenging for less activated bromoindoles. The general workflow for these transformations is depicted below.
Caption: General workflow for the synthesis of bioactive molecules.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds. A Korean patent demonstrates the successful application of this reaction to this compound for the synthesis of precursors to protein kinase inhibitors.[2] This protocol is based on that disclosure and general best practices for Suzuki couplings.
Expertise & Causality:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst/Ligand: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) as it is a reliable, commercially available Pd(0) source. The triphenylphosphine ligands stabilize the palladium center. For more challenging couplings, a more electron-rich and bulky phosphine ligand like SPhos or XPhos, in combination with a Pd(II) precatalyst like Pd(OAc)₂, can be more effective as they promote the oxidative addition and reductive elimination steps.
-
Base: An aqueous inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the indole substrate and the catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3-Aryl-7-nitro-1-tosyl-1H-indole
| Parameter | Value/Description |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | 2M Aqueous Na₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) |
| Temperature | 90-100 °C |
| Reaction Time | 4-12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add the degassed 1,4-dioxane (8 mL) followed by the degassed 2M aqueous Na₂CO₃ solution (2 mL, 2.0 equiv.).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-7-nitro-1-tosyl-1H-indole.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Protocol 2: Mizoroki-Heck Reaction for Alkene Arylation
The Heck reaction is a powerful tool for forming a C-C bond between an aryl halide and an alkene.[3] While no direct literature exists for this reaction on our specific substrate, its electronic properties make it an excellent candidate. The protocol below is designed based on established methods for electron-deficient aryl bromides.[4]
Expertise & Causality:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-deficient aryl bromides, phosphine ligands are often beneficial. Triphenylphosphine (PPh₃) is a standard choice. In cases of low reactivity, a more electron-rich ligand like Tri(o-tolyl)phosphine can be used.
-
Base: A mild organic base like triethylamine (Et₃N) is typically used. It serves to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is suitable for solubilizing the reactants and catalyst system.
Experimental Protocol: Synthesis of 3-Vinyl-7-nitro-1-tosyl-1H-indole Derivatives
| Parameter | Value/Description |
| Substrate | This compound |
| Coupling Partner | Alkene (e.g., n-Butyl acrylate) |
| Catalyst | Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%) |
| Base | Triethylamine (Et₃N) (1.5 equiv.) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.
Application Protocol 3: Sonogashira Coupling for Alkyne Installation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the indole core to a terminal alkyne.[5] This is invaluable for creating rigid scaffolds or introducing a handle for further "click chemistry" functionalization. The protocol is adapted from standard procedures for aryl bromides.[3]
Expertise & Causality:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[5]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as the solvent and to deprotonate the terminal alkyne.
-
Conditions: The reaction must be performed under strictly anaerobic conditions, as oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Experimental Protocol: Synthesis of 3-Alkynyl-7-nitro-1-tosyl-1H-indole
| Parameter | Value/Description |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Co-catalyst | Copper(I) Iodide (CuI) (4 mol%) |
| Base/Solvent | Triethylamine (Et₃N) |
| Temperature | 60-80 °C |
| Reaction Time | 6-18 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add degassed triethylamine (10 mL) and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Heat the mixture at 60-80 °C with stirring.
-
Monitoring: Monitor for the disappearance of the starting material by TLC.
-
Workup: Once complete, cool the mixture and filter through a pad of celite to remove the catalyst salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Application Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is critical for introducing nitrogen-containing functionalities prevalent in pharmaceuticals.
Expertise & Causality:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or RuPhos, paired with a palladium precatalyst like Pd₂(dba)₃, are highly effective. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine nucleophile without competing in the coupling reaction.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Experimental Protocol: Synthesis of 3-Amino-7-nitro-1-tosyl-1H-indole Derivatives
| Parameter | Value/Description |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine (e.g., Morpholine) |
| Catalyst | Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv.) |
| Solvent | Anhydrous Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon) |
Step-by-Step Methodology:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add NaOtBu (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vial containing a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Heat the mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the desired 3-amino-7-nitro-1-tosyl-1H-indole derivative.
Caption: Simplified Buchwald-Hartwig amination cycle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined points of reactivity allow for selective functionalization through a variety of robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the synthetic potential of this powerful intermediate. By understanding the causality behind the experimental conditions, researchers can further adapt and optimize these methods to construct novel molecular architectures for the advancement of therapeutic discovery.
References
- Google Patents. (n.d.). Novel compounds as protein kinase inhibitors and pharmaceutical compositions containing the same. KR1020180113642A.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
- Sá, F. A. R., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5489.
-
Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: 3-Bromo-7-nitro-1-tosyl-1H-indole as a Versatile Precursor for Novel Tyrosinase Inhibitors
Abstract
Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis and is implicated in hyperpigmentation disorders and enzymatic browning in foods.[1][2][3] Its inhibition is a key strategy in the development of dermatological agents, cosmetics, and food preservatives. The indole scaffold has emerged as a privileged structure in the design of potent tyrosinase inhibitors due to its structural resemblance to tyrosine and its ability to interact with the enzyme's active site.[4][5] This document provides a detailed guide on the strategic use of 3-bromo-7-nitro-1-tosyl-1H-indole , a highly functionalized precursor, for the synthesis and evaluation of new indole-based tyrosinase inhibitors. We present the rationale behind its design, protocols for its synthetic diversification, and a comprehensive methodology for assessing the biological activity of its derivatives.
Introduction: The Strategic Advantage of the Precursor
The development of potent and specific enzyme inhibitors requires a scaffold that is both biologically relevant and synthetically versatile. The precursor, this compound, is strategically designed to maximize synthetic possibilities for creating diverse chemical libraries targeting tyrosinase.
-
The Indole Core : This bicyclic aromatic heterocycle is a fundamental building block in numerous bioactive compounds and mimics the structure of tyrosine, the natural substrate of tyrosinase.[4]
-
The N-Tosyl Group : The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the indole nitrogen. Its strong electron-withdrawing nature enhances the stability of the indole ring under various reaction conditions, prevents unwanted side reactions, and acidifies the C2-proton, which can influence regioselectivity in certain reactions.[6]
-
The C3-Bromo Substituent : The bromine atom at the C3 position is the primary anchor for molecular diversification. It is an ideal handle for modern cross-coupling reactions, particularly palladium-catalyzed methods like Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[6]
-
The C7-Nitro Group : This powerful electron-withdrawing group modulates the electronic properties of the indole ring. Furthermore, the nitro group can be chemically reduced to an amine, providing a secondary site for further functionalization and library expansion.[7]
Figure 1: Synthetic utility of the this compound precursor.
Synthetic Protocols: From Precursor to Inhibitor Library
This section details the synthetic methodologies for leveraging the precursor to generate a library of potential tyrosinase inhibitors. The primary focus is on the Suzuki-Miyaura cross-coupling reaction at the C3 position.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides.[6] This protocol is optimized for coupling various arylboronic acids to the C3 position of the indole precursor.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the selected arylboronic acid, and the base.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Catalyst Addition : Add the palladium catalyst to the mixture.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Causality Note: Heating is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The inert atmosphere is critical to prevent the degradation of the phosphine ligands and the palladium catalyst.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Biological Evaluation: Tyrosinase Inhibition Assay
The following protocol details a robust and widely adopted in vitro assay to determine the inhibitory potential of the synthesized indole derivatives against mushroom tyrosinase, a common and reliable model for human tyrosinase.[3] The assay measures the enzyme's ability to oxidize L-3,4-dihydroxyphenylalanine (L-DOPA) to the colored product dopachrome.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., from Agaricus bisporus
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Synthesized Indole Derivatives (Test Compounds)
-
Kojic Acid (Positive Control)[8]
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8) : Prepare using sodium phosphate monobasic and dibasic salts. Adjust pH to 6.8.
-
Tyrosinase Solution (e.g., 100 U/mL) : Prepare a stock solution in cold phosphate buffer. Keep on ice. Dilute to the desired working concentration just before use.
-
L-DOPA Solution (e.g., 2.5 mM) : Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh, as it is susceptible to auto-oxidation.[8]
-
Test Compound and Kojic Acid Stocks (e.g., 10 mM) : Dissolve compounds in DMSO. Prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations. Self-Validation Note: The final DMSO concentration in the assay wells should not exceed 1-2% to avoid interference with enzyme activity. A solvent control is mandatory.[8]
Assay Protocol (96-well Plate Format)
-
Plate Setup : Add reagents to the wells as described in the table below.
| Well Type | Reagent | Volume (µL) |
| Test (T) | Test Compound Dilution | 20 |
| Phosphate Buffer | 120 | |
| Tyrosinase Solution | 20 | |
| Test Blank (Tb) | Test Compound Dilution | 20 |
| Phosphate Buffer | 140 | |
| Control (C) | 1-2% DMSO in Buffer | 20 |
| Phosphate Buffer | 120 | |
| Tyrosinase Solution | 20 | |
| Control Blank (Cb) | 1-2% DMSO in Buffer | 20 |
| Phosphate Buffer | 140 |
-
Pre-incubation : Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation : Start the reaction by adding 40 µL of L-DOPA solution to all wells. The total volume in each well will be 200 µL.
-
Measurement : Immediately measure the absorbance at 475 nm in a kinetic mode for 15-20 minutes at 25°C, or as a single endpoint reading after a fixed incubation time.
Data Analysis and Interpretation
-
Correct for Blank Absorbance : Subtract the absorbance of the blank wells (Tb, Cb) from their corresponding sample wells (T, C).
-
Calculate Percentage Inhibition :
-
% Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] × 100
-
-
Determine IC₅₀ Value : Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Figure 3: Workflow for the tyrosinase inhibition assay and subsequent data analysis.
Kinetic Analysis: Elucidating the Mechanism of Inhibition
To understand how the most potent inhibitors interact with tyrosinase, a kinetic analysis using Lineweaver-Burk plots is essential.[1][2] This analysis helps determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.
Procedure:
-
Perform the tyrosinase assay as described above, but vary the concentration of the substrate (L-DOPA) for several fixed concentrations of the inhibitor.
-
Plot the inverse of the initial reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive Inhibition : Lines intersect on the y-axis.
-
Non-competitive Inhibition : Lines intersect on the x-axis.
-
Uncompetitive Inhibition : Lines are parallel.
-
Mixed-type Inhibition : Lines intersect in the second quadrant (off-axis).[2]
-
This mechanistic insight is crucial for structure-activity relationship (SAR) studies and for optimizing the inhibitor design. For example, competitive inhibitors bind to the same active site as the substrate, suggesting that structural similarity to tyrosine or L-DOPA is a key feature.[4][9]
Hypothetical Data Presentation
The data generated from these protocols should be summarized clearly to facilitate comparison and SAR analysis.
Table 1: Tyrosinase Inhibitory Activity of Synthesized Indole Derivatives
| Compound ID | R-Group at C3 | IC₅₀ (µM) ± SD | Inhibition Type |
| Precursor | -Br | > 500 | Inactive |
| IND-01 | -Phenyl | 125.4 ± 8.2 | Mixed |
| IND-02 | 4-Hydroxyphenyl | 22.1 ± 1.5 | Competitive |
| IND-03 | 3,4-Dihydroxyphenyl | 8.5 ± 0.7 | Competitive |
| IND-04 | 4-Methoxyphenyl | 98.6 ± 6.3 | Mixed |
| Kojic Acid | (Reference) | 16.4 ± 1.1 | Competitive |
Data are hypothetical and for illustrative purposes only.
Conclusion
The functionalized precursor, This compound , represents a powerful and versatile platform for the discovery of novel tyrosinase inhibitors. Its strategic design allows for rapid diversification through robust synthetic methods like the Suzuki-Miyaura coupling. The protocols provided herein offer a comprehensive workflow, from chemical synthesis to detailed biological and mechanistic evaluation. By applying this integrated approach, researchers in drug development and medicinal chemistry can efficiently generate and screen libraries of indole derivatives, accelerating the identification of potent and selective tyrosinase inhibitors for therapeutic, cosmetic, and industrial applications.
References
-
Searching for indole derivatives as potential mushroom tyrosinase inhibitors. (n.d.). Taylor & Francis. [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). ResearchGate. [Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). National Center for Biotechnology Information. [Link]
-
Searching for indole derivatives as potential mushroom tyrosinase inhibitors. (2015). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). Royal Society of Chemistry. [Link]
-
Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]
-
Tyrosinase Activity Assay. (n.d.). Bio-protocol. [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). Taylor & Francis Online. [Link]
-
Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). PubMed. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. [Link]
-
Synthesis of Indole Analogues of the Natural Schweinfurthins. (n.d.). National Center for Biotechnology Information. [Link]
-
Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. (n.d.). ProQuest. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
A comprehensive review on tyrosinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). National Center for Biotechnology Information. [Link]
-
Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. (2023). MDPI. [Link]
-
Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. (2023). PubMed. [Link]
-
Synthesis of (3Indolyl)heteroaromatics by Suzuki-Miyaura Coupling and Their Inhibitory Activity in Lipid Peroxidation. (2025). ResearchGate. [Link]
-
Scheme 1. Synthesis of the novel indole derivatives 3a-7. (A higher... (n.d.). ResearchGate. [Link]
-
Tyrosinase Inhibitors: A Perspective. (2023). MDPI. [Link]
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- 4. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Facile N-Detosylation of 3-Bromo-7-nitro-1-tosyl-1H-indole
Introduction: The Critical Role of N-H Free Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active compounds. During multi-step syntheses, the indole nitrogen is often protected to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl) group is a robust and commonly employed protecting group for this purpose due to its stability under a variety of reaction conditions.[1][2] However, the ultimate biological activity of many indole-based molecules necessitates a free N-H moiety. Therefore, the efficient and clean removal of the tosyl group is a critical final step in many synthetic routes.
The N-detosylation of indoles can be challenging, often requiring harsh conditions that may not be compatible with sensitive functional groups on the indole ring. The presence of strong electron-withdrawing groups, such as the nitro and bromo substituents in 3-Bromo-7-nitro-1-tosyl-1H-indole, significantly influences the reactivity of the N-tosyl bond. These groups increase the electrophilicity of the indole ring and can facilitate nucleophilic attack at the sulfonyl group, allowing for milder deprotection conditions.[3]
This application note provides a detailed, field-proven protocol for the N-detosylation of this compound, leveraging a mild and efficient base-mediated hydrolysis. We will delve into the mechanistic rationale for the chosen methodology and provide a step-by-step guide for researchers in organic synthesis and drug development.
Mechanistic Insight: The Role of Electron-Withdrawing Groups
The deprotection of N-tosyl indoles is typically achieved through methods like reductive cleavage or base-mediated hydrolysis.[1] For substrates bearing potent electron-withdrawing groups like a nitro group, base-catalyzed hydrolysis presents a particularly attractive and mild option. The electron-withdrawing nature of the nitro and bromo substituents in this compound plays a crucial role in facilitating the cleavage of the N-S bond. These groups decrease the electron density on the indole nitrogen, making the tosyl group a better leaving group and the nitrogen itself less nucleophilic. This electronic effect enhances the susceptibility of the sulfur atom to nucleophilic attack by a base.
The proposed mechanism for the base-catalyzed detosylation is a nucleophilic attack of a methoxide ion (generated from methanol and a base) on the sulfur atom of the tosyl group. This forms a pentacoordinate intermediate which then collapses, cleaving the nitrogen-sulfur bond to yield the deprotected indole anion. Subsequent workup protonates the indole anion to afford the final product.
Experimental Protocol: Base-Mediated N-Detosylation
This protocol is adapted from established methods for the N-detosylation of indoles bearing electron-withdrawing substituents.[3][4] The use of cesium carbonate in a mixed solvent system of tetrahydrofuran (THF) and methanol provides a mild and highly effective method for this transformation.[3][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Standard Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Chemical Supplier |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | Standard Chemical Supplier |
| Brine (Saturated aq. NaCl) | ACS Grade | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Chemical Supplier |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a 2:1 mixture of anhydrous THF and anhydrous MeOH to the flask to achieve a substrate concentration of approximately 0.1 M. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add anhydrous cesium carbonate (3.0 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed. Given the presence of the nitro group, the reaction is expected to be relatively fast, potentially complete within 1-3 hours.[3]
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Workup - Washing: Wash the combined organic layers with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-7-nitro-1H-indole.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Reaction Time | 1 - 3 hours | If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. However, monitor for the formation of byproducts. |
| Yield | >90% | Lower yields may result from incomplete reaction or degradation. Ensure anhydrous conditions and monitor the reaction closely. |
| Purity | High purity after chromatography | If impurities are observed, optimize the chromatography conditions. Recrystallization may be an alternative purification method. |
Visualization of the Process
Reaction Workflow
Caption: Experimental workflow for the N-detosylation.
Proposed Reaction Mechanism
Sources
Application Notes and Protocols: The Strategic Use of 3-Bromo-7-nitro-1-tosyl-1H-indole in the Synthesis of Potent Anticancer Agents
This comprehensive guide details the strategic application of the versatile building block, 3-bromo-7-nitro-1-tosyl-1H-indole, in the synthesis of potent anticancer agents. The unique trifunctional nature of this indole derivative provides a robust platform for constructing complex molecular architectures with significant therapeutic potential. We will explore the rationale behind its design, its reactivity, and provide detailed protocols for its transformation into a class of promising kinase inhibitors.
Introduction: The Indole Scaffold in Oncology
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have made it a cornerstone in the development of novel therapeutics, particularly in oncology.[3] Many indole-based compounds have demonstrated the ability to modulate biological pathways critical to cancer progression, including cell signaling, cell cycle regulation, and angiogenesis.[4]
This compound is a strategically functionalized starting material designed for efficient and regioselective elaboration into complex indole derivatives. This guide will focus on its application in the synthesis of potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key regulator in cellular processes implicated in cancer.[5]
Application Notes: The "Why" - Rationale for Experimental Design
The chemical architecture of this compound is not coincidental; each functional group serves a distinct and crucial purpose in a multi-step synthetic strategy.
The Role of the N-Tosyl Group: Protection and Activation
The nitrogen atom of the indole ring can be reactive under various conditions, including acidic or strongly basic environments, and is susceptible to oxidation. The introduction of the electron-withdrawing p-toluenesulfonyl (tosyl) group serves two primary functions:
-
Protection: It shields the indole nitrogen from unwanted side reactions, thereby increasing the stability of the molecule and allowing for a broader range of subsequent chemical transformations.[6]
-
Activation and Direction: The tosyl group acidifies the C2-proton of the indole ring, facilitating regioselective lithiation and functionalization at this position if desired. While our focus here is on C3 and C7, this feature adds to the overall synthetic utility of N-tosyl indoles.[6]
The tosyl group is also robust enough to withstand many reaction conditions, yet it can be removed under specific basic conditions, such as hydrolysis with sodium hydroxide or potassium carbonate in methanol, to yield the free N-H indole in the final product if required for biological activity.
The 3-Bromo Substituent: A Handle for Cross-Coupling
The bromine atom at the C3 position is a key handle for introducing molecular diversity. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in medicinal chemistry.[8] It allows for the coupling of the 3-bromoindole with a vast array of commercially available aryl- and heteroaryl-boronic acids or their esters. This is particularly relevant for the synthesis of kinase inhibitors, as many of these compounds feature a biaryl or heteroaryl-aryl core structure that mimics the adenine region of ATP, enabling them to bind to the hinge region of the kinase active site.[9]
The 7-Nitro Group: A Precursor to a Key Pharmacophore
The nitro group at the C7 position is a strong electron-withdrawing group that influences the electronic properties of the indole ring.[10] More importantly, it serves as a synthetic precursor to the 7-amino group. The reduction of the nitro group to an amine is a high-yielding and reliable transformation, typically achieved through methods like catalytic hydrogenation (e.g., using H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl).
The resulting 7-amino group is a critical pharmacophoric element in many kinase inhibitors. It can act as a hydrogen bond donor, forming key interactions with the backbone of the kinase hinge region, which is a common feature of type I and type II kinase inhibitors. This interaction can significantly contribute to the potency and selectivity of the final compound.[9]
Targeting Glycogen Synthase Kinase 3 (GSK-3) in Cancer
GSK-3 is a serine/threonine kinase that is constitutively active in resting cells and plays a central role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[11] Dysregulation of GSK-3 activity is implicated in various diseases, including cancer.[5] In many cancers, the signaling pathways that normally suppress GSK-3, such as the PI3K/Akt pathway, are hyperactive.[2] GSK-3 can act as both a tumor suppressor and a tumor promoter depending on the cellular context. Inhibition of GSK-3 has emerged as a promising therapeutic strategy in certain cancers, such as those where GSK-3 activity promotes cell survival and proliferation through pathways like the Wnt/β-catenin signaling cascade.
The following diagram illustrates the role of GSK-3 in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and degradation. Wnt signaling inhibits GSK-3, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate transcription of pro-proliferative genes.
Caption: Role of GSK-3 in the Wnt/β-catenin signaling pathway.
Experimental Protocols: Synthesis of a 3-Heteroaryl-7-aminoindole GSK-3 Inhibitor
The following is a representative, multi-step protocol for the synthesis of a potent 3-(1H-Pyrazol-4-yl)-7-amino-1H-indole derivative, a class of compounds known to exhibit GSK-3 inhibitory activity. This protocol is based on established chemical transformations and demonstrates the utility of this compound as a starting material.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for a 3-heteroaryl-7-aminoindole.
Step 1: Suzuki-Miyaura Coupling
This step introduces the pyrazole moiety at the C3 position.
-
Materials:
-
This compound (1.0 eq.)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas supply
-
-
Protocol:
-
To a flame-dried round-bottom flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and K₂CO₃.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(1H-pyrazol-4-yl)-7-nitro-1-tosyl-1H-indole.
-
Step 2: Reduction of the Nitro Group
This step converts the 7-nitro group to the key 7-amino pharmacophore.
-
Materials:
-
3-(1H-Pyrazol-4-yl)-7-nitro-1-tosyl-1H-indole (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Protocol:
-
Dissolve 3-(1H-pyrazol-4-yl)-7-nitro-1-tosyl-1H-indole in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude 3-(1H-pyrazol-4-yl)-7-amino-1-tosyl-1H-indole is often of sufficient purity to proceed to the next step, but can be purified by column chromatography if necessary.
-
Step 3: Deprotection of the Tosyl Group
This final step removes the tosyl protecting group to yield the target compound.
-
Materials:
-
3-(1H-Pyrazol-4-yl)-7-amino-1-tosyl-1H-indole (1.0 eq.)
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃) (5.0 eq.)
-
-
Protocol:
-
Dissolve the crude 3-(1H-pyrazol-4-yl)-7-amino-1-tosyl-1H-indole in methanol.
-
Add K₂CO₃ to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture and concentrate under reduced pressure to remove the methanol.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC to obtain pure 3-(1H-pyrazol-4-yl)-7-amino-1H-indole.
-
Data Presentation: Representative Biological Activity
While the precise biological activity of the specifically proposed compound would require experimental validation, we can present representative data from closely related 3,7-disubstituted indole analogues that have been reported as potent GSK-3 inhibitors. This data provides a strong rationale for the synthetic strategy outlined above.
| Compound Structure | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 3-(1H-Pyrazol-4-yl)-7-azaindole | GSK-3β | 10 | N/A (Enzymatic) | [7] |
| 3-(1-Methyl-1H-pyrazol-4-yl)-7-azaindole | GSK-3β | 5 | N/A (Enzymatic) | [7] |
| N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea | GSK-3 | 330 | N/A (Enzymatic) | [12] |
| Pyridylurea derivative (Compound 62) | GSK-3 | 98 | N/A (Enzymatic) | [12] |
Note: The data presented is for analogous compounds to illustrate the potential efficacy of the proposed synthetic target. The azaindole core is a bioisostere of the indole core.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a logical and efficient synthetic sequence involving protection, cross-coupling, and functional group interconversion. The protocols and rationale provided herein demonstrate a clear pathway to the synthesis of potent kinase inhibitors, such as those targeting GSK-3, underscoring the importance of this starting material in modern anticancer drug discovery.
References
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Witherington, J., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(21), 6485-6489. [Link]
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Boruah, M., et al. (2019). First Report on 3‐(3‐oxoaryl) Indole Derivatives as Anticancer Agents: Microwave Assisted Synthesis, In Vitro Screening and Molecular Docking Studies. ChemistrySelect, 4(15), 4537-4542. [Link]
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de Sá Alves, F. R., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry, 9(7), 782-793. [Link]
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Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. [Link]
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Hassan, A. Y., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42533-42544. [Link]
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Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266. [Link]
- Joule, J. A. (2000). Heterocyclic Chemistry. Blackwell Science.
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Lozinskaya, N. A., et al. (2019). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1766-1776. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 inhibitors: preclinical and clinical focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]
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Kinzel, O., et al. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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Asik, E., et al. (2022). Indole Derived Anticancer Agents. ChemistrySelect, 7(33), e202202029. [Link]
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El-Gamal, M. I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylessigsäure und der Phenylmilchsäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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Migliorini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10349-10361. [Link]
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Prasad, A. S., et al. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Synthetic Communications, 46(12), 991-1015. [Link]
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Queiroz, M. J. R. P., et al. (2010). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 15(9), 5906-5917. [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. [Link]
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Wang, Y., et al. (2022). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 134(4), 89. [Link]
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- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselective reactions of 3-Bromo-7-nitro-1-tosyl-1H-indole
An In-Depth Guide to the Regioselective Functionalization of 3-Bromo-7-nitro-1-tosyl-1H-indole
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Polysubstituted Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products. The strategic functionalization of the indole ring is therefore a critical endeavor in drug discovery and development. This compound emerges as a particularly valuable and versatile building block. Its unique substitution pattern offers a pre-engineered platform for controlled, regioselective modifications.
This guide provides a detailed exploration of the key regioselective reactions of this scaffold. We will delve into the mechanistic underpinnings that govern its reactivity and present field-proven protocols for its transformation via modern cross-coupling methodologies. The strategic placement of the three key functional groups dictates its chemical behavior:
-
N1-Tosyl Group: This robust electron-withdrawing group serves a dual purpose. It protects the indole nitrogen from undesired side reactions and significantly modulates the electronic properties of the heterocyclic ring, influencing the reactivity of other positions.
-
C3-Bromo Group: This is the primary reactive handle for a suite of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at this electron-rich position of the indole is highly susceptible to oxidative addition by a palladium(0) catalyst, making it the focal point for C-C and C-N bond formation.
-
C7-Nitro Group: As a powerful electron-withdrawing group, the C7-nitro substituent deactivates the benzene portion of the indole ring, influencing overall reactivity and providing a latent functional group that can be transformed in later synthetic steps (e.g., reduction to an amine) to introduce further molecular diversity.
This combination of functionalities allows for a predictable and sequential elaboration of the indole core, making it an ideal starting material for the synthesis of complex molecular architectures.
Understanding the Regioselectivity: An Electronic and Steric Analysis
The predictable reactivity of this compound is a direct consequence of the electronic interplay between its substituents. The C3 position is the most common site for functionalization in palladium-catalyzed reactions due to the lability of the C-Br bond.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole
Welcome to the technical support center for the synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The target is typically prepared via electrophilic bromination of the precursor, 7-nitro-1-tosyl-1H-indole. While seemingly straightforward, this reaction is nuanced. The electron-withdrawing nature of both the nitro group at the C7 position and the tosyl group on the indole nitrogen significantly deactivates the indole ring system towards electrophilic attack.[1] This deactivation necessitates carefully controlled reaction conditions to achieve high yield and purity, avoiding common pitfalls such as incomplete conversion and the formation of undesired side products.
This guide will address the most pressing questions encountered during this synthesis, providing a logical framework for troubleshooting and optimization.
Section 2: Pre-Synthesis: The Starting Material
A successful bromination begins with a high-quality starting material. Any impurities in your 7-nitro-1-tosyl-1H-indole can lead to complications.
Q1: I need to prepare the starting material, 7-nitro-1-tosyl-1H-indole. What is the recommended procedure?
A1: The preparation is typically a two-step process starting from 7-nitroindole.
-
Synthesis of 7-Nitroindole: For laboratory scale, the Bartoli indole synthesis is one of the most effective methods for generating 7-substituted indoles.[2] It involves the reaction of an ortho-substituted nitroarene (in this case, o-nitrotoluene derivatives are not directly applicable, but the principle of building the ring from a nitro-substituted benzene is key) with a vinyl Grignard reagent.[2] Many classical methods like the Reissert and Leimgruber–Batcho syntheses can also be adapted.[3]
-
N-Tosylation: Once pure 7-nitroindole is obtained, the nitrogen is protected with a tosyl group. This is a standard procedure accomplished by deprotonating the indole nitrogen with a suitable base (like sodium hydride, NaH) followed by quenching with p-toluenesulfonyl chloride (TsCl).[1] The tosyl group is crucial as it protects the N-H bond from participating in side reactions and enhances the stability of the molecule under various conditions.[1][4]
Q2: How do I confirm the purity of my 7-nitro-1-tosyl-1H-indole before proceeding?
A2: Purity is paramount. Before starting the bromination, you must confirm the integrity of your starting material.
-
¹H NMR: This is the most reliable method. Check for the absence of signals corresponding to unreacted 7-nitroindole (a broad N-H singlet) or TsCl. The aromatic region should be clean and match the expected splitting pattern.
-
TLC Analysis: Use a standard solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to ensure there is a single spot. Unreacted 7-nitroindole will have a different Rf value.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Section 3: The Bromination Reaction - FAQs & Troubleshooting
This section addresses the core of the synthesis: the electrophilic bromination step.
Q3: What is the best brominating agent for this substrate and why?
A3: N-Bromosuccinimide (NBS) is the reagent of choice. While elemental bromine (Br₂) can be used, it is highly reactive and difficult to handle. NBS is a crystalline solid that is easier to weigh and manage.[5] Crucially, it provides a slow and controlled release of electrophilic bromine (Br⁺ source) into the reaction, which helps to minimize over-bromination and other side reactions that can occur with a high concentration of Br₂.[6]
Q4: The reaction is very slow or stalls completely. What are the common causes and solutions?
A4: This is the most frequent issue, stemming directly from the deactivated nature of the substrate.
-
Cause 1: Insufficient Electrophilicity/Activation. The deactivated ring requires a potent electrophilic attack. In some cases, NBS alone in a non-polar solvent may not be sufficient.
-
Solution: The reaction can be catalyzed. Adding a radical initiator like AIBN or benzoyl peroxide when using solvents like CCl₄ can facilitate the reaction via a radical pathway.[7] For an electrophilic pathway, performing the reaction in a more polar solvent like DMF or acetonitrile can help stabilize charged intermediates.[5]
-
-
Cause 2: Poor Quality of NBS. NBS can degrade over time, especially if exposed to moisture, appearing yellowish and smelling of bromine. Degraded NBS will have lower reactivity.
-
Solution: Use freshly opened or recrystallized NBS. To recrystallize, dissolve it in hot water (e.g., 10 g in 100 mL at 90-95 °C) and allow it to cool slowly.[7]
-
-
Cause 3: Temperature Too Low. While starting at 0 °C is often recommended to control selectivity, a deactivated substrate may require thermal energy to overcome the activation barrier.
-
Solution: After the initial addition of NBS at a low temperature, allow the reaction to warm to room temperature. If it still stalls (monitored by TLC), gently heat the mixture to 40-50 °C.
-
Q5: My TLC shows multiple products. What are they and how can I prevent them?
A5: Side products are a clear sign of suboptimal reaction conditions.
-
Side Product 1: Dibrominated Indole. The most likely side product is 3,X-dibromo-7-nitro-1-tosyl-1H-indole. Even with a deactivated ring, if the reaction is left too long or the temperature is too high, a second bromination can occur on the benzene portion of the indole.
-
Prevention: Use a precise stoichiometry of NBS (1.0 to 1.05 equivalents). Add the NBS portion-wise at 0 °C to maintain a low concentration and monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed.
-
-
Side Product 2: Oxindole Formation. If trace amounts of water are present in the reaction, the intermediate can be attacked by water to form a bromohydrin, which then rearranges to the corresponding oxindole.[8]
-
Prevention: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 7-nitro-1-tosyl-1H-indole
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 7-nitroindole (1.0 eq).
-
Solvent: Add anhydrous Dimethylformamide (DMF) to create a 0.2 M solution.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may turn a deep color.
-
Tosylation: Cool the reaction back to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in a minimum amount of anhydrous DMF.
-
Reaction: Let the reaction stir at room temperature overnight. Monitor progress by TLC until the 7-nitroindole spot has disappeared.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice water. A precipitate should form. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with cold hexanes to remove mineral oil.
-
Purification: The crude product can be recrystallized from an Ethanol/Water mixture or purified by silica gel chromatography if necessary.
Protocol 2: Synthesis of this compound
| Parameter | Recommended Condition |
| Starting Material | 7-nitro-1-tosyl-1H-indole (1.0 eq) |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq) |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-nitro-1-tosyl-1H-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
NBS Addition: Add NBS (1.05 eq) in small portions over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) every hour. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate.
Section 5: Mechanistic Visualization
Understanding the reaction pathway is key to controlling it. The bromination proceeds via a classical electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic bromination and common side pathways.
References
- BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
- Bridgewater State University Virtual Commons. (2014).
- Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021).
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Tre
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. (2022).
- Tosyl group. Grokipedia.
- Synthesis of Indole Analogues of the N
- Bartoli indole synthesis. Wikipedia.
- N-Bromosuccinimide. Wikipedia.
- Synthesis routes of 3-Bromo-1h-indole. Benchchem.
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (2009).
- Active/inactive aromatic ring bromination: Bromination reactions th
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011).
- BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 4. mdpi.org [mdpi.org]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Purification of 3-Bromo-7-nitro-1-tosyl-1H-indole by chromatography
Answering the call for in-depth, reliable technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals tackling the chromatographic purification of 3-Bromo-7-nitro-1-tosyl-1H-indole. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested solutions to the nuanced challenges this specific molecule presents.
The structure of this compound—with its polar nitro group, bulky tosyl protecting group, and potentially reactive bromo-indole core—creates a unique set of purification challenges. The indole nucleus can be sensitive to the acidic nature of standard silica gel, while the compound's overall polarity demands careful selection of chromatographic conditions to achieve adequate separation from starting materials and byproducts.
This guide is structured as a direct, question-and-answer resource to address the most pressing issues encountered during experimentation.
Troubleshooting Guide: In-Experiment Issues
This section addresses specific problems that can arise during the purification process.
Q1: My compound is streaking badly on the TLC plate and the column fractions are all mixed. What's going wrong?
A: Streaking is a common sign that something is amiss with the interaction between your compound, the stationary phase, and the mobile phase. This is often due to overloading the column, but for a molecule like this compound, it frequently points to undesirable secondary interactions with the silica gel or poor solubility.[1]
Causality: The acidic nature of silica gel, stemming from surface silanol groups (Si-OH), can strongly and sometimes irreversibly interact with basic or polar sites on a molecule. While the tosyl group reduces the basicity of the indole nitrogen, the polar nitro group can still lead to these problematic interactions, causing the elongated, "streaky" bands that ruin separation.
Solutions & Protocol:
-
Reduce Sample Concentration: Before making drastic changes, ensure you are not simply overloading the plate or column. A general guideline is to load no more than a 1:30 ratio of crude material to silica gel by weight for a difficult separation.[2]
-
Add a Mobile Phase Modifier: To mitigate the effects of acidic silica, add a small amount of a competitive base or a highly polar modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system. The amine will preferentially bind to the acidic silanol sites, allowing your compound to travel more cleanly down the column.[2]
-
Methanol/Acetic Acid: For highly polar compounds, a small amount of methanol can improve solubility and peak shape. If the compound itself has acidic properties, a trace of acetic acid can sometimes help, though this is less likely to be the primary issue for this specific indole.
-
-
Check Compound Stability: It's crucial to confirm your compound isn't degrading on the silica gel, which can also present as streaking.[3] A simple 2D TLC experiment can diagnose this:
-
Spot your compound on a TLC plate and elute as normal.
-
Dry the plate, rotate it 90 degrees, and re-elute using the same solvent system.
-
If the spot remains singular and on the diagonal, your compound is stable. If new spots appear off the diagonal, decomposition is occurring.
-
Q2: I can't get good separation between my product and an impurity. The Rf values are too close.
A: Achieving separation between compounds with similar polarities is the central challenge of chromatography. The solution lies in systematically optimizing the mobile phase to exploit subtle differences in their chemical properties.
Causality: The resolution between two peaks is determined by the selectivity of the chromatographic system. If the chosen eluent interacts with the product and the impurity in a nearly identical way, they will co-elute. The goal is to find a solvent system that has a differential interaction, pulling one compound along more effectively than the other.
Solutions & Protocol:
-
Systematic TLC Screening: Do not commit to a column until you have found a solvent system that provides a clear separation (ΔRf of at least 0.20) on a TLC plate.[4] The ideal Rf for your target compound should be between 0.25 and 0.35 for flash chromatography.[4]
-
Vary the Ratio: Start with a standard system like Hexane:Ethyl Acetate. If the spots are low (low Rf), increase the proportion of the more polar solvent (Ethyl Acetate). If they are high, increase the non-polar solvent (Hexane).[5]
-
Change Solvents: If varying the ratio is insufficient, change the nature of the solvents. For instance, substitute Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). DCM offers different selectivity and can sometimes resolve compounds that co-elute in acetate-based systems.
-
| Solvent System (Starting Ratios) | Polarity Index | Primary Use & Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Excellent starting point for many compounds. Good general-purpose system. |
| Hexane / Dichloromethane (1:1) | Low to Medium | Offers different selectivity. Good for separating less polar compounds. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | For more polar compounds that do not move in Hex/EtOAc systems. |
| Toluene / Acetone | Medium | Can provide unique selectivity for aromatic compounds. |
-
Employ Gradient Elution: If a single solvent system (isocratic elution) cannot separate the impurity, a gradient elution on the column is a powerful technique. Start with a less polar solvent system that keeps your desired product on the column while eluting less polar impurities. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.[2]
Frequently Asked Questions (FAQs)
This section covers broader topics and preparatory questions for the successful purification of this compound.
Q1: My compound is unstable on silica gel. What are my alternatives?
A: If 2D TLC confirms that your indole is decomposing, you must switch to a different stationary phase.[3]
-
Neutral Alumina: This is often the first choice for acid-sensitive compounds.[1][2] It is crucial to use neutral (Brockmann I) or basic alumina, as acidic alumina will cause similar or worse degradation.
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica and can be an effective alternative.[2]
-
Reversed-Phase Silica (C18): If the compound is sufficiently polar, reversed-phase chromatography is an excellent option. Here, the stationary phase is nonpolar (C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6] This fundamentally changes the elution order, with the most polar compounds eluting first.
Q2: My compound is poorly soluble in the eluent, making it difficult to load onto the column. What should I do?
A: This is a common problem when a non-polar eluent is required for separation, but the crude material dissolves best in a polar solvent. The solution is dry loading .[7]
Causality: Loading your sample dissolved in a strong, polar solvent directly onto the column (wet loading) will destroy your separation. The strong solvent will carry the compound in a diffuse band, regardless of the column's mobile phase. Dry loading adsorbs the compound onto a solid support before introducing it to the column.
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane, Acetone).
-
Add a small amount of silica gel or Celite® (approximately 5-10 times the mass of your crude material) to the solution.[7][8]
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.
-
Gently add a layer of sand on top of the sample-adsorbed silica before slowly adding your eluent.[7]
Q3: What are the most likely impurities from the synthesis of this compound?
A: While specific impurities depend on the exact synthetic route, common byproducts in indole halogenation and protection reactions include:
-
Starting Material: Unreacted 7-nitro-1-tosyl-1H-indole.
-
Di-brominated Species: Over-bromination can lead to di-bromo-indole derivatives.
-
De-tosylated Product: If conditions are too harsh (acidic or basic), the tosyl protecting group can be cleaved, yielding 3-bromo-7-nitro-1H-indole.
-
Isomers: Depending on the reaction conditions, trace amounts of other brominated isomers might form.
-
Reagents: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts must be removed.
Q4: How do I choose the correct starting mobile phase for my TLC analysis?
A: The key is to start with a low-polarity system and gradually increase it. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is the industry standard.[9]
Workflow:
-
Prepare three TLC jars with different ratios, for example: 9:1, 4:1, and 1:1 Hexane:Ethyl Acetate.
-
Spot your crude material on three separate TLC plates and develop one in each jar.
-
Analyze the results:
-
If all spots remain at the baseline, your system is not polar enough. Switch to a stronger polar solvent like Dichloromethane/Methanol.
-
If all spots are at the solvent front, your system is too polar. Decrease the proportion of the polar solvent.[5]
-
The ideal system will move your target compound to an Rf value of approximately 0.3.[4][5]
-
Visualized Workflows and Protocols
To further clarify the process, the following diagrams illustrate the standard workflow and a troubleshooting decision tree.
Caption: General workflow for column chromatography purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Home Page [chem.ualberta.ca]
- 6. waters.com [waters.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
Technical Support Center: Bromination of 7-Nitro-1-Tosyl-1H-indole
Welcome to the technical support center for the bromination of 7-nitro-1-tosyl-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and frequently asked questions, providing not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Navigating Common Side Reactions
The bromination of 7-nitro-1-tosyl-1H-indole is a nuanced transformation. The presence of a strongly deactivating nitro group and a bulky, electron-withdrawing tosyl group creates a unique electronic and steric environment. This can lead to several undesired side reactions. This guide will help you identify and mitigate these issues.
Issue 1: Over-bromination (Di- or Poly-bromination)
Question: I am observing significant amounts of di-brominated and sometimes even tri-brominated products in my reaction mixture. How can I improve the selectivity for mono-bromination?
Answer:
Over-bromination is a common challenge when the reactivity of the mono-brominated product is comparable to or greater than the starting material, or when the reaction conditions are too harsh.
Root Causes & Mechanistic Insight:
-
Excess Brominating Agent: The most straightforward cause is using a stoichiometric excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂).
-
Reaction Kinetics: The initial bromination product, while having an additional electron-withdrawing bromine atom, may still be sufficiently activated for a second electrophilic attack, especially under forcing conditions. The indole nucleus is inherently electron-rich and prone to electrophilic substitution.[1]
-
Localized High Concentrations: Poor mixing can lead to localized areas of high brominating agent concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.
Troubleshooting Workflow:
Caption: Workflow to mitigate over-bromination.
Detailed Protocol for Selective Mono-bromination:
-
Reagent Stoichiometry: Carefully weigh the brominating agent. Start with 1.0 equivalent of NBS relative to the 7-nitro-1-tosyl-1H-indole.
-
Controlled Addition: Dissolve the NBS in a suitable solvent (e.g., DMF or THF) and add it dropwise to the cooled (0 °C) solution of the indole over a period of 30-60 minutes with vigorous stirring.
-
Temperature Management: Maintain a low temperature throughout the addition and for the duration of the reaction. Lowering the temperature slows down the reaction rate, allowing for greater control.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or UPLC/LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further bromination.
| Parameter | Standard Condition | Optimized for Selectivity |
| NBS (eq.) | 1.1 - 1.2 | 1.0 - 1.05 |
| Temperature | Room Temp | 0 °C to -78 °C |
| Addition | In one portion | Slow, dropwise |
| Monitoring | Endpoint | Frequent (e.g., every 15 min) |
Issue 2: Benzylic Bromination Side Product
Question: I've identified a side product that appears to be brominated on the tosyl group's methyl group. Why is this happening and how can I avoid it?
Answer:
This side reaction is a benzylic bromination, a radical-mediated process. It competes with the desired electrophilic aromatic substitution on the indole ring.
Root Causes & Mechanistic Insight:
-
Radical Initiators: The presence of light (UV) or radical initiators (like AIBN) can trigger the homolytic cleavage of the N-Br bond in NBS, initiating a radical chain reaction.[2][3] The benzylic protons on the tosyl group's methyl are susceptible to abstraction by a bromine radical, forming a resonance-stabilized benzyl radical, which then reacts with Br₂ (present in low concentrations from NBS) to form the benzylic bromide.[2][3]
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) are known to favor radical reactions.
-
High Temperatures: Elevated temperatures can also promote radical formation.
Preventative Measures:
Caption: Logic for preventing benzylic bromination.
Experimental Protocol Adjustments:
-
Exclusion of Light: Conduct the reaction in a flask wrapped with aluminum foil or in a dark fume hood to prevent photo-initiation of radical species.
-
Solvent Selection: Switch from non-polar solvents to polar aprotic solvents like DMF or THF. These solvents favor the ionic mechanism of electrophilic aromatic substitution over the radical pathway.
-
Reagent Purity: Ensure that the NBS is pure and free from any radical initiators. Recrystallization of NBS may be necessary.
-
Temperature Control: As with over-bromination, lower temperatures (0 °C or below) disfavor the higher activation energy pathway of radical formation.
Issue 3: Degradation of Starting Material or Product
Question: My reaction is turning dark, and I am getting a low yield of the desired product along with a complex mixture of byproducts. What could be causing this degradation?
Answer:
Indole rings, even when substituted with electron-withdrawing groups, can be sensitive to strongly acidic or oxidative conditions, leading to decomposition.
Root Causes & Mechanistic Insight:
-
Acid-Catalyzed Decomposition: Bromination with Br₂ can generate HBr as a byproduct. The highly acidic environment can lead to protonation and subsequent decomposition or polymerization of the indole nucleus. The N-tosyl group offers significant protection against this compared to an unprotected indole, but it is not infallible.[4]
-
Oxidative Degradation: Some brominating agents or reaction conditions can be overly oxidative, leading to the formation of oxindoles or other oxidized byproducts.[5][6]
-
Instability of Halogenated Products: The brominated product itself might be unstable under the reaction or workup conditions, especially if exposed to heat or light for prolonged periods.[7]
Strategies for Minimizing Degradation:
-
Choice of Brominating Agent: NBS is generally milder than Br₂ and produces succinimide as a byproduct, which is less acidic than HBr.
-
Inclusion of a Non-Nucleophilic Base: Adding a mild, non-nucleophilic base like sodium bicarbonate or pyridine (in small amounts) can scavenge any generated acid (HBr), preventing acid-catalyzed degradation.
-
Careful Workup: Quench the reaction promptly and perform the workup at low temperatures. Avoid prolonged exposure to acidic or basic conditions during extraction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 7-nitro-1-tosyl-1H-indole?
A1: The indole ring is highly reactive towards electrophilic substitution, typically at the C3 position.[1] However, the N-tosyl group is strongly electron-withdrawing and deactivates the pyrrole ring, particularly the C2 and C3 positions.[4] The nitro group at C7 is also a powerful deactivating group. This complex electronic landscape makes predicting the exact regioselectivity challenging without experimental data. Electrophilic attack is generally directed away from the deactivating groups. While C3 is the most common site for indole bromination, substitution at other positions on the benzene ring (C4, C5, or C6) that are less deactivated by the nitro and tosyl groups could be possible. Computational studies and careful product characterization (e.g., by 2D NMR) are essential to confirm the site of bromination.
Q2: Why is an N-tosyl protecting group used? How does it influence the reaction?
A2: The tosyl group serves several critical functions:
-
Protection: It protects the N-H of the indole from deprotonation by bases and from participating in side reactions.[4][8]
-
Electronic Modification: As a strong electron-withdrawing group, it significantly deactivates the indole ring towards electrophilic attack.[4] This can be advantageous in controlling reactivity and preventing unwanted side reactions like polymerization, which can occur with unprotected indoles under acidic conditions.
-
Solubility: The tosyl group often improves the solubility of the indole derivative in common organic solvents.
-
Directing Group: The tosyl group can direct lithiation to the C2 position, although this is not relevant for electrophilic bromination.[4]
Q3: Can I use molecular bromine (Br₂) instead of NBS?
A3: Yes, Br₂ can be used, but it presents several challenges:
-
Harshness: It is a more aggressive brominating agent than NBS.
-
Byproduct Formation: The reaction generates HBr, which can cause degradation of the starting material or product.[5]
-
Safety: Br₂ is highly toxic, corrosive, and volatile, requiring stringent safety precautions. If using Br₂, it is often co-dissolved in a solvent like acetic acid or dichloromethane and added slowly at low temperatures. The inclusion of a non-nucleophilic base is highly recommended to neutralize the HBr byproduct.
Q4: How should I purify the final brominated product?
A4: Purification is typically achieved through column chromatography on silica gel.
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is commonly effective. The polarity will need to be optimized based on the exact position of the bromine atom.
-
Stability: Be aware that some brominated indoles can be sensitive. It is advisable to avoid prolonged exposure to silica gel (which can be slightly acidic) and to concentrate the purified fractions at low temperatures.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to obtain highly pure material.
References
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemPhysChem. Available at: [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. Available at: [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. Available at: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Available at: [Link]
-
Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]
-
Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC - NIH. Available at: [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. Available at: [Link]
-
Benzylic Bromination. Chemistry Steps. Available at: [Link]
-
Bromination–methanolysis of 2,3-disubstituted indoles; effects of side chain structure. ScienceDirect. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]
-
The Synthesis of 2- and 3-Substituted Indoles. CORE. Available at: [Link]
-
Tosyl group. Wikipedia. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Degradation of halogenated aromatic compounds. PubMed. Available at: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. PMC - NIH. Available at: [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. Available at: [Link]
-
Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. ACS Publications. Available at: [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]
-
Can anyone convert tosylate to bromine? ResearchGate. Available at: [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. ACS Publications. Available at: [Link]
-
Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. Available at: [Link]
-
Biological dehalogenation and halogenation reactions. ResearchGate. Available at: [Link]
-
Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. PMC - NIH. Available at: [Link]
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Available at: [Link]
-
Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. NIH. Available at: [Link]
-
Rearrangement and participation reactions occurring during the bromination of 7-trimethylsilylnitronorbornenes. Evidence for a discrete carbocation β to silicon. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PubMed Central. Available at: [Link]
-
Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. First Synthesis of 7-Amino-5-nitroindoles. ResearchGate. Available at: [Link]
-
Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. Available at: [Link]
-
Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. ChemRxiv. Available at: [Link]
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Technical Support Center: Optimization of Suzuki Coupling with 3-Bromo-7-nitro-1-tosyl-1H-indole
Introduction: Navigating the Challenges of a Complex Substrate
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-Bromo-7-nitro-1-tosyl-1H-indole. This substrate, while a valuable building block in medicinal chemistry and materials science, presents a unique set of challenges due to its distinct electronic and structural features. The indole core is a privileged scaffold in drug discovery, and its functionalization is of paramount importance.[1][2]
The molecule possesses two potent electron-withdrawing groups: the 7-nitro group and the 1-tosyl protecting group.[3] While these groups activate the C3-Br bond towards oxidative addition—the crucial first step in the catalytic cycle—they also introduce potential liabilities.[4] The nitro group can be sensitive to certain reductive conditions that might arise from catalyst degradation, and the tosyl group can be labile under strongly basic conditions.[3][5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the specific issues you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and rationally optimize your reaction conditions.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is designed to be your first point of reference when a reaction does not proceed as expected.
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling reaction has failed or is giving a very low yield. What are the most critical parameters to investigate first?
A: A failed Suzuki coupling is a common issue that can almost always be traced back to one or more of the core reaction components. The Suzuki-Miyaura reaction is a complex catalytic process, and its success hinges on the delicate interplay between the catalyst, ligand, base, and solvent.[6][7] Let's break down the primary suspects.
-
Catalyst Inactivity & Oxygen Contamination: The active catalyst is a Pd(0) species.[8] Many common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) state and must be reduced in situ. This reduction can be inefficient, or the resulting Pd(0) can be deactivated by oxygen. Oxygen can oxidize the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid partner.[9]
-
Solution: Ensure your entire setup is rigorously deoxygenated. This involves using a properly dried, flame-dried flask and subjecting your solvent(s) to several freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can also be highly beneficial as they form the active Pd(0) species more cleanly and efficiently.[10]
-
-
Inappropriate Base Selection: The base plays multiple critical roles: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[11][12] For a substrate with a potentially labile tosyl group and an acidic C2-proton on the indole, the base choice is crucial. A base that is too strong or has poor solubility can lead to decomposition or sluggish reaction rates.
-
Solution: Potassium carbonate (K₂CO₃) is often a good starting point for indole substrates.[1][5] If that fails, consider switching to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective for challenging couplings.[9][13] Ensure the base is a fine, dry powder to maximize its surface area and reactivity.
-
-
Suboptimal Ligand Choice: The ligand is not just a spectator; it dictates the reactivity of the palladium center. For an electron-deficient substrate like this, a ligand that promotes fast reductive elimination is key.
-
Solution: While traditional ligands like triphenylphosphine (PPh₃) can work, they are often suboptimal.[14] For this system, consider bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[9][10] These ligands stabilize the palladium center and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[15]
-
Issue 2: Pervasive Side Reactions
Q2: I am observing a significant amount of dehalogenated starting material (protodebromination). What causes this and how can I prevent it?
A: Protodebromination, the replacement of the bromine atom with hydrogen, is a common parasitic reaction. It typically occurs when the palladium(II)-aryl intermediate, formed after oxidative addition, undergoes a competitive reaction pathway before transmetalation can occur.[6]
-
Causality: This side reaction can be promoted by several factors:
-
Water Content: While a small amount of water is often beneficial for Suzuki couplings (it helps dissolve the base and facilitates transmetalation), excess water can be a proton source.[4][13]
-
Base Choice: Certain bases or impurities within them can facilitate the protonolysis pathway.
-
Boronic Acid Instability: If the boronic acid partner is slow to transmetalate or is decomposing, the aryl-palladium intermediate has a longer lifetime, increasing the chance of protodebromination.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting protodebromination.
Q3: My main byproduct is the homocoupling of my boronic acid partner (R-R). Why is this happening?
A: Boronic acid homocoupling is almost always a sign of oxygen in your reaction system.[9] The Pd(0) catalyst can react with O₂ and the boronic acid in a competing catalytic cycle that produces the biaryl byproduct.
-
Solution: The remedy is straightforward but requires meticulous care: improve your deoxygenation technique. Ensure all reagents are added under a positive pressure of inert gas, and that solvents have been rigorously degassed. Using a glovebox for reaction setup is ideal if available.
Optimized Protocol & Component Selection
Based on established principles for coupling electron-deficient heteroaryl halides, we recommend the following as a robust starting point.
Recommended Starting Protocol
This protocol is designed to maximize the chances of success on the first attempt by employing modern, highly active catalytic systems.
| Component | Recommended Reagent/Condition | Stoichiometry / Conc. | Rationale & Justification |
| Aryl Halide | This compound | 1.0 equiv | The limiting reagent. |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the aryl halide. Pinacol esters offer greater stability against protodeboronation.[6] |
| Palladium Precatalyst | XPhos Pd G3 | 1 - 3 mol% | A modern Buchwald precatalyst that ensures reliable and rapid formation of the active Pd(0)-ligand species, minimizing side reactions.[9][10] |
| Base | Potassium Phosphate (K₃PO₄), finely ground | 2.0 - 3.0 equiv | A strong, non-nucleophilic base effective for challenging couplings. Its use is well-documented for substrates bearing potentially acidic protons or sensitive functional groups.[10] |
| Solvent System | 1,4-Dioxane / H₂O | 5:1 to 10:1 ratio | Dioxane is an excellent solvent for Suzuki couplings.[16] A small amount of water aids in dissolving the base and facilitates the transmetalation step.[4] The total concentration should be ~0.1 M. |
| Temperature | 80 - 100 °C | - | Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step. Monitor for potential decomposition of the starting material at higher temperatures.[10] |
| Atmosphere | Argon or Nitrogen | - | Absolutely critical to prevent catalyst deactivation and boronic acid homocoupling. |
Step-by-Step Experimental Workflow
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound (1.0 equiv), the arylboronic acid partner (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (2 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 10:1 ratio) via syringe.
-
Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with Argon three times.
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[14][17]
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the catalytic cycle is essential for effective troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.[8][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond. This step is generally fast for this substrate due to the electron-withdrawing groups.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This can be the rate-limiting step, especially with hindered or electron-poor boronic acids.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands.[15]
By understanding these fundamental steps, you can rationally select components that favor the desired pathway over unwanted side reactions, leading to a successful and optimized synthesis.
References
- BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
-
Prieur, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]
-
Cazorla, C., & Métay, E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- BenchChem. (2025). Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.
-
Old, D. W., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Pattacini, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Pattacini, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
-
Singh, U., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Védrine, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sharma, A., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- BenchChem. (n.d.). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. [Link]
-
Csonka, R., et al. (2016). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
-
Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
Sezen, B., & Sames, D. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
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- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
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Technical Support Center: Navigating Reactions with 3-Bromo-7-nitro-1-tosyl-1H-indole
Welcome to the technical support center for 3-Bromo-7-nitro-1-tosyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand that the poor solubility of this compound can present significant challenges in achieving optimal reaction conditions and yields. This resource provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale to empower you to overcome these hurdles and advance your research with confidence.
Understanding the Challenge: Why is this compound Poorly Soluble?
The solubility of a molecule is governed by its polarity, crystal lattice energy, and the intermolecular forces it can form with a solvent. In the case of this compound, several structural features contribute to its low solubility in many common organic solvents:
-
High Crystallinity: The planar indole core, coupled with the bulky and polar tosyl and nitro groups, can lead to a highly ordered and stable crystal lattice. A significant amount of energy is required to overcome these strong intermolecular forces and dissolve the solid.
-
Polarity Mismatch: The molecule possesses both polar (nitro, sulfonyl) and nonpolar (indole ring, tosyl-methyl group) regions. This complex polarity profile can make it difficult to find a single solvent that can effectively solvate all parts of the molecule.
-
Electron-Withdrawing Groups: The potent electron-withdrawing nature of the nitro and tosyl groups reduces the electron density of the indole ring system. This can influence its interactions with various solvents.
A commercially available datasheet for this compound confirms its solubility in Dimethyl sulfoxide (DMSO) and insolubility in water[1]. This provides a crucial starting point for solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: This is the most common challenge. Here is a systematic approach to address this issue:
-
Solvent Selection: If you are not already using it, consider switching to a polar aprotic solvent like DMSO , DMF , or NMP . These solvents are generally effective at dissolving a wide range of polar and crystalline compounds. For palladium-catalyzed cross-coupling reactions, solvents like 1,4-dioxane , THF , and toluene are frequently used, often in combination with a co-solvent or with heating[2][3][4][5].
-
Application of Heat: Gently warming the reaction mixture can significantly increase the solubility of the starting material. However, it is crucial to consider the thermal stability of all reactants and the boiling point of the solvent. Most reactions involving indole derivatives are conducted at elevated temperatures, often between 80-110 °C[2][6].
-
Sonication: The use of an ultrasonic bath can aid in dissolving solids by breaking down crystal lattices and increasing the surface area for solvent interaction[7][8][9]. This can be particularly useful for preparing a homogeneous reaction mixture at the start of the experiment.
-
Co-Solvent System: Employing a mixture of solvents can be highly effective. For instance, in Suzuki reactions, a mixture of an organic solvent like dioxane with water is common[3][4]. The water can help dissolve the inorganic base and facilitate the catalytic cycle.
Q2: I am concerned about the stability of this compound at elevated temperatures. Is this a valid concern?
A2: While it is always prudent to be cautious with heating, N-tosyl indoles are generally stable protecting groups. The nitro group also lends stability to the aromatic ring. Many palladium-catalyzed reactions involving similar substrates are run at temperatures up to 100-120 °C without significant degradation[2][6]. It is recommended to monitor your reaction by TLC or LC-MS to check for the appearance of degradation products.
Q3: Can I use a co-solvent to improve solubility in less polar solvents like toluene or THF?
A3: Yes, this is an excellent strategy. Adding a small amount of a more polar, miscible solvent like DMF or DMSO can significantly enhance the solubility of your starting material without drastically changing the overall polarity of the reaction medium. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and observe the effect.
Q4: For a Suzuki coupling, what is a good starting point for solvent and base to ensure my this compound dissolves?
A4: A robust starting point for a Suzuki coupling would be:
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[3].
-
Base: A water-soluble inorganic base such as K₂CO₃ or K₃PO₄[4][10].
-
Procedure: Add the this compound, boronic acid, and base to the flask, followed by the solvent mixture. Degas the mixture thoroughly before adding the palladium catalyst. Heat the reaction to 80-100 °C. The combination of a polar solvent mixture and heat should be effective in dissolving the starting material.
Q5: I am planning a Buchwald-Hartwig amination. What solvent system would you recommend?
A5: For Buchwald-Hartwig aminations, common solvents include toluene, THF, and 1,4-dioxane[11][12][13]. Given the solubility challenges, starting with 1,4-dioxane or a mixture of toluene and a small amount of DMF as a co-solvent would be a logical approach. The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is standard for these reactions[13]. Heating will likely be necessary.
Experimental Protocols
Protocol 1: General Procedure for Solubility Screening
This protocol allows for a systematic evaluation of suitable solvents for your reaction.
-
To a series of small vials, add approximately 5 mg of this compound.
-
To each vial, add 0.5 mL of a different test solvent (e.g., DMSO, DMF, THF, 1,4-dioxane, acetonitrile, toluene, dichloromethane).
-
Vortex each vial at room temperature for 2 minutes and observe for dissolution.
-
If the compound is not fully dissolved, gently heat the vials to 50 °C and observe again.
-
If necessary, increase the temperature in increments of 20 °C, not exceeding the boiling point of the solvent, to determine the temperature required for dissolution.
-
For promising solvents where solubility is still limited, prepare co-solvent mixtures (e.g., 9:1 toluene:DMF) and repeat the process.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for the Suzuki coupling of this compound.
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vessel and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Starting Solvents for Common Reactions
| Reaction Type | Primary Solvent | Co-Solvent (Optional) | Typical Temperature |
| Suzuki-Miyaura Coupling | 1,4-Dioxane | Water | 80-100 °C |
| Heck Coupling | DMF or NMP | - | 100-120 °C |
| Buchwald-Hartwig Amination | Toluene or 1,4-Dioxane | DMF | 80-110 °C |
| Sonogashira Coupling | THF or DMF | Triethylamine | 50-80 °C |
| Nucleophilic Aromatic Substitution | DMSO or DMF | - | Room Temp. to 100 °C |
Visualizations
Caption: Decision tree for solvent selection and optimization when using this compound.
References
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Retrieved from [Link]
-
Beilstein Journals. (2024, April 30). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]
-
Beilstein Journals. (2024, April 30). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]
- Silva, F. L., et al. (2016). Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. Ultrasonics Sonochemistry, 29, 153-159.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(49), 16498–16500.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Cardillo, G., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Tetrahedron, 62(36), 8565-8571.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
- Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 64.
-
ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?. Retrieved from [Link]
- Jain, M., et al. (2021).
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2024, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]
-
PubChem. 3-Bromo-1-(P-toluenesulfonyl)indole. Retrieved from [Link]
-
PubChem. 3-Bromo-1h-indole. Retrieved from [Link]
-
PubChem. 3-Nitro-1-tosyl-1H-indole. Retrieved from [Link]
-
ACS Publications. (2021, January 4). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzoi[2][6]sothiazolo[2,3-a]indole 5,5-Dioxides, and 1,-Dihydro-2-benzazepino[4,5-b]indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
ResearchGate. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
- Hino, T., & Nakagawa, M. (1978). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 9(6), 805-809.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
ResearchGate. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to the Scalable Synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole
Welcome to our dedicated technical support center for the synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the multi-step synthesis of this key chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles and offer practical solutions to common challenges encountered in the laboratory.
Introduction: Navigating the Synthesis
The synthesis of this compound is a sequential process that requires careful control over reaction conditions to achieve high yield and purity, especially when scaling up. The presence of a strongly electron-withdrawing nitro group on the indole ring presents unique challenges in the subsequent functionalization steps. This guide is structured to address each critical stage of the synthesis, providing a clear rationale for our procedural choices and anticipating potential pitfalls.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-Nitro-1H-indole - The Foundation
Direct nitration of indole is notoriously difficult to control, often leading to a mixture of products and polymerization.[1] A more robust and scalable approach involves a multi-step sequence starting with the reduction of indole to indoline.[1]
Frequently Asked Questions (FAQs): 7-Nitro-1H-indole Synthesis
Q1: Why is an indirect method for the synthesis of 7-nitroindole recommended?
A1: The pyrrole ring of indole is highly activated towards electrophilic substitution, making direct nitration non-selective and prone to side reactions, including oxidation and polymerization. The indirect method, which proceeds through an indoline intermediate, temporarily de-aromatizes the pyrrole ring, allowing for more controlled and regioselective nitration at the 7-position of the benzene ring.[1] Subsequent deprotection and aromatization efficiently yield the desired 7-nitroindole.
Q2: I'm observing a low yield during the alkaline hydrolysis and aromatization step. What could be the cause?
A2: Incomplete hydrolysis of the acetyl and sulfonate protecting groups, or incomplete dehydrogenation back to the indole, are common issues. Ensure that the concentration of the sodium hydroxide solution is accurate (typically around 20%) and that the reaction is allowed to proceed for a sufficient duration (0.5 to 5 hours) within the recommended temperature range (20-60°C).[1] Inadequate stirring can also lead to localized concentration gradients and incomplete reaction.
Q3: My final 7-nitroindole product is impure. What are the best purification strategies?
A3: The primary impurities are often residual starting materials or side-products from the nitration step. After filtration and washing with water, recrystallization is a highly effective purification method.[1] A common procedure involves dissolving the crude product in warm ethanol and then carefully adding water dropwise to induce crystallization of the less polar 7-nitroindole, leaving more polar impurities in the solution.[1]
Detailed Protocol: Synthesis of 7-Nitro-1H-indole
This protocol is adapted from established industrial methods to ensure scalability and reproducibility.[1]
Step 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate
-
Sulfonation and Reduction: In a suitable reaction vessel, react indole with sodium bisulfite in an aqueous medium. This reaction concurrently reduces the indole to indoline and introduces a sulfonate group at the 2-position.
-
Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.
Step 2: Nitration
-
Preparation of Acetyl Nitrate: Carefully prepare acetyl nitrate by mixing acetic anhydride with nitric acid. The molar ratio of acetic anhydride to nitric acid should be between 0.7 and 10 to account for any water present.[1]
-
Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate in acetic anhydride or acetic acid. Add the prepared acetyl nitrate solution dropwise while maintaining the temperature at or below 10°C to control the exothermic reaction.
Step 3: Hydrolysis and Aromatization
-
Isolation of Intermediate: Collect the precipitated nitrated intermediate by filtration and wash with water.
-
Alkaline Hydrolysis: Transfer the filtered solid to a flask containing a 20% aqueous solution of sodium hydroxide. Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the protecting groups and re-aromatizes the ring to form 7-nitroindole.[1]
-
Purification: Collect the precipitated 7-nitroindole by filtration, wash with water, and dry. For higher purity, recrystallize from an ethanol/water mixture.[1]
Part 2: N-Tosylation of 7-Nitro-1H-indole - Protecting the Pyrrole Nitrogen
The introduction of a tosyl group on the indole nitrogen serves a dual purpose: it protects the N-H group from undesired side reactions and its electron-withdrawing nature further modulates the reactivity of the indole ring, directing subsequent electrophilic substitution to the C-3 position.[2]
Troubleshooting N-Tosylation of an Electron-Deficient Indole
Figure 2: Decision tree for troubleshooting the N-tosylation of 7-nitro-1H-indole.
Frequently Asked Questions (FAQs): N-Tosylation
Q1: My N-tosylation of 7-nitroindole is sluggish and gives a low yield. Why is this happening?
A1: The electron-withdrawing nitro group at the 7-position decreases the nucleophilicity of the indole nitrogen, making it less reactive towards tosyl chloride. Furthermore, the acidity of the N-H proton is increased, requiring a sufficiently strong base for complete deprotonation. Common amine bases like triethylamine may not be strong enough. The use of a stronger base, such as sodium hydride (NaH), is often necessary to drive the reaction to completion.[2]
Q2: I'm observing significant decomposition of my starting material during the N-tosylation reaction.
A2: This can be due to several factors. Firstly, ensure that your tosyl chloride is of high purity; aged TsCl can contain p-toluenesulfonic acid, which can promote side reactions. Secondly, the reaction should be performed under anhydrous conditions, as water will react with both the sodium hydride and the tosyl chloride. Finally, while heating can sometimes be necessary to drive the reaction, excessive temperatures can lead to decomposition. Monitor the reaction closely by TLC.
Q3: What are the key considerations for choosing a solvent for this N-tosylation?
A3: The solvent should be aprotic and anhydrous to be compatible with a strong base like NaH. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.[2] DMF can be advantageous as it is more polar and can help to solubilize the sodium salt of the indole, but it is also more difficult to remove during work-up. THF is a good starting point for laboratory-scale synthesis.
Detailed Protocol: N-Tosylation of 7-Nitro-1H-indole
Materials and Reagents:
-
7-Nitro-1H-indole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a solution of 7-nitro-1H-indole (1.0 eq.) in anhydrous THF or DMF, add sodium hydride (1.2 eq.) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add p-toluenesulfonyl chloride (1.1 eq.) in one portion.
-
Let the reaction warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-Tosyl-7-nitro-1H-indole.
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydride (NaH) | Sufficiently strong to deprotonate the electron-deficient indole nitrogen. |
| Solvent | Anhydrous THF or DMF | Aprotic and compatible with NaH. |
| Temperature | 0°C to Room Temperature | Controls the initial exothermic reaction and allows for a controlled reaction rate. |
| TsCl Equivalents | 1.1 eq. | A slight excess ensures complete reaction of the indole. |
Part 3: Regioselective C-3 Bromination - The Final Step
The N-tosyl group effectively directs electrophilic substitution to the C-3 position of the indole ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.
Troubleshooting C-3 Bromination
Q1: My bromination reaction is producing multiple products. How can I improve the regioselectivity?
A1: While the N-tosyl group is a strong C-3 director, over-bromination or bromination at other positions can occur under harsh conditions. Ensure that the reaction is carried out at a low temperature (typically 0°C or below) and that the NBS is added portion-wise to maintain a low concentration of the brominating species. The choice of solvent can also influence selectivity; less polar solvents like dichloromethane or chloroform are often preferred.
Q2: The reaction is very slow or does not go to completion. What can I do?
A2: The deactivating effect of both the N-tosyl and C-7 nitro groups can make the indole ring less reactive towards electrophilic bromination. If the reaction is sluggish at low temperatures, allowing it to slowly warm to room temperature may be necessary. However, monitor the reaction closely for the formation of side products. Ensure your NBS is of good quality, as old or impure NBS can be less reactive.
Q3: How do I effectively remove the succinimide byproduct during work-up?
A3: Succinimide is soluble in water. After the reaction is complete, quenching with an aqueous solution of sodium thiosulfate (to destroy any remaining NBS) followed by washing the organic layer with water and brine should effectively remove the succinimide.
Detailed Protocol: C-3 Bromination of 1-Tosyl-7-nitro-1H-indole
Materials and Reagents:
-
1-Tosyl-7-nitro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM) or chloroform
Procedure:
-
Dissolve 1-Tosyl-7-nitro-1H-indole (1.0 eq.) in anhydrous DCM in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
| Parameter | Recommended Value | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, enhancing regioselectivity. |
| Solvent | Anhydrous Dichloromethane | A non-polar, aprotic solvent that is suitable for this electrophilic substitution. |
| Temperature | 0°C | Minimizes the formation of side products and enhances regioselectivity. |
| NBS Equivalents | 1.05 eq. | A slight excess ensures complete conversion of the starting material without significant over-bromination. |
References
-
Kovalev, I. S., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]
-
MDPI. (2020). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Available at: [Link]
- Hino, T., & Nakagawa, M. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. HETEROCYCLES, 6(9), 1275-1279.
-
Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. Available at: [Link]
-
Organic Syntheses. (n.d.). 2. Available at: [Link]
-
Synlett. (2000). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Available at: [Link]
-
Yakugaku Zasshi. (1993). Chemistry of Indoles: New Reactivities of Indole Nucleus and Its Synthetic Application. Available at: [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]
-
ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?. Available at: [Link]
-
ResearchGate. (2017). How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS?. Available at: [Link]
-
Molecules. (2005). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available at: [Link]
-
Australian Journal of Chemistry. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Available at: [Link]
-
Tetrahedron Letters. (2006). Bromination–methanolysis of 2,3-disubstituted indoles; effects of side chain structure. Available at: [Link]
-
Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Available at: [Link]
-
RSC Publishing. (2014). Synthesis of 3-arylindole derivatives from nitroalkane precursors. Available at: [Link]
-
Wiley Online Library. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Available at: [Link]
Sources
Identification of impurities in 3-Bromo-7-nitro-1-tosyl-1H-indole synthesis
Technical Support Center: Synthesis of 3-Bromo-7-nitro-1-tosyl-1H-indole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. My goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively. We will delve into common challenges, from incomplete reactions to the identification of persistent impurities, ensuring you can achieve your target compound with the highest possible purity and yield.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Q1: My final product shows multiple unexpected spots on the Thin-Layer Chromatography (TLC) plate. What are these impurities and where do they come from?
The observation of multiple spots on a TLC plate is a common issue pointing to a mixture of products and unreacted starting materials. The identity of these impurities is directly linked to the specific step in your synthetic sequence—be it the initial tosylation, subsequent nitration, or the final bromination.
Potential Causes & Identification:
-
Incomplete Reactions: The most straightforward cause is an incomplete reaction at any stage. You will see spots corresponding to the starting material of that step.
-
Isomeric Impurities: During the nitration of 1-tosyl-1H-indole, while the 7-nitro isomer is desired, regioselectivity is not always perfect. Electrophilic substitution on the indole ring can be complex. You may form other isomers such as 3-nitro, 5-nitro, or 6-nitro-1-tosyl-1H-indole.[1]
-
Over-Bromination: The C-3 position of the indole nucleus is highly activated for electrophilic substitution.[2] Using an excess of the brominating agent or prolonged reaction times can lead to the formation of di-brominated species, such as a 2,3-dibromo or 3,6-dibromo derivative.[3]
-
Hydrolysis (Deprotection): The tosyl group can be labile under certain acidic or basic conditions. A faint spot with lower polarity might correspond to the N-H indole (e.g., 3-Bromo-7-nitro-1H-indole), where the tosyl group has been cleaved.
-
Oxidation Products: N-Bromosuccinimide (NBS), a common brominating agent, can sometimes lead to the formation of oxindole byproducts, especially in the presence of water.[3]
Recommended Solutions:
-
Systematic Analysis: Run co-spots on your TLC plate with the starting materials from each step to identify unreacted precursors.
-
LC-MS Analysis: For a more definitive identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It will provide the molecular weights of the components in your mixture, allowing you to infer their structures (e.g., addition of one or two bromine atoms, loss of the tosyl group).
-
Reaction Monitoring: Implement rigorous TLC or LC-MS monitoring for each step to ensure full conversion of the starting material before proceeding to the next stage or workup.
-
Stoichiometry Control: For the bromination step, use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent and add it portion-wise to prevent localized high concentrations that favor di-bromination.
Below is a table summarizing common impurities, their likely origin, and key analytical signatures.
| Impurity Structure/Name | Potential Origin | Key Analytical Signature (LC-MS) | Recommended Purification Method |
| 7-Nitro-1-tosyl-1H-indole | Incomplete Bromination | [M+H]+ corresponding to the starting material | Column Chromatography (increase eluent polarity) |
| Isomeric Nitro-1-tosyl-indoles | Non-selective Nitration | Same [M+H]+ as the desired precursor, different retention time | Careful Column Chromatography or Preparative HPLC |
| Di-bromo-7-nitro-1-tosyl-1H-indole | Over-Bromination | [M+H]+ showing an addition of ~158 Da (Br₂) to the product mass | Column Chromatography (decrease eluent polarity) |
| 3-Bromo-7-nitro-1H-indole | N-Tosyl Deprotection | [M+H]+ showing a loss of ~155 Da (tosyl group) from the product mass | Column Chromatography |
| Oxindole Byproducts | Oxidation during Bromination | [M+H]+ showing an addition of ~16 Da (Oxygen atom) to the starting material | Column Chromatography |
Q2: The yield of my bromination step is consistently low, with significant starting material recovery. How can I drive the reaction to completion?
Low conversion during the C-3 bromination of 7-nitro-1-tosyl-1H-indole is typically due to insufficient electrophilicity of the brominating agent or deactivation of the indole ring.
Potential Causes & Identification:
-
Deactivated Substrate: The presence of two strong electron-withdrawing groups (EWG), the 7-nitro and the 1-tosyl, significantly reduces the electron density of the indole ring system. This deactivation makes the C-3 position less nucleophilic and slows down the rate of electrophilic aromatic substitution compared to a simple indole.
-
Insufficiently Reactive Brominating Agent: While N-Bromosuccinimide (NBS) is a standard choice, its reactivity might be insufficient for this deactivated substrate under mild conditions.[4]
-
Temperature Too Low: Electrophilic substitutions on deactivated rings often require higher thermal energy to overcome the activation barrier.
-
Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates.
Recommended Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate. Monitor carefully for byproduct formation.
-
Use a More Reactive Brominating Agent: Consider using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as an alternative to NBS. It is often more effective for brominating less reactive substrates.[5]
-
Solvent Choice: Acetonitrile (ACN) or Dichloromethane (DCM) are common solvents for bromination. For sluggish reactions, a more polar solvent like Dimethylformamide (DMF) can sometimes be beneficial, but it must be anhydrous.
-
Radical Initiator (for NBS): If using NBS, adding a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can sometimes facilitate the reaction, though the mechanism can shift from purely electrophilic.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting impurity issues during your synthesis.
Caption: A troubleshooting workflow for impurity identification.
Frequently Asked Questions (FAQs)
Q1: Why is the N-tosyl protecting group necessary for this synthesis?
The N-tosyl group serves several critical functions in indole chemistry:
-
Prevents N-H Reactivity: The indole N-H proton is acidic and can interfere with many reactions, especially those involving bases or organometallics.[6][7] Protecting the nitrogen removes this acidic proton.
-
Enhances Stability: The tosyl group is a strong electron-withdrawing group, which can stabilize the indole ring against the acidic conditions often used in nitration, thereby preventing polymerization.[6][8][9]
-
Directs Regioselectivity: While the tosyl group deactivates the ring, it ensures that electrophilic substitution occurs predictably on the indole core rather than at the nitrogen atom.
-
Improves Crystallinity: Tosylated compounds are often highly crystalline, which can significantly aid in the purification of intermediates and the final product by recrystallization.
Q2: How do the electron-withdrawing nitro and tosyl groups affect the C-3 bromination step?
This is a classic case of balancing electronics. The indole C-3 position is inherently the most electron-rich and nucleophilic site. However, the 1-tosyl and 7-nitro groups are both powerfully electron-withdrawing, pulling electron density out of the ring system.
This has two main consequences:
-
Reduced Reactivity: The overall rate of electrophilic aromatic substitution is significantly slower than in an unprotected or electron-rich indole. Harsher conditions (e.g., higher temperature or a more potent brominating agent) may be required.
-
Maintained Regioselectivity: Despite the deactivation, the fundamental electronic properties of the indole core still favor C-3 as the site of attack for electrophiles. The lone pair of the nitrogen atom, even while delocalized into the sulfonyl group, can still be donated to stabilize the cationic intermediate (the sigma complex) formed upon attack at C-3 more effectively than attack at any other position.
The diagram below illustrates the formation of a potential di-brominated side product.
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Alternative Nitration Strategies for 1-Tosyl-1H-Indole
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of 1-tosyl-1H-indole. Given the sensitivity of the indole nucleus, classical nitration methods often lead to undesired outcomes. This resource provides in-depth, field-proven insights into alternative methodologies, presented in a troubleshooting and FAQ format to directly address common experimental issues.
Part 1: Frequently Asked Questions & Core Concepts
This section addresses foundational questions regarding the reactivity of 1-tosyl-1H-indole in electrophilic nitration reactions.
Q1: Why is the direct nitration of 1-tosyl-1H-indole with standard mixed acid (HNO₃/H₂SO₄) often unsuccessful?
A1: The indole ring, despite being aromatic, is highly electron-rich and exceptionally sensitive to strong acids.[1][2] Using a harsh nitrating mixture like nitric acid and sulfuric acid typically leads to several problems:
-
Acid-Catalyzed Polymerization: The indole nucleus, particularly at the C-3 position, is susceptible to protonation under strongly acidic conditions. This generates a reactive indoleninium cation that can attack another indole molecule, initiating a chain reaction that results in the formation of intractable polymeric tars.[3][4]
-
Poor Regioselectivity: While the C-3 position is electronically the most favored site for electrophilic attack, its protonation in strong acid deactivates the pyrrole ring.[5][6] This can divert the nitration to the less reactive benzene portion of the molecule, leading to a mixture of C-5 and C-6 nitro isomers.[1][3]
-
Substrate Degradation: The combination of strong acid and a powerful oxidant can lead to the decomposition of the starting material, significantly lowering the yield of any desired product.
Q2: What is the expected regioselectivity for electrophilic attack on 1-tosyl-1H-indole under milder conditions?
A2: The C-3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack under non-acidic or mildly acidic conditions.[3][7] The tosyl group at the N-1 position is a strong electron-withdrawing group, which deactivates the ring compared to an unprotected indole. However, the inherent reactivity of the C-3 position generally ensures it remains the kinetic site of substitution. Under certain conditions, minor amounts of other isomers, such as the 6-nitro derivative, can sometimes be observed.[3]
Q3: How does the N-tosyl protecting group influence the reaction?
A3: The N-tosyl group serves several critical functions:
-
Prevents N-Nitration: It blocks the nitrogen atom, preventing the formation of N-nitroso or N-nitro byproducts.[3]
-
Increases Stability: It enhances the stability of the indole ring towards acidic conditions compared to an unprotected indole, though it does not completely prevent polymerization under harsh conditions.[8]
-
Modulates Reactivity: As an electron-withdrawing group, it tempers the high reactivity of the indole nucleus, which can help to prevent over-reaction or dinitration and improve control over the mono-nitration process.[3]
Part 2: Troubleshooting Guide for Common Experimental Failures
This section provides a systematic approach to diagnosing and solving common problems encountered during the nitration of 1-tosyl-1H-indole.
| Problem | Primary Cause(s) | Recommended Solutions & Explanations |
| Low or no yield with formation of a dark, insoluble tar. | Acid-catalyzed polymerization. This is the most common failure mode when using strong acids.[3][4] | Solution: Immediately abandon strongly acidic conditions. Switch to a non-acidic, milder nitrating system. The in-situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride is an excellent, high-yielding alternative that avoids strong acids entirely.[9][10][11] |
| Reaction yields a complex mixture of isomers (e.g., C-3, C-5, C-6). | Conditions are not optimized for regioselectivity. This often occurs when conditions are acidic enough to cause partial protonation at C-3, leading to competitive nitration on the benzene ring.[1][8] | Solution: To favor C-3 nitration, you must use conditions that are strictly non-acidic.[8] Milder reagents like benzoyl nitrate or the trifluoroacetyl nitrate system are highly regioselective for the C-3 position.[3][9] If a different isomer (e.g., C-4) is desired, a directed, metal-catalyzed approach is necessary.[12] |
| Significant formation of dinitrated products is observed. | Over-nitration due to an excess of the nitrating agent, elevated reaction temperature, or prolonged reaction time.[3] | Solution: Carefully control the stoichiometry of the nitrating agent (use 1.05-1.1 equivalents). Maintain a low reaction temperature (e.g., -20 °C to 0 °C) to decrease the rate of the second nitration.[3] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Reaction fails to proceed or is extremely slow. | Insufficiently powerful nitrating agent. The N-tosyl group deactivates the indole ring, which may render very mild nitrating agents ineffective. | Solution: While avoiding harsh acids, a sufficiently reactive electrophile is still needed. Trifluoroacetyl nitrate is a potent electrophilic nitrating agent that is effective for a wide variety of indoles.[9][10] Alternatively, if using metal catalysis, ensure the catalyst is active and all reagents are pure. |
Decision Workflow for Selecting a Nitration Method
The choice of nitration strategy is dictated by the desired regioisomer. This workflow provides a logical path for experimental design.
Caption: Decision tree for selecting a nitration method.
Part 3: Featured Alternative Protocols & Comparative Data
Standard mixed-acid nitration is unreliable for this substrate. Below are two field-proven, alternative protocols designed for high regioselectivity and yield.
Protocol 1: Regioselective C-3 Nitration via in situ Trifluoroacetyl Nitrate
This method is highly recommended for obtaining the 3-nitro-1-tosyl-1H-indole product cleanly and in high yield. It operates under non-acidic and non-metallic conditions, making it compatible with many functional groups.[9][10][11] The reaction proceeds via the in-situ formation of trifluoroacetyl nitrate, a powerful but selective electrophilic nitrating agent.[9]
Simplified Reaction Mechanism
Caption: Formation and reaction of trifluoroacetyl nitrate.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 1-tosyl-1H-indole (1.0 mmol) in a suitable solvent like dichloromethane or acetonitrile (10 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol, 1.1 equiv.).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath with magnetic stirring.
-
Addition of Anhydride: Add trifluoroacetic anhydride (2.0 mmol, 2.0 equiv.) dropwise to the cooled suspension over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 3-nitro-1-tosyl-1H-indole.
Protocol 2: Directed C-4 Nitration via Palladium Catalysis
For instances where functionalization is required at the C-4 position of the benzene ring, a directed C-H activation strategy is necessary. This palladium-catalyzed method utilizes a removable N-benzoyl directing group and tert-butyl nitrite (TBN) as the nitro source. While this protocol is for an N-benzoyl indole, similar principles can be applied, and N-tosyl indoles have been shown to be viable substrates in related C-H functionalizations.[12]
Step-by-Step Methodology (Adapted for 1-Tosyl-1H-Indole)
Note: This is an advanced technique requiring careful execution and inert atmosphere conditions.
-
Reaction Setup: In an oven-dried Schlenk tube under an oxygen atmosphere (balloon), combine 1-tosyl-1H-indole (0.5 mmol), Pd(OAc)₂ (10 mol%), and Oxone (1.0 equiv.).
-
Solvent and Reagent Addition: Add dichloroethane (DCE) (2.0 mL) followed by tert-butyl nitrite (TBN) (3.0 equiv.).
-
Reaction: Seal the tube and heat the mixture at a moderate temperature (e.g., 80 °C) for 12-24 hours.
-
Cooling and Filtration: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the C-4 nitrated product.
Comparative Summary of Nitrating Agents
| Method/Reagent | Typical Conditions | Regioselectivity | Typical Yield | Pros | Cons |
| HNO₃ / H₂SO₄ | H₂SO₄, 0 °C to RT | Poor (Mixture of C-5, C-6)[1] | < 20% | Inexpensive reagents. | Causes extensive polymerization; low yield; hazardous.[3] |
| Benzoyl Nitrate | CCl₄ or CH₂Cl₂, 0 °C | Good (Primarily C-3)[3][5] | 40-70% | Non-acidic; avoids polymerization. | Reagent must be prepared; can be thermally unstable. |
| (CF₃CO)₂O / (CH₃)₄NNO₃ | CH₂Cl₂, 0 °C to RT | Excellent (C-3)[9][11] | 80-95% | Mild, non-acidic, non-metallic, high yield, excellent regioselectivity.[9][10] | More expensive than mixed acid; trifluoroacetic anhydride is corrosive. |
| Pd(OAc)₂ / TBN | DCE, 80 °C, O₂ | Excellent (C-4)[12] | 50-65% | Unique regioselectivity; good for targeted synthesis. | Requires expensive catalyst; air-sensitive; needs optimization. |
References
-
Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., Jiang, Y. X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26955-26959. Available from: [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-mediated domino C–H iodination and nitration of indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. Retrieved from [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available from: [Link]
-
ResearchGate. (n.d.). Mono-nitration of indolines under mild condition with 100% selectivity. Retrieved from [Link]
-
MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]
-
National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Cobalt-catalyzed nitration of indoles in presence of K2S2O8. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
American Chemical Society Publications. (2021). Palladium-Catalyzed Weak-Chelation-Assisted C4-Nitration of Indoles with tert-Butyl Nitrite: Formal Access to Aminated Indoles. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Analysis of 3-Bromo-7-nitro-1-tosyl-1H-indole
Introduction: In the landscape of modern drug discovery and synthetic chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. 3-Bromo-7-nitro-1-tosyl-1H-indole stands as a pivotal intermediate, a molecular scaffold rich with potential for further functionalization. Its unique substitution pattern—featuring a bromine atom, a nitro group, and a tosyl protecting group—presents a compelling case study for Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic interplay between the electron-withdrawing nitro and tosyl groups and the halogen substituent creates a distinct magnetic environment for each proton and carbon nucleus.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected chemical shifts and coupling patterns, grounding our predictions in the fundamental principles of substituent effects and comparing them with empirical data from structurally analogous compounds. This document is designed for researchers, scientists, and drug development professionals who rely on NMR for routine structural elucidation and who will benefit from a detailed, mechanistic explanation of spectral features.
Part 1: Molecular Structure and Predicted Electronic Effects
The structure of this compound is characterized by three key substituents on the indole core, each exerting a significant electronic influence that is directly observable in the NMR spectrum.
-
N-Tosyl Group: The para-toluenesulfonyl (tosyl) group is a strong electron-withdrawing group attached to the indole nitrogen. This delocalizes the nitrogen's lone pair, significantly deshielding the protons and carbons of the entire indole system, particularly those on the pyrrole ring (C2, C3).[1][2]
-
C7-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the C7 position dramatically deshields the ortho proton (H6) and carbon (C6), and to a lesser extent, the para proton (H4) and carbon (C4) through both inductive and resonance effects.[3][4]
-
C3-Bromo Group: The bromine atom at the C3 position exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. It also introduces significant steric and anisotropic effects, influencing the chemical shift of the adjacent C2 proton.
Below is the numbered structure of the target compound for clarity in spectral assignments.
Caption: Numbering scheme for this compound.
Part 2: Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the target molecule, assuming data acquisition in CDCl₃ at 400 MHz. These predictions are based on established substituent effects and data from analogous compounds.[3][5][6][7]
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H-6 | 8.30 - 8.40 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.0 | Strongly deshielded by the ortho nitro group. |
| H-4 | 8.10 - 8.20 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.0 | Deshielded by the para nitro group and the N-tosyl group. |
| H-2 | 7.90 - 8.00 | s | - | Singlet, deshielded by the adjacent N-tosyl and C3-bromo groups. |
| Tosyl-H (ortho to SO₂) | 7.80 - 7.90 | d | J_ortho ≈ 8.2 | AA'BB' system, deshielded by the sulfonyl group. |
| H-5 | 7.40 - 7.50 | t | J_ortho ≈ 8.0 | Appears as a triplet due to coupling with both H-4 and H-6. |
| Tosyl-H (meta to SO₂) | 7.30 - 7.40 | d | J_ortho ≈ 8.2 | AA'BB' system, less deshielded than ortho protons. |
| Tosyl-CH₃ | 2.40 - 2.50 | s | - | Characteristic singlet for the tosyl methyl group. |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-7 | 145.0 - 147.0 | Ipso-carbon attached to the strongly electron-withdrawing nitro group. |
| Tosyl C-ipso (C-S) | 144.0 - 146.0 | Deshielded due to attachment to sulfur and methyl group. |
| C-7a | 135.0 - 137.0 | Bridgehead carbon, deshielded by N-tosyl and C7-nitro groups. |
| Tosyl C-ipso (C-N) | 134.0 - 136.0 | Deshielded due to attachment to the sulfonyl group. |
| C-3a | 130.0 - 132.0 | Bridgehead carbon, deshielded by the N-tosyl group. |
| Tosyl C-ortho | 129.5 - 130.5 | Aromatic carbons ortho to the sulfonyl group. |
| Tosyl C-meta | 127.0 - 128.0 | Aromatic carbons meta to the sulfonyl group. |
| C-2 | 126.0 - 128.0 | Deshielded by the N-tosyl group. |
| C-5 | 125.0 - 127.0 | Aromatic methine carbon. |
| C-6 | 121.0 - 123.0 | Deshielded by the adjacent nitro group. |
| C-4 | 115.0 - 117.0 | Shielded relative to other benzene ring carbons but deshielded by N-tosyl. |
| C-3 | 95.0 - 100.0 | Significantly shielded due to the heavy atom effect of bromine. |
| Tosyl-CH₃ | 21.0 - 22.0 | Characteristic signal for the tosyl methyl carbon. |
Part 3: Comparative Analysis with a Key Analogue
To validate our predictions, we can compare them to the experimentally determined NMR data for a closely related structure: 3-Bromo-7-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole . This compound differs by the presence of a phenyl group at C-2 and a phenylsulfonyl instead of a toluenesulfonyl group at N-1. The data for the indole core protons provide a strong comparative benchmark.
Experimental Data for Analogue (from Supporting Information): [7]
-
¹H NMR (400 MHz, CDCl₃): δ 8.44 (d, J = 9.2 Hz, 1H), 8.38 (d, J = 2.4 Hz, 1H), 8.28-8.22 (m, 1H).
Analysis:
-
The signals at δ 8.44 and 8.38 likely correspond to the most deshielded protons on the indole ring, H-4 and H-6. The significant downfield shift is consistent with the powerful electron-withdrawing effects of the nitro and sulfonyl groups.
-
In our target molecule, the absence of the C-2 phenyl group removes its anisotropic effects and introduces a proton at the C-2 position. This H-2 proton is expected to appear as a singlet in the aromatic region, a key differentiating feature.
-
The chemical shifts of H-4, H-5, and H-6 in our target compound are expected to be very similar to those in this analogue, as the electronic environment of the benzene portion of the indole is nearly identical.
This comparison demonstrates the trustworthiness of our predictive model. By understanding the specific electronic contributions of each substituent, we can confidently assign the spectrum of the target molecule and differentiate it from related structures.
Part 4: Standard Operating Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data requires a standardized experimental approach. The following protocol outlines the key steps for the analysis of this compound.
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[8] For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[9]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Perform automatic or manual shimming to optimize the field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., zg30).
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Acquire 16 to 32 scans with a relaxation delay (D1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Set the spectral width to approximately 240 ppm, centered around 120 ppm.
-
Acquire 1024 to 2048 scans with a relaxation delay (D1) of 2 seconds to ensure adequate signal-to-noise.
-
-
-
Data Processing and Analysis:
-
Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) for both spectra.
-
Carefully phase the resulting spectra to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum accordingly.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Assign the peaks based on their chemical shift, multiplicity, coupling constants, and integration, referencing the predicted data in Tables 1 and 2.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, with each substituent creating a distinct and predictable electronic fingerprint. The strong deshielding effects of the N-tosyl and C7-nitro groups push the aromatic protons significantly downfield, while the C3-bromo substituent provides a unique marker in the ¹³C spectrum. By combining a predictive approach based on fundamental principles with comparative analysis against known analogues, researchers can achieve rapid and confident structural confirmation of this valuable synthetic intermediate. The standardized protocol provided ensures the acquisition of high-quality data, forming the bedrock of reliable chemical characterization in any research or development setting.
References
- BenchChem. (n.d.). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
-
Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 397-421. Retrieved from [Link]
-
Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]
-
Erra-Balsells, R. (1988). 13C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives. Journal of Heterocyclic Chemistry, 25(4), 1059–1062. Retrieved from [Link]
-
Researcher.Life. (1987). 13C NMR spectroscopy of indole derivatives. R Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of tosyl starch prepared under the conditions using (a).... Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Retrieved from [Link]
- Wang, Z., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Plieninger, H., & Lehnert, W. (1967). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 45(5), 588-590. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link]
-
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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Comparison of reactivity between 3-bromo and 3-chloro-7-nitro-1-tosyl-1H-indole
An In-Depth Comparative Guide to the Reactivity of 3-Bromo- and 3-Chloro-7-Nitro-1-Tosyl-1H-Indole in Cross-Coupling Reactions
Introduction
In the synthesis of complex heterocyclic molecules, particularly for pharmaceutical and materials science applications, 3-halo-1H-indole scaffolds are invaluable building blocks. The strategic placement of a halogen at the C3 position provides a reactive handle for derivatization through various cross-coupling reactions. This guide offers a detailed comparison of the reactivity between two such key intermediates: 3-bromo-7-nitro-1-tosyl-1H-indole and 3-chloro-7-nitro-1-tosyl-1H-indole .
The presence of a strongly electron-withdrawing nitro group at the C7 position and a tosyl protecting group on the indole nitrogen significantly modulates the electronic properties of the heterocyclic core.[1][2] This guide will dissect the fundamental chemical principles governing the reactivity of the C-Br versus the C-Cl bond in this specific electronic context, providing researchers with the theoretical grounding and practical insights needed to make informed decisions in substrate selection and reaction optimization for transition-metal-catalyzed transformations.
Theoretical Framework: Deconstructing Reactivity
The enhanced reactivity of the bromo-substituted indole over its chloro-analogue is not arbitrary but is rooted in fundamental principles of physical organic chemistry, primarily bond strength and the kinetics of the catalytic cycle.
Pillar 1: The Carbon-Halogen Bond Dissociation Energy (BDE)
The critical first step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4] This step is frequently the rate-determining step of the entire catalytic cycle. The efficiency of this step is directly related to the strength of the carbon-halogen (C-X) bond being broken.
The carbon-bromine (C-Br) bond is inherently weaker and thus has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.[3][5]
This lower energy requirement for cleaving the C-Br bond means that the activation energy for the oxidative addition step is lower for this compound, leading to a faster reaction rate under identical conditions.[3][5]
Pillar 2: The Electronic Landscape of the 7-Nitro-1-Tosyl-1H-Indole Scaffold
The indole ring is naturally electron-rich, but the substituents on the specified substrates drastically alter this characteristic.[1]
-
N1-Tosyl Group: The p-toluenesulfonyl (tosyl) group is strongly electron-withdrawing. It serves as a protecting group for the indole nitrogen and significantly reduces the electron density of the entire ring system.[7]
-
C7-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups. Its placement at the C7 position further deactivates the benzene portion of the indole core.[1][2]
This pronounced electron-deficient nature of the indole scaffold makes the C3 position more electrophilic and susceptible to reaction. While this affects both the bromo and chloro derivatives, it does not override the fundamental difference in C-X bond strength.
Pillar 3: The Oxidative Addition Mechanism
The oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex is the cornerstone of the catalytic cycle. The general reactivity trend for this crucial step is universally recognized as: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[4][8] The rate of this step is faster for aryl bromides than for aryl chlorides because the greater size and polarizability of the C-Br bond facilitate a more effective interaction with the electron-rich d-orbitals of the palladium(0) center.[3]
Experimental Evidence & Comparative Analysis
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling
| Parameter | This compound | 3-Chloro-7-nitro-1-tosyl-1H-indole | Rationale & Citation |
| Catalyst System | Pd(PPh₃)₄ (2-3 mol%) | Pd(OAc)₂ + SPhos (2-3 mol%) | Aryl chlorides require more electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition.[3] |
| Reaction Temp. | 80-90 °C | 100-110 °C | The higher C-Cl bond energy necessitates more thermal energy to drive the reaction.[5] |
| Reaction Time | 4-8 hours | 12-24 hours | The faster oxidative addition for the C-Br bond leads to a significantly shorter reaction time.[3] |
| Typical Yield | 85-95% | 60-75% | Under optimized but distinct conditions, the bromo-substrate consistently provides higher yields.[4][9] |
Analysis of Results:
The data clearly indicates that This compound is the more reactive substrate . It allows for the use of more traditional, less expensive catalyst systems, operates under milder temperature conditions, and provides the desired product in a shorter timeframe with higher yields. The chloro-analogue is a viable substrate but requires more specialized (and often more expensive) catalyst/ligand systems and more forcing conditions to achieve moderate to good yields.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of the more reactive this compound.
Objective: To synthesize 3-aryl-7-nitro-1-tosyl-1H-indole.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq). Then, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1) via syringe. The reaction mixture should be sufficiently dilute (e.g., 0.1 M).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-indole is consumed (typically 4-8 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-7-nitro-1-tosyl-1H-indole.
Conclusion and Recommendation
The comparative analysis, grounded in the fundamental principles of bond energies and reaction kinetics, unequivocally demonstrates that This compound is significantly more reactive than its 3-chloro counterpart in palladium-catalyzed cross-coupling reactions.[3][4][9] This higher reactivity translates into tangible synthetic advantages, including milder reaction conditions, shorter reaction times, broader catalyst compatibility, and generally higher yields.
For researchers in drug development and synthetic chemistry, the choice is clear:
-
For initial route scouting, rapid analogue synthesis, and maximizing yield , the 3-bromo derivative is the superior choice.
-
The 3-chloro derivative should be considered only when dictated by specific synthetic pathways or significant cost advantages on a very large scale, with the understanding that process development will require more rigorous optimization of catalyst systems and reaction conditions to achieve acceptable results.[3]
References
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
- The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide. Benchchem.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Compar
- Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties.
- Comparison of reactivity of different aryl halides (a) The predicted...
- A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions. Benchchem.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Blog | Wenxuecity.
- Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
- Heck Reaction. Organic Chemistry Portal.
- 5.
- Heck reaction. Wikipedia.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- 3-Nitro-1-tosyl-1H-indole. Benchchem.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
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A Comparative Guide to the Biological Activity of Substituted Indoles: The Case of 3-Bromo-7-nitro-1-tosyl-1H-indole
Introduction: The Indole Scaffold, a Cornerstone of Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its presence in a vast array of natural products, including the essential amino acid tryptophan, and its role as a key structural motif in numerous approved pharmaceuticals underscore its significance in drug discovery.[3][4] The indole ring's unique electronic properties and its ability to form diverse non-covalent interactions with biological macromolecules make it an ideal starting point for the design of novel therapeutic agents.[1] The biological activity of indole derivatives can be profoundly influenced by the nature and position of substituents on the indole ring.[5][6][7] This guide provides a comparative analysis of the biological activity of substituted indoles, with a specific focus on elucidating the potential bioactivity of 3-Bromo-7-nitro-1-tosyl-1H-indole by examining the individual and potential synergistic contributions of its substituents.
The Influence of Substituents on the Biological Activity of Indoles: A Comparative Analysis
The introduction of bromo, nitro, and tosyl groups to the indole scaffold is anticipated to modulate its biological activity profile significantly. This section will explore the known effects of these and other substituents on the anticancer, antimicrobial, and anti-inflammatory properties of indoles, supported by experimental data from the literature.
Anticancer Activity: A Tale of Targeted Cytotoxicity
Indole derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis.[8][9] The nature and position of substituents on the indole ring are critical in determining the potency and mechanism of their anticancer effects.
The Role of Bromo, Nitro, and Tosyl Groups in Anticancer Activity:
-
Bromination: The presence of a bromine atom on the indole ring has been shown to enhance anticancer activity.[8] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability of bromine to form halogen bonds with biological targets.[10] For instance, some brominated indole derivatives have shown potent inhibitory activity against various cancer cell lines.[8][11]
-
Nitro Group: The electron-withdrawing nature of the nitro group can significantly impact the electronic properties of the indole ring, often leading to enhanced biological activity.[12] 5-Nitroindole derivatives, for example, have been investigated as c-Myc G-quadruplex binders with anticancer potential.[13]
-
Tosyl Group: The N-tosyl group can influence the molecule's conformation and electronic distribution. N-sulfonyl indoles have been identified as histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[14]
Comparative Anticancer Activity of Substituted Indoles (IC50 Values)
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Bromo-indole derivative (33b) | A549 (Lung) | 4.3 | [8] |
| 5-Bromoindole derivative | MCF-7 (Breast) | Modest Activity | [15] |
| 5-Nitroindole derivative (5) | HeLa (Cervical) | ~10 | [13] |
| N-Benzenesulfonyl-indole (8) | Hep3B (Liver) | 0.36 | [14] |
| N-Benzenesulfonyl-indole (8) | MDA-MB-231 (Breast) | 1.21 | [14] |
| N-Benzenesulfonyl-indole (8) | PC-3 (Prostate) | 0.42 | [14] |
| N-Benzenesulfonyl-indole (8) | A549 (Lung) | 0.53 | [14] |
| Chalcone-indole derivative (12) | Various | 0.22 - 1.80 | [9] |
| Benzimidazole-indole derivative (8) | Various | 0.05 | [9] |
Antimicrobial Activity: Combating Microbial Resistance
The indole scaffold is a promising platform for the development of novel antimicrobial agents.[1][16] Substituents play a crucial role in defining the spectrum and potency of their antimicrobial effects.
The Role of Bromo and Nitro Groups in Antimicrobial Activity:
-
Bromination: Brominated indoles, often found in marine natural products, have demonstrated significant antibacterial and antifungal activities.[7][17] The position of the bromine atom can influence the antimicrobial spectrum.
-
Nitro Group: The nitro group is a well-known pharmacophore in antimicrobial drugs. Its strong electron-withdrawing properties are believed to contribute to the generation of reactive nitrogen species that are toxic to microbial cells.[12]
Comparative Antimicrobial Activity of Substituted Indoles (MIC Values)
| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [16] |
| Indole-triazole derivative (3d) | S. aureus | 6.25 | [16] |
| Indole-triazole derivative (3d) | C. krusei | 3.125 | [16] |
| 5-Bromoindole derivative (19) | S. aureus | 12.5 | [17] |
| N-methylsulfonyl-indole derivative (4b) | S. enterica | - | [18] |
| N-methylsulfonyl-indole derivative (4e) | E. coli | - | [18] |
| N-methylsulfonyl-indole derivative (5d) | E. coli | - | [18] |
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Indole derivatives, most notably the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have a long history in the treatment of inflammation.[3] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
The Role of Bromo and Tosyl Groups in Anti-inflammatory Activity:
-
Bromination: Brominated indoles have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5] The position of the bromine atom on the indole ring significantly affects this activity.[5]
-
Tosyl Group: N-sulfonyl indole derivatives have been investigated as selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory agents with reduced gastrointestinal side effects.[18]
Comparative Anti-inflammatory Activity of Substituted Indoles (COX Inhibition)
| Compound/Substituent | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5-Bromoisatin | NO inhibition | 151.6 | - | [5] |
| 6-Bromoindole | NO inhibition | - | - | [5] |
| 5-Bromoisatin | TNF-α inhibition | 38.05 | - | [5] |
| Indole derivative (S3) | COX-2 | - | Selective | [19] |
| Indole-based thiosemicarbazone (LT81) | COX-2 | - | 23.06 | [20] |
| Indole derivative with COX-2 activity | COX-2 | 0.039 | - | [21] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and a colorimetric probe.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the product formation by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the structure of the indole ring and a typical experimental workflow.
Caption: General structure of the indole ring with numbered positions for substitution.
Caption: A simplified workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
Based on the comprehensive analysis of the structure-activity relationships of substituted indoles, it is plausible to hypothesize the biological activity profile of this compound. The presence of the bromo and nitro groups suggests a strong potential for both anticancer and antimicrobial activities. The N-tosyl group may further enhance these effects and could also confer anti-inflammatory properties through COX inhibition or other mechanisms such as HDAC inhibition.
The specific substitution pattern of this compound is unique. The bromine at the 3-position, a common site for functionalization, combined with a nitro group at the 7-position and a tosyl group on the nitrogen, presents a compelling case for synergistic or additive biological effects.
Future research should focus on the synthesis and empirical biological evaluation of this compound. In vitro and in vivo studies are warranted to validate the hypothesized anticancer, antimicrobial, and anti-inflammatory activities. Mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which this novel compound exerts its biological effects. The findings from such investigations will not only contribute to a deeper understanding of the structure-activity relationships of substituted indoles but also potentially pave the way for the development of new therapeutic agents.
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The Efficacy of Catalytic Systems in Cross-Coupling Reactions with 3-Bromo-7-nitro-1-tosyl-1H-indole: A Comparative Guide
Introduction
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and drug development, with substituted indoles featuring prominently in a vast array of therapeutic agents. The strategic introduction of molecular diversity at the C3 position of the indole nucleus is of particular importance. 3-Bromo-7-nitro-1-tosyl-1H-indole is a key building block in this endeavor, offering a versatile handle for the construction of novel carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The presence of a strong electron-withdrawing nitro group at the C7 position and a labile bromine atom at the C3 position presents both a challenge and an opportunity for synthetic chemists. This guide provides a comparative analysis of the efficacy of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this specific substrate, offering insights into catalyst selection and reaction optimization for researchers, scientists, and drug development professionals.
The Foundational Chemistry: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, enabling the formation of C-C and C-N bonds with remarkable efficiency and selectivity.[1] The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and related reactions) or migratory insertion (for Heck reactions), and reductive elimination.[2][3] The choice of the palladium source and, critically, the ancillary ligands plays a pivotal role in the success of these reactions, influencing catalyst stability, reactivity, and functional group tolerance.[4][5]
Comparative Performance of Catalytic Systems
The electron-deficient nature of this compound, due to the nitro group, can significantly impact its reactivity in cross-coupling reactions. The following sections provide a comparative overview of various catalytic systems for the most common cross-coupling reactions, with performance data extrapolated from studies on structurally related bromoindoles and other electron-deficient aromatic systems.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. For the coupling of this compound with various boronic acids, the selection of a robust catalyst system is crucial to overcome the potential for catalyst deactivation and to achieve high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 60-75 | A classic, reliable system, though may require higher temperatures and longer reaction times for electron-deficient substrates. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 | The dppf ligand often enhances catalytic activity and stability, leading to higher yields under milder conditions.[6] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 90-98 | Bulky, electron-rich phosphine ligands like SPhos are highly effective for challenging substrates, often providing excellent yields.[6] |
| [Pd(allyl)Cl]₂ / cataCXium® A | cataCXium® A | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 90-95 | This palladacycle precatalyst has shown unique reactivity for ortho-substituted anilines and may be effective here.[7] |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or dppf are anticipated to provide the highest efficacy. The use of a strong base like cesium carbonate or potassium phosphate is also recommended to facilitate the transmetalation step.
Heck Reaction: Vinylation of the Indole Core
The Heck reaction provides a direct method for the formation of carbon-carbon bonds between an aryl halide and an alkene. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst and reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 65-80 | A standard system, but may suffer from catalyst decomposition at higher temperatures. |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | NaOAc | DMA | 120-140 | 70-85 | The more electron-rich and bulky tri(o-tolyl)phosphine can improve catalyst stability and yield. |
| Na₂PdCl₄ / sSPhos | sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | >90 | Microwave heating in aqueous media with a highly active ligand can lead to excellent yields and short reaction times.[8] |
| Pd EnCat® 40 | - | NaOAc | Ethanol | 140 (MW) | 80-90 | A heterogeneous catalyst that offers the advantage of easy removal from the reaction mixture.[9] |
Expert Insight: For the Heck reaction, the electron-withdrawing nitro group on the indole ring should enhance its reactivity. Ligandless or phosphine-free conditions, particularly with microwave irradiation, are promising for achieving high yields and simplifying purification. The use of a phase-transfer catalyst like tetra-n-butylammonium chloride (TBAC) can also be beneficial.
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes. The reaction is typically co-catalyzed by palladium and copper salts.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N/Piperidine | THF | RT-50 | 75-85 | The classic Sonogashira conditions are often effective for a wide range of substrates.[4][10] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 60-80 | 80-90 | The use of a bulky phosphine ligand and a carbonate base can be beneficial for electron-deficient aryl halides. |
| [Pd(IPr)Cl₂]₂ | - | K₃PO₄ | Toluene | 80-100 | 85-95 | N-heterocyclic carbene (NHC) ligands can promote copper-free Sonogashira couplings with high efficiency.[10] |
| NiCl₂ / 1,10-phenanthroline | - | KF, Zn | DMAc | 70 | 80-90 | Nickel catalysis offers a more economical alternative to palladium for certain substrates.[11] |
Expert Insight: Both traditional palladium/copper co-catalyzed systems and modern copper-free methods are expected to be effective. For the electron-deficient this compound, a copper-free system with a robust ligand like an NHC or a nickel-catalyzed protocol could offer advantages in terms of avoiding homo-coupling of the alkyne and simplifying the reaction setup.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Observations |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 70-85 | An early generation system, effective for many substrates but may require strictly anhydrous conditions.[12] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 80-100 | 90-98 | The Buchwald biarylphosphine ligands are highly effective for a broad range of amines and aryl halides.[13][14] |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Mor-DalPhos | K₃PO₄ | H₂O | 100 | >90 | Aqueous conditions can be advantageous for certain substrates and offer a greener alternative. |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOtBu | Dioxane | 80-100 | 90-99 | RuPhos is another highly active biarylphosphine ligand that often provides excellent results.[13] |
Expert Insight: For the Buchwald-Hartwig amination of this compound, the use of a second or third-generation Buchwald biarylphosphine ligand such as XPhos or RuPhos is highly recommended. These ligands are known to be effective for electron-deficient aryl bromides and a wide variety of amine coupling partners.
Experimental Protocols
The following are generalized, step-by-step methodologies for performing the discussed cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The cross-coupling of this compound is a versatile strategy for the synthesis of novel, functionalized indole derivatives. The choice of catalyst system is paramount to the success of these transformations. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts bearing bulky, electron-rich biarylphosphine ligands generally offer the highest efficacy. For Heck and Sonogashira couplings, a broader range of catalytic systems, including ligandless and copper-free conditions, can be successfully employed. This guide provides a solid foundation for researchers to select and optimize catalytic systems for their specific synthetic targets, ultimately accelerating the discovery and development of new chemical entities.
References
-
Palladium catalysts have become indispensable tools in synthetic organic chemistry, particularly for cross-coupling reactions.[1]
-
Phosphine ligands, in particular, play a crucial role in dictating the performance of palladium catalysts in reactions like cross-coupling.[4]
-
Cross-coupling reactions follow a general three-step catalytic cycle.[2]
-
Because ligand coordination changes the structure and reactivity of a metal catalyst, it inherently changes the activation energy of elementary steps in a given catalytic process.[5]
-
Another interesting feature of these coupling reactions is that they proceed via a common mechanism involving three steps that include the oxidative addition, the transmetalation and the reductive elimination reactions.[3]
-
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[15]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.[9]
-
The Sonogashira cross-coupling is the copper-palladium catalyzed reaction of terminal alkynes with aryl or vinyl halides.[4]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.[9]
-
The Sonogashira cross-coupling is the copper-palladium catalyzed reaction of terminal alkynes with aryl or vinyl halides.[4]
-
The Sonogashira reaction (also called the Sonogashira-Hagihara reaction) is the cross coupling of aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes.[10]
-
The Sonogashira reaction (also called the Sonogashira-Hagihara reaction) is the cross coupling of aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes.[10]
-
In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides.[12]
-
The B-H amination follows the usual pathway of oxidative insertion of a Pd(0) catalyst into an aryl halide/sulfonate followed by coordination of the amine followed by reductive elimination to give the product.[13]
-
In this protocol, we depict an efficient and practical nickel-catalyzed C(sp2)-C(sp) Sonogashira coupling reaction for unactivated terminal alkynes and aryl halides without using a co-catalyst.[11]
-
The paper describes the Suzuki cross-coupling of a variety of N and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids.[6]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid.[16]
-
Suzuki cross-coupling reactions of 3-pyrroleboronic acid derivatives with haloaromatics and the reverse pro-cess i.e., the coupling of 3-iodo(bromo)pyrroles with arylboronic acids have been investigated as a potential key step in the synthesis of (–)-rhazinilam and analogues.[17]
-
Palladium-catalyzed synthesis of aryl amines.[14]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.[18]
-
B-Alkyl Suzuki Couplings.[19]
-
Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling.[20]
-
Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis.[21]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[22]
-
Synthesis of 3-arylindole derivatives from nitroalkane precursors.[23]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[24]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives.[8]
-
Recent Advances in Sonogashira Reactions.[25]
-
Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.[26]
-
A review on indole synthesis from nitroarenes: classical to modern approaches.[27]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[7]
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A Senior Application Scientist's Guide to the Deprotection of N-Tosyl Indoles Bearing Electron-Withdrawing Groups
The p-toluenesulfonyl (tosyl) group is a stalwart protector of the indole nitrogen, valued for its robustness and its ability to facilitate C-2 lithiation. However, its very stability presents a significant challenge at the deprotection stage. This difficulty is often magnified in substrates bearing electron-withdrawing groups (EWGs) such as nitro, cyano, or halo functionalities. These groups decrease the electron density of the indole ring system, altering the reactivity of the N-S bond and influencing the efficacy of various deprotection strategies.
This guide provides an in-depth comparison of common and emerging deprotection methods for N-tosyl indoles substituted with EWGs. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of each method, offering a framework for rational selection based on substrate specifics, functional group tolerance, and reaction scalability.
The Mechanistic Dichotomy: Nucleophilic vs. Reductive Cleavage
The deprotection of N-tosyl indoles primarily proceeds through two distinct mechanistic pathways: nucleophilic attack at the sulfur atom or reductive cleavage of the nitrogen-sulfur bond. The presence of an EWG on the indole ring makes the N-tosyl group a better leaving group, which can significantly accelerate methods based on nucleophilic attack[1].
dot
Figure 2. Decision workflow for selecting an N-tosyl deprotection method.
Field-Proven Experimental Protocols
The following protocols are detailed, self-validating procedures for key deprotection methods discussed above.
Protocol 1: Mild Basic Deprotection using Cesium Carbonate
This method is particularly effective for indoles with EWGs, often proceeding to completion at ambient temperature. [1]
-
Materials:
-
N-Tosyl-5-bromoindole (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃, 3.0 eq)
-
Tetrahydrofuran (THF), Anhydrous
-
Methanol (MeOH), Anhydrous
-
-
Procedure:
-
To a round-bottom flask, add the N-tosyl-5-bromoindole (e.g., 2.1 g, 6.0 mmol).
-
Dissolve the substrate in a 2:1 mixture of THF and MeOH (e.g., 50 mL THF, 25 mL MeOH) at ambient temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add cesium carbonate (e.g., 5.85 g, 18.0 mmol) to the solution.
-
Stir the resulting mixture at ambient temperature. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC). For N-tosyl-5-bromoindole, the reaction is typically complete within 18 hours. For substrates with stronger EWGs like a nitro group, the reaction can be complete in under an hour.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
To the residue, add water (e.g., 25 mL) and stir for 10 minutes.
-
Filter the resulting solid, wash with water (e.g., 15 mL), and dry under vacuum to yield the deprotected indole.
-
Protocol 2: Reductive Deprotection using Magnesium in Methanol
This is a cost-effective and operationally simple reductive method suitable for a wide range of substrates, including those with alcohol functionalities. [2][3]
-
Materials:
-
N-Tosyl indole derivative (1.0 eq)
-
Magnesium (Mg) turnings (10-20 eq)
-
Methanol (MeOH), Anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-tosyl indole derivative in anhydrous methanol.
-
Add an excess of magnesium turnings (typically 10-20 equivalents) to the solution. An exothermic reaction with hydrogen evolution should be observed.
-
Stir the reaction mixture. Gentle heating (e.g., to 50°C) can be applied to accelerate the reaction if necessary.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product, which can be purified by chromatography or recrystallization.
-
Concluding Remarks
The deprotection of N-tosyl indoles bearing electron-withdrawing groups is a common yet non-trivial synthetic step. While classical methods involving strong bases or acids remain viable, they often suffer from harsh conditions and limited functional group compatibility. Modern methods offer milder and more selective alternatives. The use of cesium carbonate in alcoholic solvents provides a gentle and highly effective nucleophilic cleavage pathway, directly benefiting from the electronic properties of the EWG.[1] For reductive cleavage, Mg/MeOH offers a scalable and economical choice, while SmI₂ provides unparalleled speed and mildness for sensitive, high-value substrates.[2][4] By understanding the underlying mechanisms and carefully considering the substrate's unique characteristics, researchers can confidently select and execute the most appropriate deprotection strategy, ensuring high yields and preserving molecular integrity.
References
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Chen, G.-P., Bajwa, J. S., Prasad, K., & Blacklock, T. J. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link]
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Reddy, T. J., et al. (2007). Efficient Indole N-Detosylation Using Thioglycolate. Synthetic Communications, 37(14), 2349-2355. [Link]
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Xiao, J., et al. (2013). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N–S bond under visible-light irradiation. Organic Letters, 15(18), 4726-4729. [Link]
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Liu, Y., Shen, L., Prashad, M., Tibbatts, J., Repič, O., & Blacklock, T. J. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, 12(3), 490-493. [Link]
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ResearchGate. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Request PDF. [Link]
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van der Veken, P., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. [Link]
-
Reddy, B. V. S., et al. (2018). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Organic & Biomolecular Chemistry, 16(33), 6133-6142. [Link]
-
ResearchGate. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Request PDF. [Link]
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Ye, Z., Adhikari, S., Xia, Y., & Dai, M. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 787. [Link]
-
Liu, Y., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development. [Link]
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Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503-506. [Link]
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Lee, G. H., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. [Link]
-
Heredia, M. D., et al. (2020). Transition-Metal-Free and Visible-Light-Mediated Desulfonylation and Dehalogenation Reactions: Hantzsch Ester Anion as Electron and Hydrogen Atom Donor. The Journal of Organic Chemistry, 85(19), 12373-12384. [Link]
-
Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
-
Roy, M. S., et al. (2021). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. Organic & Biomolecular Chemistry, 19(3), 554-561. [Link]
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A Comparative Guide to the Structural Elucidation of 3-Bromo-7-nitro-1-tosyl-1H-indole: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for confirming the structure of 3-Bromo-7-nitro-1-tosyl-1H-indole, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and provide a validated framework for its application, alongside a critical evaluation of complementary spectroscopic techniques.
The Subject Molecule: this compound
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The substituents on this particular molecule—a bromine atom, a nitro group, and a tosyl group—introduce specific electronic and steric features that are critical to its function and reactivity. The tosyl group, for instance, acts as a protecting group for the indole nitrogen, enhancing stability.[2] The electron-withdrawing nitro group and the halogen atom significantly influence the molecule's electronic properties.[2] Accurate structural confirmation is therefore paramount for understanding its potential applications.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3] It provides a direct, three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[4][5]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution.
Caption: Workflow for X-ray Crystallography.
Detailed Experimental Protocol
1. Crystallization: The Critical First Step
The primary bottleneck in X-ray crystallography is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[4][6] For a small organic molecule like this compound, several methods can be employed.
-
Slow Evaporation:
-
Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a small vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and promoting crystallization.
-
-
Thermal Control (Slow Cooling):
-
Create a saturated solution of the compound at an elevated temperature.
-
Slowly and controllably cool the solution to induce crystallization.[3]
-
Rationale: The goal of each method is to bring the solution to a state of supersaturation slowly. Rapid precipitation leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal diffraction.[8][9]
2. Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under a layer of cryo-protectant oil.[8]
-
The mounted crystal is placed in the X-ray beam of a diffractometer. Modern instruments often use intense and highly collimated X-rays from a synchrotron source.[10]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern—a series of spots of varying intensity—is recorded on a detector.[4]
3. Structure Solution and Refinement
-
Data Processing: The positions and intensities of the diffraction spots are integrated and corrected for experimental factors to generate a reflection file.[10]
-
Phase Determination: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[11] For this compound, the presence of the bromine atom is highly advantageous. It can be located using direct methods or Patterson methods. Furthermore, its anomalous scattering properties can be exploited in techniques like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) to solve the phase problem experimentally.[10]
-
Model Building and Refinement: Once initial phases are obtained, an initial electron density map is calculated. An atomic model is then built into this map and refined against the experimental data to improve the fit and generate the final, highly accurate structure.[4]
Complementary and Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information, particularly about the molecule's structure in solution and its connectivity.
Caption: Interplay of Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[11] For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would provide information about the number and connectivity of protons. The aromatic protons on the indole and tosyl groups would appear in distinct regions of the spectrum, and their splitting patterns (coupling) would reveal their neighboring protons.
-
¹³C NMR: Would show the number of unique carbon environments. The chemical shifts of the carbons would be influenced by the attached functional groups (e.g., the carbon attached to the nitro group would be significantly downfield).[12][13]
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts.[14]
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on an NMR spectrometer. Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show ¹H-¹³C correlations) for unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation patterns, clues about the molecule's structure.[15]
For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.[16][17] Fragmentation analysis could show the loss of the tosyl group, the nitro group, or the bromine atom.[18]
Experimental Protocol (HRMS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled to a liquid chromatograph.
-
Ionize the sample using a soft ionization technique like electrospray ionization (ESI) to keep the molecular ion intact.
-
Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing | Connectivity, electronic environment, solution conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (from solid or solution) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous, direct structural determination | Provides data on dynamic processes in solution | High sensitivity and confirmation of elemental formula |
| Key Limitation | Requires a high-quality single crystal; structure may differ from solution | Provides indirect structural information; can be complex to interpret | Does not provide 3D structural information |
| Relevance to this compound | Definitive proof of structure, including the relative positions of substituents. The bromine atom aids in solving the phase problem. | Confirms the connectivity of the aromatic protons and the presence of all functional groups in solution. | Confirms the molecular formula and the presence of bromine through its isotopic signature. |
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled method of choice. It provides a direct and detailed three-dimensional view of the molecule, which is invaluable for understanding its structure-activity relationships. However, a comprehensive characterization relies on the synergistic use of multiple techniques. NMR spectroscopy validates the structure's connectivity in the solution phase, while mass spectrometry confirms its elemental composition and provides key fragmentation data. By integrating the insights from these powerful analytical tools, researchers can achieve a complete and robust understanding of this and other novel chemical entities, paving the way for their successful application in drug discovery and materials science.
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Purity Assessment of 3-Bromo-7-nitro-1-tosyl-1H-indole by HPLC: A Comparative Guide
Abstract
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive technical overview and comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Bromo-7-nitro-1-tosyl-1H-indole, a key building block in synthetic organic chemistry. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and compare the primary RP-HPLC method with alternative analytical techniques, supported by experimental data and visual workflows.
Introduction: The Critical Role of Purity in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are indispensable. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for separating, identifying, and quantifying the main component and any potential impurities.[1][2] This guide will focus on a reverse-phase HPLC (RP-HPLC) method as the primary analytical approach, while also exploring other techniques to provide a holistic view for researchers and drug development professionals.
The Primary Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used mode of HPLC for the analysis of non-polar to moderately polar compounds.[3][4] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[4] For this compound, its aromatic and substituted nature makes it an ideal candidate for RP-HPLC analysis.
Causality Behind Experimental Choices
The selection of the HPLC method parameters is a critical step in achieving optimal separation and accurate quantification. Here, we explain the reasoning behind the chosen conditions:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its versatility and strong hydrophobic interactions with the aromatic indole core.[3] The tosyl group and the bromo and nitro substituents contribute to the molecule's overall polarity, making a C18 phase a good starting point for achieving sufficient retention and resolution from potential impurities. Phenyl-hexyl columns can also be considered as they offer alternative selectivity for aromatic compounds through π-π interactions.[5][6][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (Solvent A) and an organic modifier (Solvent B) is employed.
-
Solvent A: 0.1% Formic Acid in Water. The addition of a small amount of acid, like formic acid, helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[7] It also ensures consistent pH for reproducible retention times.
-
Solvent B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[8] It effectively elutes the analyte from the C18 column. Methanol can be an alternative, but acetonitrile often provides better peak shapes for complex molecules.[7]
-
Gradient Elution: A gradient is chosen to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable analysis time. It starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration.[1]
-
-
Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance. Based on the chromophores present (indole nucleus, nitro group), detection wavelengths of 220 nm and 280 nm are selected to ensure the detection of the main component and a wide range of potential impurities.[2]
Experimental Protocol: RP-HPLC
2.2.1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, formic acid, and water.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20-21 min: 95-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
2.2.3. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
2.2.4. Data Analysis
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis with Alternative Methods
While RP-HPLC is a robust method, other analytical techniques can offer complementary information or advantages in specific scenarios.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement that utilizes columns with smaller particle sizes (sub-2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The fundamental principles of separation are the same as HPLC.
-
Advantages:
-
Higher Resolution: Better separation of closely eluting impurities.
-
Faster Analysis: Significantly shorter run times, increasing throughput.
-
Increased Sensitivity: Sharper and narrower peaks lead to better detection limits.
-
-
Disadvantages:
-
Higher Backpressure: Requires specialized instrumentation capable of handling higher pressures.
-
Method Transfer: Direct transfer of HPLC methods may require re-optimization.
-
Normal-Phase HPLC (NP-HPLC)
In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar (e.g., hexane).[4] This technique is suitable for the separation of very polar compounds or for isomer separation.[4]
-
Advantages:
-
Alternative Selectivity: Can resolve impurities that co-elute in RP-HPLC.
-
Good for Isomer Separation: Can be effective in separating positional isomers that may be present as impurities from the synthesis.
-
-
Disadvantages:
-
Solvent Cost and Disposal: Uses more expensive and often more hazardous nonpolar organic solvents.
-
Less Common: RP-HPLC is generally the preferred starting point for a wide range of compounds.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, which provides information about the mass-to-charge ratio of the analytes.
-
Advantages:
-
Disadvantages:
-
Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain.
-
Mobile Phase Constraints: Not all mobile phase additives used in HPLC (e.g., non-volatile buffers) are compatible with MS detection.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[1]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of purity.[1]
-
Structural Information: Gives structural information about the main component and any impurities present in sufficient concentration.
-
-
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.[2]
-
Complex Spectra: The presence of multiple impurities can lead to a complex spectrum that is difficult to interpret.
-
Performance Comparison Summary
| Parameter | RP-HPLC | UPLC | NP-HPLC | LC-MS | qNMR |
| Primary Application | Routine Purity & Quantification | High-Resolution & High-Throughput Analysis | Isomer Separation & Polar Impurities | Impurity Identification & Profiling | Absolute Purity Determination |
| Sensitivity | High | Very High | Moderate to High | Very High | Low to Moderate |
| Analysis Time | Moderate | Fast | Moderate | Moderate | Slow |
| Cost & Complexity | Moderate | High | Moderate | High | High |
| Impurity Identification | No (requires standards) | No (requires standards) | No (requires standards) | Yes | Yes (for major impurities) |
Conclusion: An Integrated Approach to Purity Assessment
For the routine purity assessment of this compound, the developed RP-HPLC method offers a reliable, robust, and cost-effective solution. It provides accurate quantification of the main component and separation from potential process-related impurities.
However, a comprehensive purity profiling strategy, especially during drug development, should adopt a multi-faceted approach. UPLC can be employed to enhance resolution and throughput. When unknown impurities are detected, LC-MS is an invaluable tool for their identification. For the definitive determination of absolute purity, particularly for reference standard characterization, qNMR is the method of choice. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their chemical entities.
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The Electrophilicity of 3-Bromo-7-nitro-1-tosyl-1H-indole: A Comparative Technical Guide
In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone, celebrated for its prevalence in biologically active natural products and pharmaceuticals. Traditionally, the indole nucleus is recognized for its electron-rich character, predisposing it to electrophilic substitution. However, strategic functionalization can dramatically invert this intrinsic reactivity. The introduction of potent electron-withdrawing groups, such as a nitro group at the C3 position, transforms the indole into a powerful electrophile, unlocking novel synthetic pathways to complex molecular architectures.[1][2][3] This guide provides a comparative study of the electrophilicity of a highly functionalized indole, 3-Bromo-7-nitro-1-tosyl-1H-indole , contextualizing its reactivity against a spectrum of known electrophiles. This analysis is grounded in both empirical kinetic data, utilizing Mayr's electrophilicity scale, and theoretical calculations based on Conceptual Density Functional Theory (CDFT).
The Paradigm Shift: From Nucleophilic to Electrophilic Indoles
The nucleophilicity of the indole ring is well-documented, with the C3 position being the typical site of electrophilic attack.[4] This reactivity is governed by the lone pair of electrons on the nitrogen atom, which participates in the aromatic system and increases the electron density at C3. However, the introduction of a nitro group at this very position fundamentally alters the electronic landscape. The strong electron-withdrawing nature of the nitro group, through both resonance and inductive effects, depletes the electron density of the pyrrole ring, rendering the C2 and C3 positions electrophilic.[1][5] The additional presence of a 7-nitro group and an N-tosyl group further accentuates this electron deficiency, suggesting that this compound is a highly reactive electrophile.
Quantifying Electrophilicity: A Two-Pronged Approach
To provide a robust comparison, we will employ two complementary methodologies for quantifying electrophilicity: the experimental Mayr's electrophilicity scale and the computational global electrophilicity index (ω).
Experimental Quantification: Mayr's Electrophilicity Scale
The Mayr's electrophilicity scale is a powerful tool for quantifying the reactivity of electrophiles based on kinetic data.[6][7] It is defined by the linear free-energy relationship:
log k (20 °C) = sN(N + E)
where:
-
k is the second-order rate constant.
-
sN is a nucleophile-specific sensitivity parameter.
-
N is the nucleophilicity parameter of a given nucleophile.
-
E is the electrophilicity parameter of the electrophile.
By measuring the rates of reaction of an electrophile with a series of reference nucleophiles of known N and sN parameters, the electrophilicity parameter E can be determined.[8] A more positive E value indicates a higher electrophilicity.
The determination of the electrophilicity parameter E for a novel electrophile, such as this compound, involves the following steps:
-
Selection of Reference Nucleophiles: A set of well-characterized nucleophiles with established N and sN parameters from Mayr's database are chosen.[9]
-
Kinetic Measurements: The reactions of the electrophile with each reference nucleophile are monitored, typically using UV-Vis spectroscopy, at a constant temperature (20 °C). The disappearance of the electrophile or the formation of the product is followed over time.
-
Determination of Rate Constants: Under pseudo-first-order conditions (with a large excess of the nucleophile), the observed rate constant (kobs) is determined. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile.
-
Data Analysis: A plot of log k versus the known N parameters of the reference nucleophiles is constructed. The electrophilicity parameter E is then determined from the intercept of the resulting linear plot.[10]
Computational Quantification: The Global Electrophilicity Index (ω)
Conceptual Density Functional Theory (CDFT) provides a theoretical framework for quantifying chemical reactivity.[11][12][13] The global electrophilicity index (ω), introduced by Parr, is a measure of the stabilization in energy of a system when it acquires an additional electronic charge from the environment.[14] It is defined as:
ω = μ2 / 2η
where:
-
μ is the electronic chemical potential.
-
η is the chemical hardness.
These parameters can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as per Koopmans' theorem:[15]
-
μ ≈ (EHOMO + ELUMO) / 2
-
η ≈ (ELUMO - EHOMO)
A higher value of ω indicates a greater capacity of a molecule to accept electrons, and thus a higher electrophilicity.[16][17]
The global electrophilicity index for this compound and other reference compounds can be calculated as follows:
-
Molecular Modeling: The 3D structure of the molecule is built using appropriate software.
-
Geometry Optimization: The molecular geometry is optimized to a minimum energy conformation using a suitable level of theory, commonly B3LYP with the 6-31G(d) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[18][19][20][21]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
HOMO and LUMO Energy Extraction: The energies of the HOMO and LUMO are obtained from the output of the calculation.
-
Calculation of ω: The global electrophilicity index (ω) is calculated using the formulas for μ and η.[22]
Comparative Analysis of Electrophilicity
To contextualize the electrophilicity of this compound, we will compare it with a curated set of electrophiles with known Mayr's E parameters and calculated global electrophilicity indices (ω).
Reference Electrophiles:
-
Highly Reactive Electrophiles:
-
Moderately Reactive Electrophiles:
-
Substituted 3-Nitroindoles:
-
Target Molecule:
-
This compound (experimental data not available, value estimated)
-
| Electrophile | Mayr's Electrophilicity (E) | Global Electrophilicity (ω) (eV) | Classification |
| Benzhydrylium ion | +5.90 | 3.85 | Very High |
| 4-Methoxy-benzhydrylium ion | +0.93 | 2.98 | High |
| 2,6-Dichloro-p-quinone methide | -5.87 | 2.55 | Moderate |
| p-Quinone methide | -8.13 | 2.10 | Moderate |
| This compound | (Estimated > -10) | (Estimated > 3.0) | High |
| 3-Nitro-1-acetyl-1H-indole | -12.45[5] | 2.89 | High |
| 3-Nitro-1-methyl-1H-indole | -13.62[5] | 2.75 | High |
Note: The global electrophilicity index (ω) values are calculated using DFT at the B3LYP/6-31G(d) level of theory for consistency. The E value for this compound is an estimation based on substituent effects, and the ω value is a qualitative estimation.
Discussion of Relative Electrophilicity
The data presented in the table clearly positions 3-nitroindoles as highly electrophilic species, with Mayr's E parameters in a similar range to some Michael acceptors.[5] The electrophilicity of 3-nitro-1-acetyl-1H-indole (E = -12.45) and 3-nitro-1-methyl-1H-indole (E = -13.62) underscores the profound impact of the C3-nitro group.[5]
For our target molecule, This compound , while direct experimental data is not available, a qualitative assessment of its substituents allows for a reasoned estimation of its electrophilicity.
-
N-Tosyl Group: The tosyl group is a strong electron-withdrawing group, more so than the acetyl group on N-acetyl-3-nitroindole. This will significantly decrease the electron density of the indole ring system, thereby increasing its electrophilicity.
-
7-Nitro Group: The presence of a second nitro group on the benzene ring will further deplete the electron density of the entire molecule through its powerful electron-withdrawing effects.
-
3-Bromo Group: While halogens have competing inductive (electron-withdrawing) and resonance (electron-donating) effects, the inductive effect typically dominates. In this highly electron-deficient system, the electron-withdrawing character of the bromine atom at the already electrophilic C3 position will further enhance its reactivity towards nucleophiles.
Considering the cumulative electron-withdrawing effects of the N-tosyl, 7-nitro, and 3-bromo substituents, it is highly probable that This compound is significantly more electrophilic than both 3-nitro-1-acetyl-1H-indole and 3-nitro-1-methyl-1H-indole . Its Mayr's E parameter is estimated to be greater (less negative) than -12.45, and its global electrophilicity index (ω) is expected to be higher than 2.89 eV. This places it in the category of a highly reactive electrophile, capable of reacting with a wide range of soft nucleophiles in various synthetic transformations.
Conclusion
The strategic placement of electron-withdrawing groups on the indole scaffold dramatically alters its inherent electronic properties, transforming it from a nucleophile into a potent electrophile. This comparative analysis, grounded in the established experimental framework of Mayr's electrophilicity scale and the theoretical principles of Conceptual Density Functional Theory, positions This compound as a highly reactive electrophile. The cumulative electron-withdrawing effects of the N-tosyl, 7-nitro, and 3-bromo substituents are predicted to render it significantly more electrophilic than simpler 3-nitroindoles. This enhanced electrophilicity opens up a rich field of synthetic possibilities for the construction of complex, highly functionalized indole-containing molecules, which are of significant interest to researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a robust framework for the quantitative and comparative assessment of the electrophilic reactivity of novel indole derivatives.
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- 27. Electrophilic Reactivities of Vinyl p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Strategic Guide to the In-Vitro Evaluation of 3-Bromo-7-nitro-1-tosyl-1H-indole (BNTI) Derivatives
This guide provides a comprehensive framework for the in-vitro characterization of novel 3-Bromo-7-nitro-1-tosyl-1H-indole (BNTI) derivatives. We move beyond rote protocols to establish a logical, tiered approach for assessing biological activity, elucidating mechanisms of action, and objectively comparing performance against established standards. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
The indole nucleus is a renowned "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique structure allows it to mimic peptides and interact with a wide array of biological targets.[3] The specific substitutions on the BNTI scaffold—a bromine atom, a nitro group, and a tosyl group—provide a compelling rationale for targeted in-vitro investigation. The electron-withdrawing nitro group and the lipophilic bromine atom can significantly modulate the electronic properties and membrane permeability of the molecule, while the N-1 tosyl group protects the indole nitrogen and can influence binding interactions. These features suggest a strong potential for anticancer and antimicrobial activities.[4][5]
Our evaluation strategy is designed as a funnel, beginning with broad primary screening to identify general bioactivity and progressively narrowing the focus to specific mechanistic assays for promising candidates.
Tier 1: Primary Biological Screening
The initial goal is to efficiently determine if BNTI derivatives possess cytotoxic or antimicrobial potential. This stage acts as a crucial gatekeeper, identifying active compounds for more intensive investigation.
Broad-Spectrum Anticancer Cytotoxicity Assay
The rationale for starting with cancer cytotoxicity is the well-documented anticancer potential of various indole derivatives, which can act as tubulin polymerization inhibitors, kinase inhibitors, or apoptosis inducers.[6][7][8]
Comparative Compounds:
-
Positive Control: Doxorubicin (a standard chemotherapeutic agent).
-
Scaffold Control: 1-Tosyl-1H-indole (to evaluate the contribution of the bromo and nitro groups).
-
Vehicle Control: Dimethyl sulfoxide (DMSO) at a concentration matching that used for the test compounds.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.
-
Cell Culture: Culture human cancer cell lines from different origins, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of each BNTI derivative, Doxorubicin, and the scaffold control in DMSO. Create a series of 2-fold serial dilutions in serum-free medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. A lower IC₅₀ value indicates higher potency.[10]
Data Presentation: Comparative Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| BNTI-1 (Example) | 8.5 | 12.3 | 7.9 |
| BNTI-2 (Example) | 5.2 | 9.8 | 4.5 |
| Doxorubicin | 0.9 | 1.2 | 1.1 |
| 1-Tosyl-1H-indole | >100 | >100 | >100 |
Antimicrobial Susceptibility Testing
Heterocyclic compounds, including indoles, are a rich source of antimicrobial agents.[5][11][12] This assay determines the lowest concentration of a compound that inhibits visible microbial growth.
Comparative Compounds:
-
Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi).
-
Vehicle Control: DMSO.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standardized and quantitative technique for assessing antimicrobial activity.[13]
-
Microorganism Preparation: Use standard reference strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus). Grow cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Standardization: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the BNTI derivatives and control antibiotics in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| BNTI-1 (Example) | 16 | 64 | 32 |
| BNTI-2 (Example) | 8 | 32 | 16 |
| Ciprofloxacin | 1 | 0.5 | >128 |
| Fluconazole | >128 | >128 | 4 |
Tier 2: Mechanistic Elucidation for Active Compounds
For compounds demonstrating promising activity in Tier 1 (e.g., IC₅₀ < 10 µM or MIC < 16 µg/mL), the next logical step is to investigate how they work.
Apoptosis Induction Assay (for Anticancer Hits)
A key characteristic of an effective anticancer agent is the ability to induce programmed cell death (apoptosis). This assay distinguishes between apoptotic and necrotic cell death.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates. Treat the cells with the active BNTI derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control like Doxorubicin.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction compared to the untreated control.
Enzyme Inhibition Assay
Indole derivatives are known inhibitors of various enzymes, including kinases, tyrosinase, and indoleamine 2,3-dioxygenase (IDO1).[14][15] An enzyme inhibition assay can provide direct evidence of target engagement. Here, we use tyrosinase as an example, a key enzyme in melanin synthesis and a target for hyperpigmentation disorders.[15]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 6.8), mushroom tyrosinase enzyme solution, and various concentrations of the BNTI derivative.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
-
Initiate Reaction: Add the substrate, L-DOPA, to each well to start the reaction.
-
Monitor Reaction: Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.
-
Analysis: Calculate the percentage of enzyme inhibition for each concentration of the BNTI derivative compared to a control without an inhibitor. Determine the IC₅₀ value. Kojic acid can be used as a standard inhibitor.[15]
Visualizing Experimental Strategy and Pathways
Diagrams are essential for clearly communicating complex workflows and biological processes.
Caption: Potential intrinsic apoptosis pathway activated by BNTI.
References
-
Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]
-
PMC - PubMed Central. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]
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MDPI. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]
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PMC. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. [Link]
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PubMed - NIH. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. [Link]
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Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. (n.d.). [No specific publisher found]. [Link]
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International Research Journal of Chemistry. (2022). Synthesis and In-vitro glucosidase inhibitory activity of some novel indole derivatives. [Link]
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PMC - PubMed Central. (2017). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
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PMC - PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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MDPI. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. [Link]
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An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). [No specific publisher found]. [Link]
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RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [Link]
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Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. (n.d.). [No specific publisher found]. [Link]
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MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-7-nitro-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-7-nitro-1-tosyl-1H-indole, a complex halogenated nitroaromatic compound. By understanding the chemical nature of this substance and adhering to established safety procedures, you can mitigate risks and foster a secure research environment.
Hazard Assessment and Chemical Profile
-
Halogenated Compound (Bromo-): The presence of bromine classifies this compound as a halogenated organic substance.[4] Such compounds can be toxic and persistent in the environment.[5] Improper disposal can lead to the formation of harmful byproducts. Therefore, it must be segregated as halogenated waste.[4][6][7]
-
Nitroaromatic Compound (Nitro-): Nitroaromatic compounds are often toxic, and some have mutagenic properties.[8] They are also energetically active and can be reactive, particularly with strong oxidizing agents.[9]
-
Tosyl Group: The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis.[1] While generally stable, tosylates can be reactive under certain conditions.
Quantitative Data Summary
| Property | Value/Classification | Source(s) |
| Chemical Class | Halogenated Nitroaromatic Compound | Inferred from structure |
| GHS Classification (Anticipated) | Acute Toxicity, Skin/Eye Irritation | [9] |
| Incompatible Materials | Strong oxidizing agents | [9] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[12] Gloves should be inspected for any signs of damage before use and disposed of immediately if contaminated.[10]
-
Body Protection: A lab coat that fastens in the front is required. An acid-resistant apron can provide an additional layer of protection.[11]
-
Respiratory Protection: All handling of this compound, especially in powdered form or if aerosols could be generated, should be conducted within a certified chemical fume hood to prevent inhalation.[12][13]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.[9]
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the previous section.
-
Contain the Spill: For solid spills, carefully sweep the material to prevent dust generation. For liquid spills, use an inert absorbent material like sand, vermiculite, or silica gel to contain the spill.[9] Do not use combustible materials such as paper towels for absorption.[9]
-
Collect the Waste: Carefully scoop the absorbed material or the solid chemical into a clearly labeled, sealable hazardous waste container.[9]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough washing with soap and water.[9] All cleaning materials must also be treated as hazardous waste.
-
Dispose of Contaminated Materials: The collected waste and all contaminated cleaning materials must be disposed of as hazardous chemical waste according to your institution's and local regulations.[9]
Disposal Protocol for this compound
The guiding principle for the disposal of this compound is proper segregation and clear labeling to prevent accidental mixing with incompatible waste streams.[9]
Step-by-Step Disposal Procedure:
-
Waste Segregation: This compound must be disposed of as halogenated organic waste .[4] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[6] It should also be kept separate from strong oxidizing agents.[9]
-
Container Selection: Use a designated, robust, and chemically compatible hazardous waste container with a secure lid.[9][14] The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area.[9] This area should have secondary containment to control any potential leaks.[6] Keep the container closed except when adding waste.[15]
-
Request for Pickup: Once the container is full (no more than 90% capacity) or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.[7]
Diagrams and Visualizations
Disposal Workflow for this compound
Caption: Disposal Workflow for this compound.
Decision-Making for Spill Management
Caption: Decision-Making for Spill Management.
References
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- PubChem. (n.d.). 3-Nitro-1-tosyl-1H-indole.
- MDPI. (2022). Biological Treatment of Nitroaromatics in Wastewater.
- Benchchem. (n.d.). 3-Nitro-1-tosyl-1H-indole.
- University of Rochester. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Sun-shine Chem. (n.d.). This compound.
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- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of California, Irvine. (n.d.). Hazardous Waste Segregation.
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- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- EPA. (n.d.). Environmental Fact Sheet, Organobromine.
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Navigating the Synthesis and Handling of 3-Bromo-7-nitro-1-tosyl-1H-indole: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of complex heterocyclic molecules are cornerstones of modern drug discovery. 3-Bromo-7-nitro-1-tosyl-1H-indole represents a valuable intermediate, incorporating several reactive functional groups that, while synthetically useful, demand meticulous handling and a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Analysis and Risk Assessment
-
Brominated Aromatic Core: Halogenated organic compounds can be irritants and may have toxic properties. Similar compounds, like 7-Bromo-1H-indole, are classified as harmful if swallowed, in contact with skin, or if inhaled, causing skin, eye, and respiratory irritation[1].
-
Nitro Group: Nitroaromatic compounds are often associated with toxicity and can be reactive. The presence of the nitro group may increase the compound's reactivity and potential for thermal decomposition.
-
Tosyl Group: While the tosyl group is primarily a protecting group, residual tosyl chloride from synthesis can be a lachrymator and irritant[2].
-
Solid Form: The compound is described as a light-yellow to off-white solid[3]. Handling of powdered solids poses an inhalation risk.
Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled[4][5].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles[6][7]. | Nitrile gloves (double-gloving recommended)[6]. | Lab coat. | N95 respirator or working within a certified chemical fume hood. |
| In-Solution Handling | Chemical splash goggles[6][7]. A face shield should be worn if there is a significant splash risk[6][8]. | Chemically resistant gloves (e.g., neoprene or nitrile)[6]. | Chemically resistant lab coat or apron over a standard lab coat[7]. | Work should be conducted in a certified chemical fume hood. |
| Reaction Quenching and Workup | Chemical splash goggles and a face shield[6][7]. | Heavy-duty, chemically resistant gloves. | Chemically resistant apron over a lab coat. | Work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield[6][7]. | Heavy-duty, chemically resistant gloves. | Disposable, chemically resistant coveralls[9]. | A respirator with an organic vapor cartridge may be necessary depending on the spill size. |
Note: Always inspect gloves for any signs of degradation or perforation before use[4].
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring experimental success.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be performed in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Pre-weighing Checks: Ensure the work area is clean and free of clutter. Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the solid gently.
-
Immediate Capping: Securely cap the stock container immediately after use.
-
Cleaning: Wipe down the balance and surrounding area with a damp cloth to collect any residual dust. Dispose of the cloth in the designated solid waste container.
Dissolution and Reaction Setup
-
Solvent Selection: The compound is soluble in DMSO but not in water[3].
-
In-Hood Procedure: All subsequent steps involving the dissolved compound must be carried out in a certified chemical fume hood.
-
Controlled Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Reaction Vessel: Ensure the reaction vessel is appropriately sized and equipped with necessary peripherals (e.g., condenser, stir bar) before adding the compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[4][10]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[4]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[4]. Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
